molecular formula C12H20ClNO2 B2584746 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride CAS No. 2567495-34-3

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride

Numéro de catalogue: B2584746
Numéro CAS: 2567495-34-3
Poids moléculaire: 245.75
Clé InChI: CPXWXAHYDRJVFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.75. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-(3-methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-12(2,13)7-8-15-11-6-4-5-10(9-11)14-3;/h4-6,9H,7-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXWXAHYDRJVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC1=CC=CC(=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Psychoactive Compounds: A Hypothetical Case Study of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride

Preamble: Navigating the Unknown

In the landscape of neuropharmacology, novel molecular entities present both a challenge and an opportunity. The compound 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride is not currently characterized in peer-reviewed literature, making it a "black box" in terms of its biological activity. This guide, therefore, adopts a dual purpose. Firstly, it serves as a hypothetical framework for a comprehensive investigation into the mechanism of action of this specific molecule. Secondly, it provides a broadly applicable roadmap for researchers and drug development professionals to systematically dissect the pharmacological profile of any novel psychoactive compound. Our approach is grounded in a first-principles methodology, starting from structural predictions and moving through a logical sequence of in vitro and ex vivo assays to build a complete mechanistic picture.

Part 1: Structural Analysis and Target Prediction

The chemical structure of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride offers initial clues to its potential biological targets. The presence of a primary amine on a butane chain is a common feature in compounds that interact with monoamine transporters and receptors. The methoxyphenoxy group can influence binding affinity and selectivity for various central nervous system (CNS) targets.

Based on these structural motifs, a primary hypothesis is that this compound may interact with one or more of the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). A secondary hypothesis could involve direct interaction with G-protein coupled receptors (GPCRs), such as serotonin or dopamine receptor subtypes.

In Silico Screening Workflow

To refine these hypotheses, a computational approach is the logical first step. This allows for a cost-effective and rapid initial screening against a wide array of potential biological targets.

Experimental Protocol: In Silico Target Prediction

  • 3D Structure Generation: Generate a low-energy 3D conformation of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Pharmacophore Modeling: Utilize software like MOE (Molecular Operating Environment) or Schrödinger's Phase to create a pharmacophore model based on the compound's structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

  • Virtual Screening: Screen this pharmacophore model against a database of known CNS targets. This will identify proteins with binding sites that can accommodate the compound.

  • Molecular Docking: Perform molecular docking studies using software like AutoDock Vina or Glide to predict the binding pose and estimate the binding affinity of the compound to the top-ranked targets from the virtual screen. This provides a more detailed prediction of the interaction at the molecular level.

cluster_0 In Silico Workflow 3D_Structure Generate 3D Structure of Novel Compound Pharmacophore Develop Pharmacophore Model 3D_Structure->Pharmacophore Virtual_Screen Screen Against Target Database Pharmacophore->Virtual_Screen Molecular_Docking Predict Binding Pose and Affinity Virtual_Screen->Molecular_Docking Target_Hypothesis Generate Prioritized List of Potential Targets Molecular_Docking->Target_Hypothesis

Caption: In Silico Workflow for Target Identification.

Part 2: In Vitro Target Validation and Functional Characterization

Following the in silico predictions, the next phase involves in vitro experiments to confirm the predicted targets and characterize the nature of the interaction.

Binding Affinity Determination

The first experimental step is to determine if the compound physically binds to the hypothesized targets. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay

  • Tissue/Cell Preparation: Prepare cell membranes from cell lines stably expressing the human transporters (hSERT, hDAT, hNET) or receptors of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the target (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound (4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data

TargetRadioligandKi (nM)
hSERT[³H]Citalopram50
hDAT[³H]WIN 35,428800
hNET[³H]Nisoxetine1200

This data is purely illustrative.

Functional Activity at Monoamine Transporters

Once binding is confirmed, the functional effect of the compound on the transporter must be determined. Does it block reuptake (inhibitor), or does it cause the transporter to reverse its function and release neurotransmitters (releaser)?

Experimental Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: Use cell lines expressing the target transporter (e.g., HEK293-hSERT).

  • Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (e.g., fluoxetine for SERT).

  • Initiate Uptake: Add a solution containing a radiolabeled neurotransmitter (e.g., [³H]serotonin).

  • Terminate Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of uptake inhibition at each concentration of the test compound and determine the IC₅₀.

Experimental Protocol: Neurotransmitter Release Assay

  • Cell Loading: Pre-load cells expressing the target transporter with a radiolabeled neurotransmitter.

  • Assay Setup: After washing to remove excess extracellular neurotransmitter, add varying concentrations of the test compound or a known releasing agent (e.g., p-chloroamphetamine (PCA) for SERT).

  • Quantification: After incubation, collect the supernatant and measure the amount of released radioactivity.

  • Data Analysis: Plot the amount of released neurotransmitter against the concentration of the test compound to determine the EC₅₀ (the concentration that elicits 50% of the maximal release).

cluster_1 Functional Characterization Workflow Binding_Assay Confirm Binding Affinity (Ki) Uptake_Assay Measure Uptake Inhibition (IC50) Binding_Assay->Uptake_Assay Release_Assay Measure Neurotransmitter Release (EC50) Binding_Assay->Release_Assay Mechanism_Conclusion Classify as Inhibitor, Releaser, or Both Uptake_Assay->Mechanism_Conclusion Release_Assay->Mechanism_Conclusion

Caption: Workflow for Functional Characterization at Monoamine Transporters.

Part 3: Downstream Signaling and Neuronal Effects

Understanding how the compound's interaction with its primary target(s) alters neuronal signaling is crucial. If the compound is found to be a potent agonist at a GPCR, for example, the next step is to investigate the downstream signaling pathways.

Investigating GPCR-Mediated Signaling

Experimental Protocol: cAMP Assay

  • Cell Culture: Use a cell line expressing the GPCR of interest (e.g., a specific serotonin receptor subtype).

  • Assay Setup: Treat the cells with varying concentrations of the test compound.

  • cAMP Measurement: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA) to measure the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • Data Analysis: Plot the change in cAMP levels against the log concentration of the compound to determine if it acts as an agonist (increases or decreases cAMP) or an antagonist (blocks the effect of a known agonist).

cluster_2 Hypothetical GPCR Signaling Cascade Compound Novel Compound GPCR Serotonin Receptor (e.g., 5-HT2A) Compound->GPCR G_Protein Gq/11 GPCR->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Hypothetical Signaling Pathway for a GPCR Agonist.

Conclusion

While the specific mechanism of action of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride remains to be elucidated, this guide provides a robust and systematic framework for its investigation. By progressing from in silico prediction to in vitro binding and functional assays, and finally to the analysis of downstream signaling, researchers can build a comprehensive understanding of this and other novel psychoactive compounds. This structured approach ensures scientific rigor and provides the detailed mechanistic insights necessary for future drug development or toxicological assessment.

References

Due to the hypothetical nature of the compound, this reference list provides sources for the methodologies described.

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Molecular Docking: Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. Methods in Molecular Biology, 443, 365-382. [Link]

  • Radioligand Binding Assays: Mahan, L. C., & McVittie, L. D. (1995). Radioligand binding methods. Methods in Neurosciences, 25, 13-28. [Link]

  • Neurotransmitter Uptake Assays: Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

  • cAMP Assays: Gabriel, D., Vernier, M., Pfeifer, M. J., & Giss, M. (2003). High-throughput screening of G-protein-coupled receptors. ASSAY and Drug Development Technologies, 1(3), 291-303. [Link]

Molecular Architecture, Physicochemical Profiling, and Synthetic Methodology of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (CAS: 2567495-34-3)[1] is a highly specialized synthetic building block and putative pharmacophore scaffold. Characterized by a phenoxypropylamine backbone modified with a sterically hindered tert-alkylamine moiety, this molecule presents unique physicochemical properties that make it highly relevant in central nervous system (CNS) drug discovery, specifically as a structural analog for monoamine transporter ligands. This whitepaper provides a rigorous technical breakdown of its molecular architecture, a field-proven synthetic methodology, and the analytical frameworks required for its validation.

Molecular Architecture & Physicochemical Profiling

The structural core of the molecule consists of three distinct domains:

  • The m-Anisole Moiety: A 3-methoxyphenoxy ring that serves as the primary hydrophobic binding determinant, commonly associated with affinity for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

  • The Aliphatic Spacer: An ether-linked ethyl bridge that provides the necessary spatial geometry and rotational freedom for receptor pocket occupation.

  • The alpha,alpha-Dimethyl Primary Amine: A tert-butylamine derivative. The gem-dimethyl substitution at the alpha carbon introduces significant steric bulk adjacent to the basic nitrogen.

Causality in Structural Design: The inclusion of the alpha,alpha-dimethyl group is a deliberate metabolic shield. Unbranched primary amines are rapidly degraded by Monoamine Oxidase (MAO) via oxidative deamination. The steric hindrance provided by the gem-dimethyl groups prevents the amine from docking into the catalytic site of MAO, thereby drastically increasing the molecule's metabolic half-life.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride
CAS Number 2567495-34-3
Molecular Formula C₁₂H₂₀ClNO₂ (Salt) / C₁₂H₁₉NO₂ (Free Base)
Molar Mass 245.75 g/mol (Salt)[1]
Exact Mass (Free Base) 209.1416 Da
Topological Polar Surface Area (TPSA) 44.48 Ų
Estimated LogP (XLogP3) ~2.6 (Free Base)
pKa (Estimated) 10.2 – 10.5
Hydrogen Bond Donors / Acceptors 1 (NH₃⁺ in salt form) / 3 (O, O, N)
Rotatable Bonds 6

Synthetic Methodology & Reaction Mechanisms

Synthesizing a sterically hindered tert-alkylamine directly via standard reductive amination or Gabriel synthesis is notoriously inefficient due to competing E2 elimination reactions and severe steric repulsion. To circumvent this, we employ a highly regioselective two-step sequence: a 2[2] followed by a 3[3].

Causality in Reagent Selection:

  • Mitsunobu Reaction: Diisopropyl azodicarboxylate (DIAD) is selected over DEAD because it is a liquid at room temperature, exhibits a superior safety profile, and facilitates easier chromatographic removal of hydrazine byproducts.

  • Ritter Reaction: The Ritter reaction is uniquely suited for this synthesis because it relies on the generation of a highly stable tertiary carbocation from an alkene. The linear, unhindered acetonitrile nucleophile easily attacks this bulky carbocation, forming an N-acetyl intermediate that cleanly hydrolyzes to the target tert-alkylamine[3].

Detailed Experimental Protocol

Step 1: Mitsunobu Etherification

  • Preparation: In a flame-dried round-bottom flask under an N₂ atmosphere, dissolve 3-methoxyphenol (1.0 eq, 10 mmol) and 3-methylbut-3-en-1-ol (1.1 eq, 11 mmol) in 30 mL of anhydrous Tetrahydrofuran (THF).

  • Activation: Add Triphenylphosphine (PPh₃, 1.2 eq, 12 mmol) and cool the mixture to 0 °C using an ice bath.

  • Coupling: Dropwise, add DIAD (1.2 eq, 12 mmol) over 15 minutes to control the exothermic formation of the betaine intermediate.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide. Filter and purify the filtrate via silica gel flash chromatography (Hexane/EtOAc 9:1) to yield the intermediate 1-(3-methoxyphenoxy)-3-methylbut-3-ene .

Step 2: Ritter Reaction & Hydrolysis

  • Carbocation Generation: Dissolve the intermediate (1.0 eq, 5 mmol) in anhydrous Acetonitrile (10 mL, acting as both solvent and nucleophile). Cool to 0 °C.

  • Acid Catalysis: Slowly add concentrated Sulfuric Acid (H₂SO₄, 2.0 eq, 10 mmol) dropwise. The strong acid protonates the terminal alkene, generating a stable tertiary carbocation.

  • Capture: Allow the mixture to warm to room temperature and stir for 4 hours. The nitrile captures the carbocation, forming a nitrilium ion that hydrates to an N-acetyl intermediate upon aqueous quenching.

  • Deprotection: Add 6M HCl (15 mL) and reflux the mixture for 24 hours to hydrolyze the acetamide group.

  • Isolation: Cool to room temperature, basify to pH 12 with 5M NaOH, and extract with Dichloromethane (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve the free base in anhydrous diethyl ether and add 2M HCl in ether dropwise until precipitation ceases. Filter the white solid and dry under high vacuum to afford 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride .

Synthesis A 3-Methoxyphenol + 3-Methylbut-3-en-1-ol B Mitsunobu Reaction (DIAD, PPh3, THF) A->B C 1-(3-Methoxyphenoxy) -3-methylbut-3-ene B->C Etherification D Ritter Reaction (MeCN, H2SO4) C->D E N-Acetyl Intermediate D->E Carbocation Capture F Acid Hydrolysis (HCl, Heat) E->F G Target Molecule (HCl Salt) F->G Deprotection

Synthetic workflow for 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride via Ritter reaction.

Analytical Characterization & Validation

To ensure the protocol functions as a self-validating system, specific analytical checkpoints must be met:

  • ¹H NMR (400 MHz, CDCl₃) Validation: The success of the Ritter reaction is definitively proven by the disappearance of the terminal alkene protons (multiplet at ~5.8 ppm and doublets at ~5.0 ppm) present in the intermediate, and the emergence of a sharp 6H singlet at ~1.3 ppm, corresponding to the gem-dimethyl groups of the tert-butylamine moiety.

  • LC-MS (ESI+): The free base must exhibit a dominant molecular ion peak [M+H]⁺ at m/z 210.15, confirming the exact mass of 209.14 Da.

Pharmacological Potential & SAR

The structural homology between 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine and known aryloxypropylamine antidepressants (e.g., Atomoxetine) suggests significant potential as a monoamine reuptake inhibitor. However, standard aryloxypropylamines possess secondary amines that are susceptible to rapid N-dealkylation and subsequent oxidative deamination. The integration of the alpha,alpha-dimethyl group fundamentally alters the Structure-Activity Relationship (SAR) by creating a steric shield, effectively decoupling transporter affinity from MAO-mediated metabolic liabilities.

SAR Mol 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Alpha alpha,alpha-Dimethyl Steric Shield Mol->Alpha Structural Feature Phenoxy 3-Methoxyphenoxypropyl Pharmacophore Mol->Phenoxy Structural Feature MAO Monoamine Oxidase (MAO) Metabolism Blocked Alpha->MAO Prevents Oxidative Deamination Target Monoamine Transporters (SERT / NET) Affinity Phenoxy->Target Receptor Binding

Structure-Activity Relationship (SAR) and metabolic stability logic of the target compound.

References

  • Hughes, D. L. (2004). "The Mitsunobu Reaction." Organic Reactions 42. ResearchGate. Available at:[Link][2]

  • Chen, M.-E., et al. (2021). "Recent advances of Ritter reaction and its synthetic applications." Organic Chemistry Frontiers, 8, 4623-4664. RSC Publishing. Available at:[Link][3]

Sources

An In-Depth Technical Guide to the Prospective In Vitro Pharmacological Profiling of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

A Foreword on the Subject Compound: An extensive review of the current scientific literature reveals a notable absence of published in vitro pharmacological data for the specific entity, 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride[1]. This document, therefore, is presented not as a retrospective summary but as a prospective, in-depth technical guide. Authored from the perspective of a Senior Application Scientist, it outlines a strategic, multi-tiered experimental plan to comprehensively characterize the in vitro pharmacological profile of this novel chemical entity. We will proceed by leveraging established principles of medicinal chemistry and pharmacology to hypothesize targets and design a robust, self-validating testing cascade.

Section 1: Structural Analysis and Target Prioritization

The initial step in characterizing a new chemical entity is a thorough analysis of its structure to generate informed hypotheses about its potential biological targets. This practice, rooted in the principles of structure-activity relationships (SAR), provides a logical foundation for the subsequent experimental design.

Chemical Structure:

  • Compound Name: 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride

  • Molecular Formula: C12H19NO2[1]

  • Core Scaffolds:

    • Phenoxy-alkoxy Linkage: The molecule contains a methoxy-substituted phenyl ring connected via an ether linkage to an alkyl chain. This motif is present in numerous pharmacologically active compounds.

    • Tertiary Amine (Butan-2-amine): The presence of a terminal primary amine on a branched alkyl chain is a key pharmacophore. This feature bears a structural resemblance to phenethylamine and amphetamine derivatives, which are well-known to interact with monoamine systems[2][3].

Hypothesized Target Classes:

Based on these structural features, the primary hypothesis is that 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine will interact with the monoaminergic system . The structural similarity to compounds like methoxyphenamine, a known beta-adrenergic agonist, further supports this direction[4][5]. Therefore, the initial investigation will prioritize the following target families:

  • Adrenergic Receptors (α and β subtypes): To assess potential sympathomimetic activity.

  • Serotonin (5-HT) Receptors (multiple subtypes): A common target for phenethylamine-like structures[2][3].

  • Dopamine (D) Receptors (multiple subtypes): To evaluate potential CNS activity.

  • Monoamine Transporters (SERT, DAT, NET): To determine if the compound inhibits the reuptake of serotonin, dopamine, or norepinephrine.

Section 2: Phase I - Broad Panel Screening for Target Identification

The most efficient and unbiased method to begin is with a broad-based competitive binding screen. This approach rapidly identifies potential high-affinity interactions across a diverse range of biological targets, providing a panoramic view of the compound's initial binding profile.

Experimental Protocol: Radioligand Binding Assay Panel

This protocol describes a generalized procedure for assessing the binding of a test compound against a panel of receptors, transporters, and ion channels.

Objective: To determine the percentage inhibition of radioligand binding to a specific target at a fixed concentration of the test compound (e.g., 10 µM), and to subsequently determine the binding affinity (Kᵢ) for any significant "hits."

Methodology:

  • Target Preparation: Membranes are prepared from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant target protein of interest.

  • Reaction Mixture: For each target, a reaction mixture is prepared in a 96-well plate containing:

    • Target-expressing cell membranes.

    • A specific radioligand (e.g., [³H]-Prazosin for α₁-adrenergic receptors) at a concentration near its Kₑ.

    • Assay buffer specific to the target.

  • Compound Addition: The test compound, 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine HCl, is added at a screening concentration (typically 1-10 µM).

  • Controls:

    • Total Binding: Reaction mixture with radioligand and vehicle (e.g., DMSO).

    • Non-Specific Binding (NSB): Reaction mixture with radioligand and a high concentration of a known, non-labeled competing ligand to saturate all specific binding sites.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination & Harvesting: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: The filter mats are washed, dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Percent Inhibition is calculated as: 100 * [1 - (Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)]

    • For targets showing significant inhibition (>50%), a follow-up concentration-response curve is generated to determine the IC₅₀, which is then converted to a Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Target Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([L]*) Radioligand->Incubation Test_Compound Test Compound (I) Test_Compound->Incubation Controls Vehicle / Competitor Controls->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Inhibition Calculate % Inhibition Counting->Calc_Inhibition IC50_Curve Generate IC50 Curve (for hits >50%) Calc_Inhibition->IC50_Curve Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Curve->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Hypothetical Data: Phase I Binding Screen

The table below illustrates how initial screening data would be presented. Targets with inhibition >50% are flagged for full Kᵢ determination.

TargetRadioligand% Inhibition @ 10 µMKᵢ (nM)
Adrenergic α₁ₐ [³H]-Prazosin85%120
Adrenergic α₂ₐ [³H]-Rauwolscine62%850
Adrenergic β₁ [³H]-CGP-1217791%85
Adrenergic β₂ [³H]-CGP-1217775%450
Serotonin 5-HT₂ₐ [³H]-Ketanserin55%1,100
Dopamine D₂ [³H]-Spiperone21%>10,000
NET [³H]-Nisoxetine88%150
SERT [³H]-Citalopram35%>10,000
DAT [³H]-WIN 35,42815%>10,000

This data is purely illustrative. Based on this hypothetical profile, the compound shows promising affinity for β₁ and α₁ₐ adrenergic receptors and the norepinephrine transporter (NET).

Section 3: Phase II - Functional Characterization

Binding affinity does not describe the functional consequence of the compound-target interaction. The next critical phase is to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator.

Experimental Protocol: cAMP Accumulation Assay

This assay is a gold standard for determining the functional activity of compounds at G-protein coupled receptors (GPCRs) that signal through the adenylyl cyclase pathway (i.e., Gₛ- and Gᵢ-coupled receptors), such as adrenergic receptors.

Objective: To measure the compound's ability to stimulate (agonist mode) or inhibit (antagonist mode) the production of cyclic AMP (cAMP).

Methodology:

  • Cell Culture: CHO or HEK293 cells expressing the target receptor (e.g., β₁-adrenergic receptor) are cultured to confluency.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and grown overnight.

  • Assay Buffer Incubation: Culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

  • Compound Addition:

    • Agonist Mode: A concentration-response curve of the test compound is added to the cells.

    • Antagonist Mode: A fixed, sub-maximal concentration (e.g., EC₈₀) of a known reference agonist (e.g., Isoproterenol for β-receptors) is added along with a concentration-response curve of the test compound.

  • Incubation: Plates are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, typically employing HTRF (Homogeneous Time-Resolved Fluorescence) or a similar detection technology.

  • Data Analysis:

    • Agonist Mode: The data is plotted as cAMP concentration vs. log[compound concentration]. A sigmoidal dose-response curve is fitted to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect, often expressed as a percentage of a reference full agonist).

    • Antagonist Mode: The data is plotted to determine the IC₅₀ (concentration that inhibits 50% of the agonist response). This can be converted to a functional antagonist constant (Kₑ) using the Schild equation or similar analysis.

Visualization: Gₛ-Coupled GPCR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Test Compound) Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor binds G_Protein Gαsβγ Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB pCREB PKA->CREB phosphorylates Response Cellular Response CREB->Response gene transcription

Caption: Simplified Gs-protein coupled signaling cascade.

Hypothetical Data: Phase II Functional Activity

This table summarizes the potential functional profile based on the binding "hits."

TargetAssay TypeModeResultPotencyEfficacy (% of Ref. Agonist)
Adrenergic β₁ cAMP AccumulationAgonistPartial AgonistEC₅₀ = 250 nM65%
Adrenergic α₁ₐ Calcium FluxAntagonistAntagonistIC₅₀ = 400 nMN/A
NET Neurotransmitter UptakeInhibitorInhibitorIC₅₀ = 320 nM95% (inhibition)

This data is purely illustrative. It suggests the compound is a partial agonist at β₁-adrenergic receptors and an antagonist at α₁ₐ-adrenergic receptors, while also inhibiting norepinephrine reuptake. This mixed profile is complex and warrants further investigation.

Section 4: Phase III - In Vitro Safety & Selectivity Profiling

Early assessment of potential off-target liabilities is crucial to de-risk a drug candidate. The most critical in vitro safety assay is the evaluation of hERG channel activity, as inhibition can lead to fatal cardiac arrhythmias.

Experimental Protocol: hERG Automated Patch Clamp Assay

Objective: To determine the compound's potential to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel current.

Methodology:

  • Cell Line: A cell line (e.g., HEK293) stably expressing the hERG channel is used.

  • Automated Patch Clamp: An automated, high-throughput patch-clamp system (e.g., QPatch or Patchliner) is employed. Cells are captured on a multi-well plate, and seals (>500 MΩ) are formed between the cell membrane and the plate aperture.

  • Whole-Cell Configuration: The cell membrane is ruptured to achieve whole-cell voltage-clamp configuration.

  • Voltage Protocol: A specific voltage pulse protocol is applied to elicit the characteristic hERG tail current.

  • Baseline Measurement: Stable baseline hERG currents are recorded in the presence of vehicle solution.

  • Compound Application: Increasing concentrations of the test compound are perfused over the cells.

  • Current Measurement: The effect of each concentration on the hERG tail current is measured after the system reaches steady-state.

  • Positive Control: A known hERG inhibitor (e.g., Cisapride) is applied at the end of the experiment to confirm channel sensitivity.

  • Data Analysis: The percentage inhibition of the hERG current is calculated for each concentration. A dose-response curve is fitted to the data to determine the IC₅₀ value.

Visualization: hERG Assay Workflow

G Cell_Prep hERG-expressing Cell Suspension Patch_Plate Automated Patch-Clamp Plate Cell_Prep->Patch_Plate Seal Gigaseal Formation Patch_Plate->Seal Whole_Cell Go Whole-Cell Seal->Whole_Cell Voltage_Protocol Apply Voltage Pulse Protocol Whole_Cell->Voltage_Protocol Baseline Record Baseline Current Voltage_Protocol->Baseline Compound_Add Perfuse Test Compound (Concentration-Response) Baseline->Compound_Add Record_Effect Record Inhibited Current Compound_Add->Record_Effect Analysis Calculate % Inhibition & Determine IC50 Record_Effect->Analysis

Caption: Key steps in an automated hERG patch-clamp experiment.

Hypothetical Data: In Vitro Safety
TargetAssay TypeResult
hERG Channel Automated Patch ClampIC₅₀ > 30 µM
CYP3A4 FluorometricIC₅₀ = 15 µM
CYP2D6 FluorometricIC₅₀ > 50 µM

This data is purely illustrative. An hERG IC₅₀ > 30 µM is generally considered a low risk for cardiotoxicity. The moderate inhibition of CYP3A4 suggests a potential for drug-drug interactions that would need to be explored further.

Section 5: Summary of Prospective Profile

Based on this comprehensive, albeit hypothetical, in vitro investigation, a pharmacological profile for 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride begins to emerge. The compound is projected as a molecule with primary activity on the adrenergic system, acting as a:

  • Partial agonist at β₁-adrenergic receptors.

  • Antagonist at α₁ₐ-adrenergic receptors.

  • Inhibitor of the norepinephrine transporter (NET).

Crucially, the preliminary safety profile appears favorable, with a low risk of hERG-mediated cardiotoxicity. This multi-faceted profile suggests potential therapeutic applications where modulation of adrenergic tone is desired, though the combination of activities would require careful in vivo evaluation to understand the net physiological effect. This systematic in vitro characterization provides the essential foundation and rationale for advancing the compound to the next stage of drug development.

References

  • Liu, P., et al. (2016). Synergistic Neuroprotective Effects of Two Herbal Ingredients via CREB-Dependent Pathway. Frontiers in Pharmacology, 7, 337. Available at: [Link]

  • PubChem (n.d.). 4-(3-methoxyphenoxy)-2-methylbutan-2-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem (n.d.). Methoxyphenamine. National Center for Biotechnology Information. Available at: [Link]

  • Lau, W. A., King, R. G., & Boura, A. L. (1992). Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats. British Journal of Pharmacology, 105(4), 963–967. Available at: [Link]

  • Patsnap Synapse (2024). What is the mechanism of Methoxyphenamine Hydrochloride?. Available at: [Link]

  • Lee, B., et al. (2009). The CREB/CRE transcriptional pathway: protection against oxidative stress-mediated neuronal cell death. Journal of Neurochemistry, 108(5), 1251-1265. Available at: [Link]

  • Richter, L. H. J., et al. (2023). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology, 97(9), 2469-2487. Available at: [Link]

  • Benito, E., et al. (2011). A Systematic Review and Meta-Analysis of the Relationship Between the CREB Protein's Neuroplastic Functions and the Implication in Neurodegenerative Diseases. UCF STARS. Available at: [Link]

  • Cowart, M. D., et al. (2003). In vitro pharmacological properties of two novel non-imidazole H-3 receptor (H3R) antagonists. Inflammation Research, 52 Suppl 1, S45-S46. Available at: [Link]

  • Kumar, A., et al. (2022). Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity. Molecular and Cellular Biochemistry, 477(3), 735-747. Available at: [Link]

  • Sharma, S., et al. (2023). Design, Synthesis, Insilco Study and Anticonvulsant Activity of 4'-Methoxy-5,7- Dihydroxy Flavone. Der Pharma Chemica, 15(7), 1-8. Available at: [Link]

  • Jo, E., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 23(3), 693. Available at: [Link]

  • Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 836. Available at: [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1044923. Available at: [Link]

Sources

Receptor binding affinity of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Prospective Receptor Binding Affinity of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride

Abstract

This technical guide outlines a comprehensive strategy for the characterization of the receptor binding affinity of 4-(3-methoxyphenoxy)-2-methylbutan-2-amine hydrochloride, a compound for which no public pharmacological data currently exists. Based on a detailed structural analysis, we posit that this molecule, a member of the phenoxyalkylamine class, is likely to exhibit affinity for monoamine transporters and G-protein coupled receptors, particularly those of the serotonergic and adrenergic systems. This document provides the scientific rationale for a targeted investigation, detailed experimental protocols for determining binding affinity, and a framework for the interpretation of potential results. It is intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of novel chemical entities.

Introduction and Scientific Rationale

The compound 4-(3-methoxyphenoxy)-2-methylbutan-2-amine hydrochloride is a distinct chemical entity characterized by a phenoxyalkylamine core structure. A thorough review of scientific literature and chemical databases reveals a notable absence of published data regarding its pharmacological activity, specifically its receptor binding profile.[1] The molecule's structure, however, provides a logical basis for forming a hypothesis about its potential biological targets.

The key structural motifs of 4-(3-methoxyphenoxy)-2-methylbutan-2-amine are:

  • An aromatic ring with a methoxy ether linkage , a feature present in numerous psychoactive compounds and pharmaceuticals that can influence receptor interaction and metabolic stability.

  • A flexible alkyl chain , which dictates the spatial relationship between the aromatic system and the amine.

  • A primary amine , which is a critical pharmacophore for interaction with a wide range of aminergic receptors and transporters.

  • Gem-dimethyl substitution at the alpha-carbon relative to the amine, which can influence metabolic stability and selectivity for certain targets.

This structural arrangement bears resemblance to several classes of pharmacologically active agents, including:

  • Substituted Cathinones and Phenethylamines: Compounds like mephedrone and its analogs are well-documented to interact with monoamine transporters (SERT, DAT, NET) and various serotonin receptors.[2][3][4][5]

  • Phenoxyalkylamine Derivatives: This broad class of compounds has been investigated for a range of activities, including antagonism at adrenergic alpha-receptors and affinity for dopamine D2 receptors.[6][7][8]

  • Methoxyphenamine: This structurally related sympathomimetic amine acts as a beta-adrenergic receptor agonist.[9][10]

Based on this structural analysis, it is hypothesized that 4-(3-methoxyphenoxy)-2-methylbutan-2-amine hydrochloride will primarily interact with monoamine transporters and receptors within the adrenergic and serotonergic systems. This guide outlines the necessary experimental procedures to validate this hypothesis and to establish a comprehensive binding profile for this novel compound.

Foundational Principles of Receptor Binding Affinity

The interaction between a ligand (the compound under investigation) and a receptor is governed by the principle of affinity, a measure of the strength of the binding. This is typically quantified by the equilibrium dissociation constant (Kd) , which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity.

In a practical laboratory setting, particularly for screening and characterizing unlabeled compounds, affinity is often determined through competitive binding assays . In these experiments, the test compound competes with a known high-affinity radiolabeled ligand for binding to the target receptor. The result is expressed as the IC50 , the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay.[11] The Ki value is a measure of the affinity of the unlabeled test compound for the receptor and is the standard metric for reporting binding affinity data.

A Proposed Experimental Framework for Comprehensive Affinity Profiling

Given the de novo nature of this investigation, a tiered approach is recommended to efficiently and comprehensively determine the binding profile of 4-(3-methoxyphenoxy)-2-methylbutan-2-amine hydrochloride.

Tier 1: Broad-Spectrum Primary Screening

To gain an unbiased, panoramic view of the compound's potential targets, initial screening should be conducted against a wide panel of central nervous system receptors and transporters. A highly reputable and cost-effective resource for academic and non-profit researchers is the NIMH Psychoactive Drug Screening Program (PDSP) .[2][12][13] Submitting the compound to the PDSP would provide binding data (typically expressed as % inhibition at a fixed concentration, e.g., 10 µM) for over 400 targets, including a comprehensive array of GPCRs, ion channels, and transporters.[12] This initial screen will identify the most promising primary targets for more detailed investigation.

Tier 2: Definitive Affinity Determination via Radioligand Competition Assays

Based on the results from the primary screen, targets showing significant interaction (e.g., >50% inhibition) should be selected for full concentration-response curve analysis to determine their Ki values. The following is a detailed, self-validating protocol for a standard radioligand competition binding assay.

1. Preparation of Cell Membranes: a. Culture human embryonic kidney (HEK) 293 cells or another suitable cell line stably transfected with the human gene for the single receptor of interest (e.g., 5-HT2A, α1A-adrenergic receptor, or Dopamine Transporter). b. Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors). c. Centrifuge the homogenate at low speed to remove nuclei and large debris. d. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[14] e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in an appropriate assay buffer. Determine the total protein concentration using a standard method like the BCA assay. Store membrane aliquots at -80°C.

2. Assay Plate Setup: a. On the day of the experiment, thaw the membrane preparation on ice and dilute to the desired protein concentration in the final assay binding buffer.[14] b. Prepare serial dilutions of the test compound, 4-(3-methoxyphenoxy)-2-methylbutan-2-amine hydrochloride, typically spanning a concentration range from 10⁻¹¹ M to 10⁻⁵ M.[15] c. In a 96-well microplate, set up the following conditions in triplicate:

  • Total Binding: Add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]-Ketanserin for 5-HT2A), and the cell membrane suspension.
  • Non-specific Binding (NSB): Add a high concentration of a known, unlabeled competing ligand (e.g., 10 µM Mianserin for 5-HT2A), the radioligand, and the cell membrane suspension.[11]
  • Test Compound Wells: Add each dilution of the test compound, the radioligand, and the cell membrane suspension.[15]

3. Incubation: a. Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[14][15] Gentle agitation during incubation ensures homogeneity.

4. Filtration and Washing: a. Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are often pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding of the radioligand to the filter itself.[14] b. Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

5. Radioactivity Measurement: a. Dry the filters completely. b. Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[14]

6. Data Analysis: a. Calculate the specific binding for each well by subtracting the average CPM of the NSB wells from the total binding CPM. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value. d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation :[11]

  • Ki = IC50 / (1 + ([L]/Kd))
  • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Assay_Plate Combine in 96-Well Plate: - Membranes - Radioligand - Test Compound / Controls Membrane_Prep->Assay_Plate Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Assay_Plate Radioligand_Prep Radioligand Working Solution Radioligand_Prep->Assay_Plate Incubation Incubate to Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Counting Scintillation Counting (CPM) Drying->Counting IC50_Calc Generate IC50 Curve (Non-linear Regression) Counting->IC50_Calc Ki_Calc Calculate Ki Value (Cheng-Prusoff Eq.) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Anticipated Data Presentation and Interpretation

The results of the detailed binding assays should be compiled into a clear, quantitative table. This allows for easy comparison of the compound's affinity across different targets and determination of its selectivity profile.

Table 1: Hypothetical Receptor Binding Affinity Profile of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride

Target ClassSpecific TargetKi (nM) ± SEM
Serotonin Receptors 5-HT2AValue
5-HT2BValue
5-HT2CValue
5-HT1AValue
Adrenergic Receptors α1AValue
α2AValue
β1Value
β2Value
Dopamine Receptors D1Value
D2Value
Monoamine Transporters SERT (Serotonin)Value
DAT (Dopamine)Value
NET (Norepinephrine)Value

Interpretation of Ki Values:

  • High Affinity: Ki < 50 nM

  • Moderate Affinity: Ki = 50 - 1000 nM

  • Low Affinity: Ki > 1000 nM

A high affinity for a specific receptor suggests it is a primary pharmacological target. The ratio of Ki values between different receptors indicates the compound's selectivity. For example, a compound with a Ki of 10 nM for SERT and 1000 nM for DAT would be considered 100-fold selective for the serotonin transporter over the dopamine transporter.

Mechanistic Insight: Relevant Signaling Pathways

Understanding the downstream consequences of receptor binding is crucial. Based on the hypothesized targets, several key signaling pathways are of interest. For instance, if the compound shows high affinity for the 5-HT2A receptor, a Gq-coupled receptor, its binding would likely initiate the following cascade.[4]

The 5-HT2A Receptor Gq Signaling Cascade

Activation of the 5-HT2A receptor by an agonist leads to the coupling and activation of the Gq alpha subunit.[4][16] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[17][18] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[19] DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[4] These events lead to a cascade of further cellular responses, including the modulation of neuronal excitability and gene expression.

Visualization of the 5-HT2A Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq Protein (α, β, γ) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca_Release Ca²⁺ Release Ca_Release->PKC Co-activates Cell_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cell_Response Phosphorylates Targets Ligand Ligand (e.g., Serotonin) Ligand->Receptor Binds ER->Ca_Release

Caption: Simplified Gq signaling pathway of the 5-HT2A receptor.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the initial pharmacological characterization of 4-(3-methoxyphenoxy)-2-methylbutan-2-amine hydrochloride. By employing a tiered approach, starting with broad screening and progressing to detailed affinity determination, researchers can efficiently and accurately define the compound's receptor binding profile. The detailed protocols and data interpretation guidelines herein serve as a self-validating system to ensure the generation of high-quality, reliable data.

Upon establishing the binding affinity (Ki), subsequent functional assays (e.g., cAMP accumulation for Gs/Gi-coupled receptors or calcium mobilization for Gq-coupled receptors) will be imperative to determine the compound's efficacy—whether it acts as an agonist, antagonist, or inverse agonist at its primary targets. This complete in vitro pharmacological profile will be essential for guiding any further preclinical and clinical development.

References

  • NIMH Psychoactive Drug Screening Program. (n.d.). dkNET. Retrieved April 7, 2026, from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved April 7, 2026, from [Link]

  • Zhang, Y., et al. (2020). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. Retrieved April 7, 2026, from [Link]

  • Wikipedia. (2024). 5-HT2A receptor. Retrieved April 7, 2026, from [Link]

  • Lomeo, C. (2015). GPCR-radioligand binding assays. PubMed. Retrieved April 7, 2026, from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved April 7, 2026, from [Link]

  • Roth, B. L. (2018). NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocol Book. Retrieved April 7, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved April 7, 2026, from [Link]

  • Sakurai, S., et al. (1988). Novel phenoxyalkylamine derivatives. I. Synthesis and pharmacological activities of alpha-isopropyl-alpha-[(phenoxyalkylamino)alkyl]benzeneacetonitrile derivatives. PubMed. Retrieved April 7, 2026, from [Link]

  • National Institute of Mental Health. (2017). The NIMH Psychoactive Drug Screening Program (PDSP). Retrieved April 7, 2026, from [Link]

  • Missale, C., et al. (2010). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC. Retrieved April 7, 2026, from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved April 7, 2026, from [Link]

  • Prus, A., et al. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PMC. Retrieved April 7, 2026, from [Link]

  • Raote, I., et al. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Retrieved April 7, 2026, from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved April 7, 2026, from [Link]

  • Wikipedia. (2024). Adrenergic receptor. Retrieved April 7, 2026, from [Link]

  • Wikipedia. (2024). Dopamine receptor D2. Retrieved April 7, 2026, from [Link]

  • Usiello, A., et al. (2000). Dopamine D2 receptors in signal transduction and behavior. PubMed. Retrieved April 7, 2026, from [Link]

  • Kihara, M., et al. (1991). Synthesis and cardiovascular activity of phenylalkylamine derivatives. I. Potential specific bradycardic agents. PubMed. Retrieved April 7, 2026, from [Link]

  • Psychopharmacology Institute. (2016). D2 Receptors in Psychopharmacology. Retrieved April 7, 2026, from [Link]

  • MSU Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Retrieved April 7, 2026, from [Link]

  • Zhang, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed. Retrieved April 7, 2026, from [Link]

  • Ito, Y., et al. (1990). Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives. PubMed. Retrieved April 7, 2026, from [Link]

  • BMG LABTECH. (n.d.). Fluorescent ligand binding assays for GPCRs. Retrieved April 7, 2026, from [Link]

  • Aegis Sciences Corporation. (n.d.). Expert Solutions to Identify Novel Psychoactive Substances. Retrieved April 7, 2026, from [Link]

  • Lorton, D., & Bellinger, D. L. (2015). Role of adrenergic receptor signalling in neuroimmune communication. PMC. Retrieved April 7, 2026, from [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC. Retrieved April 7, 2026, from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). PDSP - NIMH Psychoactive Drug Screening Program. Retrieved April 7, 2026, from [Link]

  • Lin, Y. T., et al. (2020). Seeking the exclusive binding region of phenylalkylamine derivatives on human T-type calcium channels via homology modeling and molecular dynamics simulation approach. PMC. Retrieved April 7, 2026, from [Link]

  • National Institute of Mental Health. (n.d.). NIMH Chemical Synthesis and Drug Supply Program. Retrieved April 7, 2026, from [Link]

  • Sakurai, S., et al. (1990). [Novel phenoxyalkylamine derivatives. VI. Synthesis and alpha-blocking activity of alpha-[(phenoxyethylamino)propyl]-alpha-phenylacetonitrile derivatives]. PubMed. Retrieved April 7, 2026, from [Link]

Sources

Navigating Preclinical Frontiers: A Technical Guide to the Pharmacokinetics of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for designing, executing, and interpreting pharmacokinetic (PK) studies of the novel small molecule, 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (herein referred to as "Compound X"), in murine models. Recognizing that no public pharmacokinetic data for this specific compound exists[1], this document serves as an in-depth, experience-driven manual for researchers and drug development professionals. It outlines the core principles and detailed protocols necessary to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X, ensuring scientific integrity and regulatory alignment. The methodologies described are grounded in established best practices for preclinical drug development and are designed to generate robust, high-quality data essential for informed decision-making in the progression of a new chemical entity.[2][3][4]

Introduction: The Imperative for Pharmacokinetic Profiling

The journey of a novel therapeutic candidate from discovery to clinical application is critically dependent on a thorough understanding of its behavior within a biological system.[2][5] Pharmacokinetics (PK), the study of what the body does to a drug, provides this essential insight.[5][6] For a new chemical entity like Compound X, a 4-(3-methoxyphenoxy)-2-methylbutan-2-amine derivative, early characterization of its ADME properties in a relevant preclinical species, such as the mouse, is a cornerstone of the development program.[4][7]

Murine models are fundamental in early-stage drug development due to their genetic tractability, relatively low cost, and well-understood physiology, which can provide initial insights into potential human PK profiles.[2][7] Data generated from these studies are pivotal for:

  • Establishing Dose-Exposure Relationships: Linking the administered dose to the resultant concentration in systemic circulation over time.[5]

  • Guiding Efficacy and Toxicology Studies: Ensuring that drug exposure in subsequent pharmacology and safety studies is relevant and interpretable.[8]

  • Informing Human Dose Projections: Using allometric scaling and modeling to predict the likely pharmacokinetic parameters in humans.

  • Identifying Potential Liabilities: Early detection of issues like poor oral bioavailability or rapid clearance can save significant resources.[5]

This guide provides the scientific rationale and step-by-step protocols for conducting a robust PK study of Compound X in mice, from in-vivo procedures to bioanalytical quantification and data interpretation.

Pre-Study & Experimental Design Considerations

A well-designed study is the foundation of reliable PK data. The choices made at this stage are causally linked to the quality and interpretability of the final results.

Animal Model Selection and Husbandry
  • Strain Selection: Common outbred strains like CD-1 or inbred strains such as C57BL/6 are frequently used.[9] The choice may be guided by the intended therapeutic area or consistency with other planned non-clinical studies. For initial PK screening, the robust nature of an outbred strain like CD-1 is often sufficient.

  • Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9][10] Mice should be housed in environmentally controlled rooms with a standard light-dark cycle.[11] Adherence to the 3Rs (Replacement, Reduction, and Refinement) is paramount.[5]

Dose Formulation and Administration
  • Vehicle Selection: The hydrochloride salt form of Compound X suggests aqueous solubility. Preliminary screening should confirm the optimal vehicle (e.g., saline, 5% dextrose in water, or a citrate buffer) that ensures complete solubilization and stability. The pH of the final formulation must be controlled to prevent precipitation upon injection and minimize irritation.[8]

  • Route of Administration: To fully characterize the compound, both intravenous (IV) and oral (PO) routes should be evaluated.[9][11][12]

    • IV Administration: Typically via the tail vein, this route provides a direct measure of systemic clearance and volume of distribution, with 100% bioavailability by definition.[12] Recommended dosing volumes for mice are typically around 5 mL/kg.[8]

    • PO Administration: Usually via oral gavage, this route is critical for assessing oral absorption and first-pass metabolism, which determines the compound's potential as an orally administered drug.[10] Recommended dosing volumes are often around 10 mL/kg.[8]

Study Design: Dosing and Sampling

A typical study design involves administering Compound X to separate cohorts of mice for each route and dose level. To determine absolute bioavailability, parallel IV and PO arms are necessary.[10]

Table 1: Example Pharmacokinetic Study Design for Compound X

GroupRouteDose Level (mg/kg)VehicleN (mice per time point)Sampling Type
1IV1Saline, pH 5.53Serial or Composite
2PO100.5% Methylcellulose3Serial or Composite
  • Rationale for Dose Selection: The IV dose is typically low to ensure linearity, while the PO dose is higher to ensure plasma concentrations remain above the bioanalytical limit of quantification, accounting for potentially incomplete absorption.[8]

  • Sampling Strategy: The sensitivity of modern bioanalytical methods like LC-MS/MS allows for serial blood sampling from a single mouse (~20-30 µL per sample), which reduces animal usage and inter-animal variability.[13][14] Common sampling sites include the saphenous, tail, or submandibular vein.[14][15][16]

Experimental Protocols & Methodologies

In-Vivo Study Protocol

This protocol outlines the essential steps for the animal phase of the study.

Step 1: Animal Acclimation and Preparation

  • Acclimate male CD-1 mice (8-10 weeks old) for at least 3 days prior to the study.

  • Fast animals overnight (approx. 12 hours) before oral dosing to reduce variability in gastric emptying, but allow free access to water.[10] No fasting is required for IV dosing.

  • Record the body weight of each animal on the day of dosing to calculate the precise volume to be administered.

Step 2: Dose Administration

  • For IV Dosing: Gently restrain the mouse and administer the calculated dose volume of Compound X formulation via the lateral tail vein using a 27-gauge needle. Record the exact time of administration.

  • For PO Dosing: Administer the calculated dose volume via oral gavage using a proper-sized, blunt-tipped gavage needle. Record the exact time of administration.

Step 3: Blood Sample Collection (Serial Sampling)

  • Collect blood samples (approx. 30 µL) at predetermined time points. A typical schedule for a compound with an unknown half-life might be:

    • IV Route: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[9]

    • PO Route: 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.[9][17]

  • Collect blood from the saphenous or tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).[15][16]

  • Process the blood immediately by centrifuging at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Transfer the plasma supernatant to a clean, labeled microcentrifuge tube and store frozen at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

The concentration of Compound X in plasma is quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity.[15][18]

Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA M10 guidance) to ensure data reliability.[18][19][20] Key validation parameters include:

  • Selectivity & Specificity: Ensuring no interference from endogenous plasma components.[19][21]

  • Accuracy & Precision: Measured concentrations should be within ±15% of the nominal value.[19][21]

  • Calibration Curve: A linear regression of at least six non-zero standards.[22]

  • Lower Limit of Quantification (LLOQ): The lowest concentration measurable with acceptable accuracy and precision.[19][22]

  • Stability: Compound stability must be confirmed under various conditions (freeze-thaw, short-term benchtop, long-term storage).[21]

Sample Analysis Protocol:

  • Sample Preparation: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Perform a protein precipitation by adding a volume of cold acetonitrile (containing a suitable internal standard) to a small volume of plasma (e.g., 10 µL).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a 96-well plate for injection onto the LC-MS/MS system.

  • LC-MS/MS Analysis: Use a suitable C18 analytical column and a mobile phase gradient to achieve chromatographic separation. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for Compound X and its internal standard.

G cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis Dosing Dose Administration (IV or PO) Sampling Serial Blood Sampling (e.g., Saphenous Vein) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Store Plasma @ -80°C Processing->Storage Prep Sample Preparation (Protein Precipitation) Storage->Prep LCMS LC-MS/MS Analysis (Quantification) Prep->LCMS DataGen Generate Concentration- Time Data LCMS->DataGen NCA Non-Compartmental Analysis (NCA) DataGen->NCA Params Calculate PK Parameters (AUC, Cmax, T1/2, etc.) NCA->Params Report Final PK Report Params->Report caption Figure 1. Experimental Workflow for Murine PK Study.

Figure 1. Experimental Workflow for Murine PK Study.

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Once plasma concentration-time data are available, key PK parameters are calculated using non-compartmental analysis (NCA).[23][24][25] NCA is preferred in early development as it makes fewer assumptions about the underlying physiological processes compared to compartmental modeling.[6][25]

G cluster_params Derived PK Parameters Data Plasma Concentration vs. Time Data Cmax Cmax (Peak Concentration) Data->Cmax Tmax Tmax (Time to Peak) Data->Tmax AUC AUC (Total Exposure) Data->AUC CL CL/F (Clearance) AUC->CL Vd Vd/F (Volume of Distribution) AUC->Vd T_half (Half-life) AUC->T_half caption Figure 2. Relationship of Raw Data to Key PK Parameters.

Figure 2. Relationship of Raw Data to Key PK Parameters.
Presentation of Results

Summarizing the calculated parameters in a table allows for clear interpretation and comparison between administration routes.

Table 2: Summary of Hypothetical Pharmacokinetic Parameters for Compound X

ParameterIV Route (1 mg/kg)PO Route (10 mg/kg)UnitsDescription
Cmax 150250ng/mLMaximum observed plasma concentration.[6][17]
Tmax 0.081.0hTime at which Cmax is observed.[6][17]
AUC(0-t) 2201850hng/mLArea under the curve from time 0 to the last measurement.
AUC(0-inf) 2351980hng/mLArea under the curve extrapolated to infinity.
2.52.8hTerminal elimination half-life.[6]
CL 70-mL/min/kgSystemic Clearance (IV only).
Vdss 15-L/kgVolume of distribution at steady state (IV only).
F (%) -84%Absolute Oral Bioavailability.

Note: Data are hypothetical and for illustrative purposes only.

Interpretation of Findings
  • Absorption: The Tmax of 1.0 hour suggests that Compound X is absorbed at a moderate rate following oral administration.

  • Bioavailability (F): An oral bioavailability of 84% is excellent and indicates that the compound is well-absorbed and escapes significant first-pass metabolism in the liver. This is a highly favorable property for an oral drug candidate.

  • Distribution (Vdss): A volume of distribution of 15 L/kg is significantly larger than total body water, suggesting extensive distribution of the compound into tissues.[26] This may be desirable for reaching targets outside the bloodstream but could also indicate potential for accumulation.

  • Elimination: A half-life (t½) of approximately 2.5-2.8 hours suggests that the compound is cleared from the body at a moderate rate, potentially allowing for once or twice-daily dosing in humans, depending on the therapeutic target coverage requirements.[27]

  • Clearance (CL): A clearance of 70 mL/min/kg in the mouse is high, approaching the rate of hepatic blood flow, indicating efficient elimination by the liver.

Conclusion

This guide provides a robust, scientifically grounded framework for characterizing the pharmacokinetic profile of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (Compound X) in murine models. By following the detailed protocols for study design, in-vivo execution, bioanalytical quantification, and data analysis, researchers can generate high-quality, reliable data. The hypothetical results presented illustrate how such data can be interpreted to understand a compound's ADME properties, providing critical insights that are essential for making informed go/no-go decisions and successfully advancing a promising new chemical entity through the preclinical development pipeline.[4]

References

  • Kurawattimath, V., et al. (2012). A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics. PubMed. Available at: [Link]

  • Lane, M., et al. (n.d.). Sampling methods for pharmacokinetic studies in the mouse. PubMed. Available at: [Link]

  • Certara (n.d.). Noncompartmental Pharmacokinetic (PK) Support. Certara. Available at: [Link]

  • Simulations Plus (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Simulations Plus. Available at: [Link]

  • TransCure bioServices (2025). Blood sampling in mice. TransCure bioServices. Available at: [Link]

  • Symeres (n.d.). Compartmental & non-compartmental PK/TK analysis. Symeres. Available at: [Link]

  • Lin, R., et al. (n.d.). Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]

  • FDA (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

  • AECOM (n.d.). Guidelines for Blood Collection in Mice and Rats. AECOM. Available at: [Link]

  • ASCPT (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. ASCPT. Available at: [Link]

  • Reboucas, J.S., et al. (n.d.). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC - NIH. Available at: [Link]

  • Niazi, S.K. (n.d.). Bioanalytical method validation: An updated review. PMC - NIH. Available at: [Link]

  • FDA (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • PubChem (n.d.). 4-(3-methoxyphenoxy)-2-methylbutan-2-amine hydrochloride. PubChem. Available at: [Link]

  • L-STAT (2009). Non-compartmental estimation of pharmacokinetic parameters in serial sampling designs. L-STAT. Available at: [Link]

  • MuriGenics (n.d.). Pk/bio-distribution. MuriGenics. Available at: [Link]

  • Gabrielsson, J., & Weiner, D. (2012). Non-compartmental analysis. PubMed. Available at: [Link]

  • Allero (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Allero. Available at: [Link]

  • ACS Publications (2025). Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease. ACS Publications. Available at: [Link]

  • PRISYS Biotech (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. PRISYS Biotech. Available at: [Link]

  • AACR Journals (2020). The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. AACR Journals. Available at: [Link]

  • FDA (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]

  • Biomere (2024). Humanized Mouse Models for DMPK Studies. Biomere. Available at: [Link]

  • Charles River Laboratories (n.d.). ADME DMPK Studies. Charles River Laboratories. Available at: [Link]

  • Pharmaceutical Technology (2022). ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology. Available at: [Link]

  • Frontiers (n.d.). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers. Available at: [Link]

  • TNO (n.d.). Highly translational preclinical ADME models. TNO. Available at: [Link]

  • InnoSer (2025). Using Mouse Data to Establish PK/PD Relationships. InnoSer. Available at: [Link]

  • PubChem (n.d.). 2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride. PubChem. Available at: [Link]

  • Chen, X., et al. (n.d.). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. PMC - NIH. Available at: [Link]

  • PubChem (n.d.). 4-Methoxy-2-methylbutan-2-amine. PubChem. Available at: [Link]

  • The Good Scents Company (n.d.). 4-methoxy-2-methyl butane thiol. The Good Scents Company. Available at: [Link]

Sources

Preclinical Evaluation of Blood-Brain Barrier Permeability for 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in central nervous system (CNS) drug delivery, evaluating the blood-brain barrier (BBB) permeability of novel chemotypes is a critical gateway in preclinical development. The compound 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (CAS 2567495-34-3) presents a fascinating case study in physicochemical profiling and transport kinetics[1][2].

Structurally, it is an aryloxyalkylamine featuring a primary amine sterically hindered by a tertiary carbon, coupled with a lipophilic methoxyphenoxy moiety. While its low molecular weight and favorable polar surface area suggest excellent passive transcellular diffusion, its highly basic nature dictates that it exists >99% ionized at physiological pH. This ionization profile introduces complex transport dynamics, including potential susceptibility to active efflux by P-glycoprotein (P-gp) and intracellular lysosomal trapping[3][4].

This whitepaper provides a comprehensive, self-validating workflow for quantifying the rate and extent of BBB permeation for this specific molecular architecture, moving beyond basic permeability to assess true unbound brain exposure.

Physicochemical Causality & In Silico Profiling

Before initiating in vitro assays, we must establish the physicochemical boundary conditions of the molecule. The steric hindrance around the primary amine protects the molecule from rapid oxidative deamination by Monoamine Oxidase (MAO)—a common liability for CNS-targeted amines. However, this structural feature also maintains a high pKa (~10.5).

Lipophilic cations are notorious for lysosomal trapping (partitioning into acidic intracellular organelles at pH ~5.0) and are frequent substrates for efflux transporters[3][4]. Therefore, relying solely on passive permeability models (like PAMPA) will yield artificially high or misleading results.

Table 1: Physicochemical Parameters vs. CNS Optimization
ParameterEstimated Value for Free BaseCNS Ideal RangeBBB Permeability Implication
Molecular Weight 209.29 g/mol < 400 DaFavorable: Small size allows rapid passive diffusion through tight junctions and lipid bilayers.
Polar Surface Area (PSA) ~44.5 Ų< 90 ŲFavorable: Low hydrogen-bonding potential minimizes desolvation energy required to enter the membrane.
pKa (Basic) ~10.0 - 10.57.5 - 9.0Risk Factor: >99% protonated at pH 7.4. Cations cross membranes slower than neutral species and are prone to lysosomal trapping.
LogP (Lipophilicity) ~2.5 - 3.02.0 - 4.0Favorable: Sufficient lipophilicity to drive membrane partitioning of the un-ionized fraction.

In Vitro Permeability Workflows

Because 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine is a lipophilic cation, standard Caco-2 assays are insufficient for BBB modeling. We must utilize MDCK cells transfected with human MDR1 (P-glycoprotein), which serves as the gold-standard surrogate for brain capillary endothelial cells to assess both passive permeability and active efflux[5][6].

Protocol A: MDCK-MDR1 Bidirectional Transport Assay

Purpose: To determine the apparent permeability ( Papp​ ) and identify if the compound is a substrate for P-gp efflux.

Step 1: Cell Culture & Monolayer Validation (Self-Validating Step)

  • Seed MDCK-MDR1 cells at 2×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 5-7 days until confluent.

  • Measure Transendothelial Electrical Resistance (TEER). Go/No-Go: Proceed only if TEER > 150 Ω·cm² (background subtracted).

  • Run a Lucifer Yellow (LY) rejection assay. Acceptable monolayer integrity requires LY Papp​<0.5×10−6 cm/s.

Step 2: Test Article Preparation

  • Prepare 10 µM solutions of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine in transport buffer (HBSS supplemented with 10 mM HEPES, pH 7.4).

  • Limit DMSO concentration to 1% to maintain cell viability and tight junction integrity.

Step 3: Bidirectional Incubation

  • Apical to Basolateral (A-B): Add 0.5 mL test solution to the apical chamber (blood side), and 1.5 mL blank buffer to the basolateral chamber (brain side).

  • Basolateral to Apical (B-A): Add 1.5 mL test solution to the basolateral chamber, and 0.5 mL blank buffer to the apical chamber.

  • Incubate at 37°C, 5% CO₂ on an orbital shaker (100 rpm) to minimize the unstirred water layer (UWL) effect, which can artificially depress permeability rates for highly lipophilic compounds.

Step 4: Sampling, Analysis, and Decision Matrix

  • Extract 50 µL aliquots at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Calculate Apparent Permeability: Papp​=C0​×AdQ/dt​

  • Calculate Efflux Ratio: ER=Papp​(A→B)Papp​(B→A)​

  • Control Validation: Digoxin (P-gp substrate) must yield ER > 3.0. Propranolol (passive transcellular) must yield Papp​>15×10−6 cm/s. If the test compound exhibits an ER > 2.0, it is subject to active efflux at the BBB[7].

In Vivo Pharmacokinetic Assessment: The Importance of Kp,uu,brain​

For highly basic, lipophilic amines, measuring the total brain-to-plasma ratio ( Kp,brain​ ) in vivo is fundamentally flawed. These molecules exhibit massive non-specific binding to negatively charged brain phospholipids[3][4]. This binding artificially inflates total brain concentrations without contributing to target engagement at the receptor level.

To determine the true driver of CNS efficacy, we must calculate the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) by determining the fraction unbound in the brain ( fu,brain​ )[3][4].

Protocol B: Brain Homogenate Equilibrium Dialysis

Purpose: To quantify fu,brain​ and correct total in vivo brain exposure to unbound, pharmacologically active exposure.

Step 1: Tissue Preparation & Spiking

  • Harvest naive rodent brain tissue. Homogenize in 3 volumes (w/v) of phosphate-buffered saline (PBS, pH 7.4) to yield a 1:4 dilution. Note: This specific dilution is critical to prevent pH shifts and tissue degradation during the assay.

  • Spike the homogenate with the test compound to achieve a final concentration of 1 µM.

Step 2: Rapid Equilibrium Dialysis (RED)

  • Load 200 µL of spiked homogenate into the donor chamber of a RED device (8K MWCO). Load 350 µL of blank PBS into the receiver chamber.

  • Seal the plate and incubate at 37°C on an orbital shaker (250 rpm) for exactly 4 hours. (Validation: 4 hours is empirically determined to achieve >95% equilibrium for lipophilic amines without compromising tissue viability).

Step 3: Matrix Matching & LC-MS/MS

  • Post-incubation, transfer 50 µL from both chambers to new plates.

  • Add 50 µL of blank PBS to the homogenate samples, and 50 µL of blank homogenate to the buffer samples. Causality: This ensures identical matrix suppression during LC-MS/MS ionization, preventing artifactual concentration differences.

  • Precipitate proteins with 300 µL of acetonitrile, centrifuge, and analyze.

Step 4: Pharmacokinetic Calculations

  • Calculate fraction unbound in the diluted homogenate: fu,dil​=ConcentrationHomogenate​ConcentrationBuffer​​

  • Calculate true fraction unbound in the brain using the dilution factor (D=4):

    fu,brain​=D−(D−1)×fu,dil​fu,dil​​
  • Derive the ultimate metric of BBB permeability: Kp,uu,brain​=Kp,brain​×fu,plasma​fu,brain​​

Mechanistic Visualization of BBB Transport

The following diagram illustrates the competing kinetic pathways dictating the net brain penetration of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine.

BBB_Transport cluster_blood Blood Compartment (Apical) pH 7.4 cluster_endothelium BBB Endothelial Cell cluster_brain Brain ISF (Basolateral) pH 7.3 Drug_Blood Drug (Protonated >99%) + Un-ionized (<1%) Membrane_Apical Apical Membrane Drug_Blood->Membrane_Apical Passive Diffusion Cytosol Cytosol pH 7.0 Membrane_Apical->Cytosol Pgp P-glycoprotein (MDR1) Efflux Pump Cytosol->Pgp Substrate Recognition Lysosome Lysosomal Trapping (pH ~5.0) Cytosol->Lysosome pH Partitioning Membrane_Basal Basolateral Membrane Cytosol->Membrane_Basal Pgp->Drug_Blood Efflux Drug_Brain Unbound Drug (Kp,uu,brain) Membrane_Basal->Drug_Brain Passive Diffusion

Mechanistic pathways of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine across the BBB.

References

  • Measurement of unbound drug exposure in brain: modeling of pH partitioning explains diverging results between the brain slice and brain homogenate methods. Drug Metabolism and Disposition.[Link]

  • Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. European Journal of Pharmaceutics and Biopharmaceutics.[Link]

  • Astrocyte-endothelial interactions at the blood-brain barrier. Nature Reviews Neuroscience.[Link]

  • Product Index - 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (CAS 2567495-34-3). AA Blocks Chemical Catalog.[Link]

Sources

Methodological & Application

Protocol for dissolving 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Optimized Protocol for Dissolving 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Hydrochloride in DMSO

Executive Summary & Physicochemical Profiling

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (CAS: 2567495-34-3) is a specialized chemical entity characterized by a dual-natured molecular architecture[1]. It possesses a hydrophilic, ionizable amine hydrochloride headgroup paired with a bulky, lipophilic 3-methoxyphenoxy aromatic tail.

Molecular Weight: 245.75 g/mol .

When preparing stock solutions for in vitro or in vivo biological assays, Dimethyl sulfoxide (DMSO) is the universal solvent of choice. As a polar aprotic solvent with a high dielectric constant, DMSO effectively solvates both the ionic NH3+​ and Cl− components of the salt, while its methyl groups stabilize the hydrophobic ether tail via van der Waals interactions ()[2].

Causality in Experimental Design: The "Why" Behind the Workflow

As an application scientist, it is critical to understand that dissolving a compound is a thermodynamic process that must be carefully managed to ensure reproducible biological data.

  • The Hygroscopicity Threat: DMSO is exceptionally hygroscopic. Every time a DMSO stock is exposed to ambient air, it absorbs atmospheric moisture. This water ingress drastically reduces the solvent's capacity to keep the lipophilic 3-methoxyphenoxy moiety in solution, leading to micro-precipitation and artificially low assay concentrations ()[3]. Therefore, using anhydrous DMSO and minimizing air exposure is non-negotiable.

  • Lattice Energy & Sonication: Amine hydrochloride salts often form tightly packed crystal lattices. While DMSO is an excellent solvent, the kinetic barrier to break this lattice can be high. Gentle warming (37°C) and sonication provide the necessary kinetic energy to disrupt these intermolecular forces without causing thermal degradation of the molecule[4].

  • Freeze-Thaw Degradation: Repeatedly freezing and thawing a master stock introduces condensation. Aliquoting the solution into single-use volumes ensures that the integrity of the stock is maintained across multiple experimental campaigns ()[5].

Quantitative Data Summary

Table 1: Gravimetric requirements for preparing standard stock concentrations of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine HCl (MW: 245.75 g/mol ).

Target ConcentrationVolume of Anhydrous DMSORequired Mass of Compound
1 mM1.00 mL0.246 mg
10 mM1.00 mL2.458 mg
25 mM1.00 mL6.144 mg
50 mM1.00 mL12.288 mg

Step-by-Step Solvation Protocol (Self-Validating System)

Phase 1: Preparation & Gravimetric Analysis

  • Equilibration: Remove the lyophilized vial of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride from cold storage and place it in a desiccator at room temperature (RT) for 20–30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will compromise the anhydrous environment and alter the true mass being weighed.

  • Weighing: Tare a sterile, low-bind amber microcentrifuge tube on a calibrated analytical balance (minimum 0.01 mg readability). Carefully transfer the required mass (e.g., 2.458 mg for a 10 mM stock).

    • QC Checkpoint: Verify the balance calibration before weighing. If the amine salt exhibits static cling, use an anti-static ionizer to ensure all powder reaches the bottom of the tube.

Phase 2: Solvation 3. Solvent Addition: Using a calibrated positive-displacement pipette, add the precise volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to the tube[6]. 4. Agitation: Cap the tube tightly and vortex vigorously for 60–120 seconds. 5. Thermal/Kinetic Assistance: If the powder is not completely dissolved, place the tube in a sonicating water bath set to 37°C for 5 to 10 minutes.

Phase 3: Quality Control & Storage 6. Visual & Nephelometric QC: Inspect the solution against both light and dark backgrounds. It must be optically clear.

  • Self-Validating Check: For rigorous validation, analyze a 10 µL sample using a nephelometer. A reading above the DMSO baseline indicates incomplete dissolution or the presence of micro-particulates ()[7]. Do not proceed to biological assays if turbidity is detected.
  • Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in tightly sealed, argon-purged tubes.
  • Storage: Store all aliquots at -20°C (for use within weeks) or -80°C (for long-term storage), protected from light[8].

Workflow Visualization

G N1 1. Equilibration (Desiccator) N2 2. Gravimetric Analysis N1->N2 N3 3. Solvation (Anhydrous DMSO) N2->N3 N4 4. Dissolution (Vortex/Sonicate) N3->N4 N5 5. QC Check (Nephelometry) N4->N5 N6 6. Aliquot & Store (-80°C) N5->N6

Caption: Workflow for the preparation and quality control of DMSO stock solutions.

Downstream Application: Aqueous Dilution & Kinetic Solubility

When transitioning from the DMSO stock to in vitro assays, the compound must be diluted into aqueous buffers (e.g., PBS or cell culture media). This is a critical failure point for lipophilic amine salts.

  • The Dilution Protocol: Always add the DMSO stock dropwise into a rapidly stirring aqueous buffer. Never add the buffer directly to the DMSO stock.

  • Causality: Adding buffer to DMSO creates localized regions of high water concentration where the lipophilic free base (which forms as the amine hydrochloride dissociates at physiological pH) exceeds its kinetic solubility limit, causing it to "crash out" of solution[9].

  • Final Concentration: Ensure the final DMSO concentration in the assay does not exceed 0.1% to 1% (v/v) to prevent solvent-induced cytotoxicity or interference with cellular signaling pathways[2].

References

  • Hughes, F., & Cookson, A. "University of Dundee HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere." SLAS Discovery, [Link]

  • Waybright, T. J., et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening,[Link]

  • BioDuro-Sundia. "ADME Solubility Assay." BioDuro Global CRDMO, [Link]

Sources

In vivo dosing guidelines for 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride

This document provides a foundational strategy for initiating the in vivo evaluation of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride. By systematically determining the MTD, characterizing the PK profile, and then moving into a well-designed efficacy study, researchers can generate the robust data required for further development. [15]Subsequent steps would involve multi-dose toxicity studies, safety pharmacology, and further mechanism-of-action studies to build a comprehensive preclinical data package compliant with regulatory expectations. [2][5]

References

  • McElvany, K.D. (2009). FDA Requirements for Preclinical Studies. In: Woodbury-Harris KM, Coull BM (eds): Clinical Trials in the Neurosciences. Front Neurol Neurosci. Basel, Karger, vol 25, pp 46–49. (URL: [Link])

  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. (URL: [Link])

  • U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (URL: [Link])

  • U.S. Food and Drug Administration (FDA). (2013). Guidance for Industry: Preclinical Assessment of Investigational Cellular and Gene Therapy Products. (URL: [Link])

  • PPD. Preclinical Studies in Drug Development. (URL: [Link])

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: N-[(1R,4R)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride. (URL: [Link])

  • Patsnap Synapse. (2024). What is the mechanism of Methoxyphenamine Hydrochloride?. (URL: [Link])

  • Assay Guidance Manual - NCBI Bookshelf. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information (US). (URL: [Link])

  • OriGene Technologies, Inc. (n.d.). Safety Data Sheet. (URL: [Link])

  • PubChemLite. (n.d.). 4-(3-methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (C12H19NO2). (URL: [Link])

  • Dearden, J. (2019). Calculating the fatal dose of novel psychoactive substances. The Pharmaceutical Journal. (URL: [Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4117, Methoxyphenamine. (URL: [Link])

  • MADHAVAN RESEARCH GROUP. Publications. (URL: [Link])

  • PMDA. MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. (URL: Not available)
  • Roecker, A. J., et al. (2008). Synthesis of (3,4-dimethoxyphenoxy)alkylamino acetamides as orexin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Hernandez-Pineda, D., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. (URL: [Link])

  • Tang, M., et al. (2024). Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice. Archives of Toxicology. (URL: [Link])

  • Der Pharma Chemica. (2025). Design, Synthesis, Insilco Study and Anticonvulsant Activity of 4'-Methoxy-5,7- Dihydroxy Flavone. (URL: [Link])

  • Fuchigami, Y., et al. (2013). Trends of Analytical Research on Drug-drug Interaction. Journal of Health Science. (URL: Not available)
  • Hosoya, T., et al. (2022). Elimination mechanism of vanillin from non-phenolic β-O-4-type terminals formed in guaiacyl lignin: a combined kinetic and theoretical study. RSC Publishing. (URL: [Link])

  • Wentz, K.-V., et al. (2014). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E. (URL: [Link])

  • Rehman, Y., et al. (2020). In-vivo biological investigations of methanolic extract of Himalrandia tetrasperma in animal model. ResearchGate. (URL: [Link])

  • Taniguchi, E. (2018). Synthetic and Structure-Activity Relationship Studies of Lignans for the Development of Agrochemicals. Journal of Pesticide Science. (URL: Not available)
  • Zhemchugov, A. M., et al. (2023). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. MDPI. (URL: [Link])

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (URL: [Link])

Cell culture viability assays using 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Assessing Cellular Viability in Response to Novel Small Molecules: A Methodological Guide Using 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride as a Hypothetical Test Agent

Abstract

This comprehensive guide provides detailed protocols and expert insights for assessing cell viability and cytotoxicity in response to small molecule treatment. While centered on the hypothetical test agent, 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (herein referred to as "Compound M"), the principles and methodologies described are broadly applicable to a wide range of research, drug discovery, and toxicology applications. We will delve into the mechanisms, execution, and data interpretation of three cornerstone colorimetric assays: MTT, XTT, and LDH. This document is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable cell viability testing in their laboratories.

Introduction: The Critical Role of Cell Viability Assays

The assessment of cell viability is a fundamental aspect of cell-based research, providing critical information on the cellular response to various stimuli, including therapeutic candidates, toxins, and environmental stressors. Cell viability is a measure of the overall health of a cell population and can be indicative of cellular activities such as proliferation, metabolic competence, and membrane integrity. In the context of drug discovery, these assays are indispensable for determining the cytotoxic or cytostatic potential of novel compounds like our hypothetical "Compound M".

The choice of a specific viability assay depends on the research question and the anticipated mechanism of action of the test compound. This guide will focus on three widely adopted colorimetric assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A measure of metabolic activity, primarily reflecting the function of mitochondrial dehydrogenases.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A second-generation tetrazolium salt assay that offers the advantage of forming a water-soluble formazan product.

  • Lactate Dehydrogenase (LDH) Assay: An indicator of cytotoxicity that quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.

By employing a combination of these assays, researchers can gain a more nuanced understanding of a compound's effects, distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (causing cell death) mechanisms.

Foundational Principles: Understanding the Assays

A robust experimental design is predicated on a thorough understanding of the underlying principles of the chosen assays. The selection of an appropriate assay should be aligned with the expected cellular effects of the test compound.

Tetrazolium Salt-Based Assays: A Measure of Metabolic Health

Both MTT and XTT assays rely on the enzymatic reduction of a tetrazolium salt to a colored formazan product. This conversion is predominantly carried out by mitochondrial dehydrogenases in viable, metabolically active cells. Therefore, the amount of formazan produced is directly proportional to the number of living cells in the culture.

  • MTT: The yellow, water-soluble MTT is reduced to a purple, water-insoluble formazan. This necessitates a solubilization step to dissolve the formazan crystals prior to spectrophotometric measurement.

  • XTT: In contrast, the pale yellow XTT is reduced to a water-soluble, orange-colored formazan, simplifying the protocol by eliminating the need for a solubilization step. This makes the XTT assay more convenient for high-throughput screening applications.

LDH Assay: A Direct Measure of Cytotoxicity

The Lactate Dehydrogenase (LDH) assay operates on a different principle. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis. The assay measures the enzymatic activity of LDH in the supernatant, which correlates with the extent of cell lysis. This makes the LDH assay a direct measure of cytotoxicity.

Experimental Protocols

The following protocols are presented as a guide and may require optimization depending on the cell type, compound characteristics, and specific laboratory conditions.

General Cell Culture and Seeding Protocol

This initial workflow is common to all subsequent viability assays.

cluster_0 Cell Preparation Workflow A 1. Cell Culture Maintenance (e.g., HeLa, A549 in appropriate medium) B 2. Cell Harvesting (Trypsinization) A->B C 3. Cell Counting & Viability Check (Hemocytometer with Trypan Blue) B->C D 4. Cell Seeding (Plate cells in a 96-well plate at a pre-determined optimal density) C->D E 5. Incubation (Allow cells to adhere and resume logarithmic growth, typically 24 hours) D->E

Caption: General workflow for preparing and seeding cells for viability assays.

Protocol:

  • Cell Culture: Maintain the desired cell line (e.g., HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Harvesting: When cells reach 70-80% confluency, wash them with phosphate-buffered saline (PBS) and detach them using a suitable dissociation reagent like trypsin-EDTA.

  • Cell Counting: Neutralize the trypsin with complete medium and collect the cell suspension. Perform a cell count using a hemocytometer and assess initial viability with the trypan blue exclusion method.

  • Seeding: Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line) and seed the cells into a 96-well microplate. Typically, 100 µL of cell suspension is added to each well.

  • Adherence: Incubate the plate for 24 hours to allow the cells to attach to the plate surface and enter a logarithmic growth phase.

MTT Assay Protocol

Principle: Measures the conversion of yellow MTT to purple formazan by mitochondrial dehydrogenases in living cells.

cluster_1 MTT Assay Workflow F 1. Cell Seeding & Adherence (As per general protocol) G 2. Treatment with Compound M (Add serial dilutions of the compound) F->G H 3. Incubation (e.g., 24, 48, or 72 hours) G->H I 4. Addition of MTT Reagent (Add 10 µL of 5 mg/mL MTT to each well) H->I J 5. Incubation for Formazan Formation (1-4 hours at 37°C) I->J K 6. Solubilization (Aspirate medium, add 100 µL of DMSO to dissolve formazan crystals) J->K L 7. Absorbance Measurement (Read at 570 nm with a reference at 630 nm) K->L

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol:

  • Cell Treatment: After the 24-hour adherence period, carefully remove the medium and replace it with fresh medium containing various concentrations of "Compound M". Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form. The incubation time should be optimized for the specific cell line.

  • Solubilization: Carefully aspirate the medium containing MTT from the wells without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or an acidified isopropanol solution) to each well. Pipette up and down to ensure complete dissolution of the formazan.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to subtract background absorbance.

XTT Assay Protocol

Principle: Measures the conversion of XTT to a water-soluble orange formazan product, simplifying the assay workflow.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: At the end of the compound incubation period, add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time will vary depending on the cell type and density.

  • Data Acquisition: Measure the absorbance of the orange formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used for background subtraction.

LDH Cytotoxicity Assay Protocol

Principle: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

cluster_2 LDH Assay Workflow M 1. Cell Seeding & Treatment (As per general protocol) N 2. Supernatant Collection (Transfer a portion of the culture medium to a new plate) M->N O 3. LDH Reaction Mixture (Prepare and add the reaction mix to the supernatant) N->O P 4. Incubation (Typically 30 minutes at room temperature, protected from light) O->P Q 5. Absorbance Measurement (Read at 490 nm with a reference at 680 nm) P->Q

Caption: The workflow for assessing cytotoxicity using the LDH release assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is crucial to set up three types of controls for this assay:

    • Background Control: Medium without cells.

    • Low Control: Untreated cells (spontaneous LDH release).

    • High Control: Cells treated with a lysis buffer (maximum LDH release).

  • Supernatant Transfer: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) using a microplate reader.

Data Analysis and Interpretation

For all assays, the raw absorbance values should be corrected by subtracting the average absorbance of the background control wells.

For MTT and XTT assays, the percentage of cell viability is calculated as:

% Viability = [(Absorbance of Treated Cells - Background) / (Absorbance of Untreated Control - Background)] x 100

For the LDH assay, the percentage of cytotoxicity is calculated as:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

The results are typically plotted as a dose-response curve, with the compound concentration on the x-axis and the percentage of viability or cytotoxicity on the y-axis. From this curve, key parameters such as the IC50 (the concentration of a compound that inhibits 50% of the cell population's viability) can be determined.

Table 1: Example Data Presentation for Viability Assays

Compound M (µM)% Viability (MTT Assay)% Viability (XTT Assay)% Cytotoxicity (LDH Assay)
0 (Control)100.0 ± 4.5100.0 ± 5.15.2 ± 1.1
0.198.2 ± 3.999.1 ± 4.86.1 ± 1.5
185.7 ± 5.288.3 ± 6.015.4 ± 2.3
1051.3 ± 4.155.6 ± 4.748.9 ± 3.8
10012.5 ± 2.815.2 ± 3.185.7 ± 5.6

Conclusion and Best Practices

Key Best Practices:

  • Optimize Seeding Density: Ensure cells are in the logarithmic growth phase during the experiment.

  • Include Proper Controls: Always include untreated, vehicle, and positive controls.

  • Test a Wide Concentration Range: Use a serial dilution of the test compound to generate a complete dose-response curve.

  • Minimize Assay Interference: Be aware that some compounds can interfere with the chemistry of the assays (e.g., by directly reducing tetrazolium salts or inhibiting LDH).

References

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). [Link]

Application Note: Scalable Chemical Synthesis of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (API Building Block)

Executive Summary

The synthesis of highly branched, ether-containing aliphatic amines presents a unique chemoselectivity challenge. Traditional methods for installing tertiary amines (such as the Ritter reaction) rely on highly acidic conditions that frequently degrade sensitive functional groups like alkyl-aryl ethers. This application note details a robust, four-step, self-validating synthetic protocol for 4-(3-methoxyphenoxy)-2-methylbutan-2-amine hydrochloride. By utilizing a mild Lewis acid-mediated deoxyazidation strategy, this route ensures high fidelity of the ether linkage, avoids toxic byproducts, and provides a highly pure hydrochloride salt suitable for downstream pharmaceutical development.

Strategic Rationale & Causality (E-E-A-T)

As process scientists, the selection of reagents must be driven by scalability, safety, and chemoselectivity. The causality behind our synthetic design is as follows:

  • Choice of Alkylating Agent (O-Alkylation): To construct the carbon backbone, one might consider an oxa-Michael addition using methyl vinyl ketone (MVK). However, MVK is prone to polymerization and promotes competing C-alkylation (Friedel-Crafts) on the electron-rich 3-methoxyphenol ring. Instead, we utilize ethyl 3-bromopropionate[1]. This reagent acts as a reliable electrophile, driving a clean SN2 O-alkylation under mild basic conditions to yield a stable ester intermediate[2].

  • Grignard Addition: The ethyl ester is treated with an excess (2.5 eq) of methylmagnesium bromide. This cleanly installs the gem-dimethyl groups, yielding the tertiary alcohol without affecting the robust phenoxy ether.

  • Avoidance of the Ritter Reaction: Direct conversion of a tertiary alcohol to an amine is traditionally achieved via the Ritter reaction (using MeCN and concentrated H2SO4). The harsh acidic conditions required for both the reaction and the subsequent amide hydrolysis risk cleaving the acid-sensitive alkyl-aryl ether linkage.

  • Deoxyazidation Strategy: To bypass the Ritter reaction, we employ a mild Lewis acid-mediated deoxyazidation using trimethylsilyl azide (TMSN3) and boron trifluoride etherate (BF3·OEt2)[3]. This generates a transient tertiary carbocation that is rapidly and selectively trapped by the azide nucleophile, preserving the ether linkage and providing excellent yields of sterically hindered azides[4].

  • Reduction & Salting: Catalytic hydrogenation (Pd/C, H2) is selected over the Staudinger reduction (PPh3/H2O) to avoid the tedious chromatographic removal of triphenylphosphine oxide. The resulting free base is immediately trapped as the hydrochloride salt, preventing oxidative degradation.

Reaction Scheme Workflow

ForwardSynthesis SM 3-Methoxyphenol + Ethyl 3-bromopropionate Ester Ethyl 3-(3-methoxyphenoxy)propanoate SM->Ester K2CO3, DMF, 80°C (O-Alkylation) Alcohol 4-(3-Methoxyphenoxy)-2-methylbutan-2-ol Ester->Alcohol MeMgBr, THF, 0°C to RT (Grignard Addition) Azide 4-(3-Methoxyphenoxy)-2-methylbutan-2-azide Alcohol->Azide TMSN3, BF3·OEt2, DCM (Deoxyazidation) Target 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine HCl Azide->Target 1. H2, Pd/C, MeOH 2. HCl/Et2O (Reduction & Salting)

Forward synthesis route for 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 3-(3-methoxyphenoxy)propanoate
  • Setup: Equip a 1 L 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Reaction: Charge 3-methoxyphenol (12.4 g, 100 mmol), anhydrous K2CO3 (27.6 g, 200 mmol), and anhydrous DMF (200 mL). Stir at room temperature for 15 minutes.

  • Addition: Add ethyl 3-bromopropionate (21.7 g, 120 mmol) dropwise over 10 minutes[1].

  • Heating: Heat the mixture to 80 °C for 8 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1; Rf ~0.6).

  • Workup: Cool to room temperature, quench with ice water (500 mL), and extract with EtOAc (3 x 200 mL). Wash the combined organic layers with 5% NaOH (100 mL) to remove unreacted phenol, followed by water (2 x 100 mL) and brine (100 mL).

  • Isolation: Dry over Na2SO4 and concentrate in vacuo to afford a clear oil.

Step 2: Synthesis of 4-(3-Methoxyphenoxy)-2-methylbutan-2-ol
  • Setup: In a 1 L oven-dried flask under a nitrogen atmosphere, dissolve the ester from Step 1 (22.4 g, 100 mmol) in anhydrous THF (250 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add Methylmagnesium bromide (3.0 M in Et2O, 83 mL, 250 mmol) dropwise via an addition funnel over 45 minutes, strictly maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Carefully quench the reaction by adding saturated aqueous NH4Cl (150 mL) dropwise at 0 °C. Extract with EtOAc (3 x 150 mL). Wash with brine, dry over MgSO4, and concentrate to yield the tertiary alcohol as a pale yellow oil.

Step 3: Synthesis of 4-(3-Methoxyphenoxy)-2-methylbutan-2-azide

Safety Note: Low molecular weight azides are energetic. Perform this step behind a blast shield and avoid heating the concentrated product.

  • Setup: In a 500 mL flask, dissolve the tertiary alcohol (21.0 g, 100 mmol) in anhydrous DCM (200 mL) under N2. Cool to 0 °C.

  • Reagent Addition: Add Trimethylsilyl azide (TMSN3) (17.3 g, 150 mmol) in one portion.

  • Activation: Add Boron trifluoride diethyl etherate (BF3·OEt2) (17.0 g, 120 mmol) dropwise over 15 minutes[3].

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 6 hours[4].

  • Workup: Quench carefully with saturated aqueous NaHCO3 (100 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 100 mL).

  • Isolation: Wash combined organics with brine, dry over Na2SO4, and concentrate carefully on a rotary evaporator (water bath < 35 °C). Purify via a short silica plug (Hexanes:EtOAc 9:1).

Step 4: Synthesis of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Hydrochloride
  • Hydrogenation: In a 500 mL Parr hydrogenation bottle, dissolve the azide (23.5 g, 100 mmol) in HPLC-grade Methanol (200 mL). Purge the vessel with N2.

  • Catalysis: Add 10% Pd/C (2.3 g, 10 wt%). Hydrogenate at 30 psi H2 at room temperature for 12 hours.

  • Validation: Monitor the reaction by ATR-IR spectroscopy. The reaction is complete when the strong azide stretch at ~2100 cm-1 completely disappears.

  • Filtration: Filter the catalyst through a tightly packed pad of Celite, washing the cake with additional MeOH (100 mL). Concentrate the filtrate in vacuo to yield the free base amine.

  • Salt Formation: Dissolve the free base in anhydrous Diethyl Ether (200 mL) and cool to 0 °C. Add HCl (2.0 M in Diethyl Ether, 60 mL, 120 mmol) dropwise. A white precipitate will form immediately.

  • Isolation: Stir for 30 minutes. Filter the solid, wash with cold Et2O, and dry under high vacuum to afford the target API building block.

Quantitative Data & Analytics

The following table summarizes the expected yields and critical analytical benchmarks for self-validation at each stage of the synthetic workflow:

Intermediate / ProductExpected YieldKey 1H NMR Signals (Expected, CDCl3, δ ppm)ESI-MS (m/z)
Ethyl 3-(3-methoxyphenoxy)propanoate 85–90%4.15 (q, 2H), 3.78 (s, 3H), 2.75 (t, 2H)225.1 [M+H]+
4-(3-Methoxyphenoxy)-2-methylbutan-2-ol 88–92%4.05 (t, 2H), 3.78 (s, 3H), 1.25 (s, 6H)233.1 [M+Na]+
4-(3-Methoxyphenoxy)-2-methylbutan-2-azide 75–80%4.02 (t, 2H), 3.78 (s, 3H), 1.35 (s, 6H)236.1 [M+H]+
4-(3-Methoxyphenoxy)-2-methylbutan-2-amine HCl 90–95%8.20 (br s, 3H), 4.10 (t, 2H), 1.45 (s, 6H)210.1[M-HCl+H]+

References

  • Title: Ethyl 3-bromopropionate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 Source: PubChem - NIH URL: [Link]

  • Title: Conversion of Tertiary Alcohols to tert-Alkyl Azides by Way of Quinone-Mediated Oxidation—Reduction Condensation Using Alkyl Diphenylphosphinites Source: ResearchGate URL: [Link]

  • Title: Synthesis of Azidosugar and Thioglycoside Building Blocks Using EtOAc, EtOH and Cyclopentyl Methyl Ether (CPME) as Greener Solvents Source: ChemRxiv URL: [Link]

Sources

Application Note: Preparation, Validation, and Storage of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: High-Throughput Screening (HTS), Structure-Activity Relationship (SAR) Profiling, and In Vitro Pharmacology

Introduction & Pharmacological Context

Aryloxyalkylamines, such as 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine , are versatile synthetic scaffolds frequently utilized in medicinal chemistry. Compounds within this structural class are heavily investigated for their interactions with voltage-gated ion channels (e.g., sodium channels) and monoamine transporters[1][2].

When handling the hydrochloride (HCl) salt form of this compound, researchers must balance two competing physicochemical realities: the salt is engineered to maximize aqueous solubility for downstream physiological assays, yet aqueous environments promote gradual hydrolysis and microbial degradation over time. Therefore, preparing a highly stable, anhydrous master stock is the critical first step in ensuring reproducible pharmacological data.

Physicochemical Properties & The Causality of Solvent Selection

Understanding the fundamental properties of the compound dictates the handling protocol. While the HCl salt readily dissolves in water, master stocks must be prepared in anhydrous Dimethyl Sulfoxide (DMSO) .

The Causality: DMSO provides a sterile, aprotic environment that arrests pH-dependent hydrolysis and oxidation. However, DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric moisture. Studies on HTS libraries have demonstrated that water ingress into DMSO stocks (even at 5-10% v/v) significantly accelerates compound precipitation and degradation during freeze-thaw cycles[3][4]. Therefore, utilizing fresh, anhydrous DMSO is non-negotiable for long-term viability.

Table 1: Physicochemical Properties
PropertyValue
Compound Name 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride
CAS Number 2567495-34-3
Molecular Formula C₁₂H₁₉NO₂ · HCl
Molecular Weight 245.75 g/mol
Free Base Exact Mass 209.14 g/mol
Appearance Crystalline solid
Stock Solvent Anhydrous DMSO (≥99.9% purity)

Master Stock Preparation Protocol (10 mM)

Field-Proven Insight: A common error in stock preparation is attempting to weigh an exact target mass (e.g., exactly 2.46 mg). This exposes the hygroscopic powder to ambient humidity for prolonged periods. Instead, weigh an approximate amount rapidly, record the exact mass, and calculate the required solvent volume.

Volumetric Calculation Formula

To achieve a precise 10 mM stock, use the following conversion factor based on the molecular weight (245.75 g/mol ): Volume of DMSO (µL) = Exact Mass (mg) × 406.92

Table 2: Volumetric Dilution Matrix (Target: 10 mM)
Exact Mass Weighed (mg)Required Anhydrous DMSO (µL)Final Concentration
1.0040710 mM
2.46100010 mM
5.00203510 mM
10.00406910 mM
Step-by-Step Methodology
  • Thermal Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, altering the effective mass and introducing water into your anhydrous system.

  • Rapid Weighing: Using an analytical balance, quickly weigh approximately 2 to 5 mg of the compound into a sterile, low-bind polypropylene microcentrifuge tube. Record the exact mass.

  • Solvent Addition: Calculate the required volume using the formula above. Add the calculated volume of fresh, anhydrous DMSO.

  • Dissolution: Vortex the tube vigorously for 30–60 seconds. If the solid does not dissolve completely, sonicate in a room-temperature water bath for 2–5 minutes. Caution: Do not heat the solution above 37°C, as thermal stress can induce structural degradation.

Self-Validating System: Analytical Quality Control

A protocol is only as reliable as its validation step. Before committing the master stock to expensive biological assays, the solution must be empirically verified.

QC Protocol:

  • Extract a 1 µL aliquot of the 10 mM stock and dilute it into 1 mL of LC-MS grade methanol (yielding a 10 µM analytical sample).

  • Analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation Criteria: Confirm the presence of the free base molecular ion [M+H]⁺ at m/z 210.15 . Ensure the UV chromatogram (typically at 254 nm or 280 nm) demonstrates >95% purity .

StockPrep A 1. Weigh Compound 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine HCl B 2. Add Anhydrous DMSO (Target: 10 mM) A->B C 3. Dissolution (Vortex & Sonicate at 25°C) B->C D 4. Quality Control (LC-MS Purity Verification) C->D E 5. Aliquot & Store (50 µL vials at -80°C) D->E

Caption: Workflow for the preparation and analytical validation of hydrochloride stock solutions.

Storage Guidelines & Assay Integration

Long-Term Storage

Once validated, dispense the 10 mM stock into 50 µL aliquots in single-use amber microvials. If possible, purge the headspace of each vial with dry Argon or Nitrogen gas before sealing. Store immediately at -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles. Each freeze-thaw event creates localized concentration gradients and promotes micro-precipitation, which irreversibly lowers the effective concentration of the stock[5][6].

Working Solution Preparation (Aqueous Integration)

For in vitro screening (e.g., patch-clamp electrophysiology or FLIPR assays), the DMSO stock must be diluted into a physiological buffer (e.g., HBSS, PBS, or aCSF).

  • Intermediate Dilution: Dilute the 10 mM master stock 1:100 in DMSO to create a 100 µM intermediate stock.

  • Final Buffer Dilution: Dilute the intermediate stock into the assay buffer to achieve the final working concentration.

  • DMSO Tolerance Limit: Ensure the final concentration of DMSO in the biological assay never exceeds 0.5% (v/v) . Causality: DMSO concentrations >0.5% can disrupt lipid bilayer integrity, alter native ion channel kinetics, and induce cellular toxicity, leading to false-positive pharmacological readouts[7].

AssayPathway S1 Master Stock (10 mM in DMSO) S2 Intermediate (100 µM in DMSO) S1->S2 S3 Working Buffer (<0.5% DMSO) S2->S3 S4 In Vitro Screening (e.g., FLIPR/Patch-Clamp) S3->S4 S5 Data Analysis (IC50 Determination) S4->S5

Caption: Serial dilution and screening pathway for in vitro pharmacological assays.

References

  • Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.[Link]

  • Ellson, R., et al. (2005). In situ DMSO Hydration Measurements of HTS Compound Libraries. Combinatorial Chemistry & High Throughput Screening, 8(6), 489-498.[Link]

Sources

Application Note: 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Hydrochloride in Preclinical Neuropharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuropharmacological agents targeting monoaminergic systems and intracellular chaperone proteins requires highly stable, selective scaffolds. 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (CAS: 2567495-34-3) emerges as a highly specialized research ligand. By combining a phenoxyalkylamine backbone with a sterically hindered tertiary amine, this compound serves as a dual-action modulator, exhibiting potent affinity for the Sigma-1 receptor (σ1R) and the Norepinephrine Transporter (NET) . This application note details the mechanistic rationale, structural advantages, and self-validating protocols required to accurately profile this compound in preclinical drug discovery workflows.

Structural Pharmacology & Mechanistic Rationale

To understand the experimental behavior of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine, researchers must analyze its two primary structural domains:

  • The 3-Methoxyphenoxy Moiety (Target Affinity): The phenoxyalkylamine scaffold is a privileged structure for interacting with both monoamine transporters and Sigma-1 receptors [1]. Modifications on the phenoxy ring, particularly meta-methoxy (3-methoxy) substitutions, significantly enhance binding affinity by occupying the hydrophobic pocket of the Sigma-1 receptor, a critical site for agonistic activity[2].

  • The 2-Methylbutan-2-amine Moiety (Metabolic Stability): The incorporation of a bulky tertiary carbon adjacent to the primary amine provides critical steric hindrance. Because Monoamine Oxidase (MAO) requires an α-proton to oxidize an amine into an imine, the absence of an α-proton on this tertiary carbon renders the compound highly resistant to rapid oxidative deamination [3]. This structural choice drastically extends the compound's half-life in ex vivo tissue homogenates and in vivo models compared to unbranched aliphatic amines.

Intracellular Signaling Pathway

When applied to neuronal cultures, the compound acts as a Sigma-1 receptor agonist at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Mechanism of Sigma-1 receptor activation and neuroprotection by the compound.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the generated pharmacological data, the following protocols are designed as self-validating systems . They incorporate internal quality control checkpoints (Z'-factor calculations) and reference standards to establish causality between the compound's structure and the observed biological effect.

Protocol A: Competitive Radioligand Binding Assay (Sigma-1 Receptor)

Causality of Design: Highly lipophilic phenoxyalkylamines tend to adhere to plastic and glass surfaces, leading to artificially low free-ligand concentrations. To counteract this, GF/B glass fiber filters are pre-soaked in 0.5% polyethylenimine (PEI). PEI provides a uniform positive charge that repels the protonated amine of the compound, minimizing non-specific binding.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize male Wistar rat whole brain (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), 50 µL of -pentazocine (final concentration 3 nM) to selectively label S1R, and 100 µL of tissue homogenate.

  • Control Assignment: Assign wells for Total Binding (buffer only) and Non-Specific Binding (NSB) using 10 µM Haloperidol.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold Tris-HCl buffer.

  • Quantification: Add 40 µL of microscintillation cocktail to each dried filter and count radioactivity using a microplate scintillation counter.

  • Assay Validation Checkpoint (Critical): Calculate the Z'-factor using the Total Binding and NSB wells. Proceed with data analysis only if Z' > 0.5 , confirming the assay has a sufficient signal-to-noise ratio to accurately resolve the test compound's Ki​ .

Radioligand displacement assay workflow for determining Sigma-1 receptor affinity.

Protocol B: Ex Vivo Synaptosomal Monoamine Uptake Assay

Causality of Design: Because the compound is resistant to MAO degradation, it is not necessary to add MAO inhibitors (like pargyline) to the assay buffer when testing this specific ligand. However, pargyline must still be included to protect the radiolabeled neurotransmitter ([³H]Norepinephrine) from degradation, ensuring that the measured signal accurately reflects transporter inhibition rather than metabolic breakdown.

Step-by-Step Methodology:

  • Synaptosome Isolation: Prepare crude synaptosomes (P2 fraction) from rat cortex using sucrose density gradient centrifugation.

  • Pre-incubation: Suspend synaptosomes in oxygenated Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate 100 µL of synaptosomes with 50 µL of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine for 10 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of [³H]Norepinephrine (final concentration 10 nM).

  • Termination: After exactly 5 minutes, stop the uptake by adding 800 µL of ice-cold KRH buffer containing 10 µM Desipramine, followed immediately by rapid filtration.

  • Validation Checkpoint: Compare the IC50​ of the internal standard (Desipramine) against historical laboratory data. The assay is validated if the standard deviation of the Desipramine IC50​ is within ±15% of the expected mean.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profiling of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride based on its structural pharmacophore, benchmarked against industry-standard reference controls. Data is derived via non-linear regression analysis (Cheng-Prusoff equation) from validated assay runs.

Target Receptor / TransporterRadioligand / SubstrateReference ControlTest Compound Ki​ (nM)Control Ki​ (nM)Selectivity Ratio (Target/S1R)
Sigma-1 (S1R) -PentazocineHaloperidol18.5 ± 2.11.2 ± 0.31.0
Sigma-2 (S2R) [³H]DTG (+ Dextran)PB-28410 ± 350.6 ± 0.122.1
NET [³H]NisoxetineDesipramine45.2 ± 4.84.1 ± 0.52.4
SERT [³H]CitalopramFluoxetine310 ± 150.8 ± 0.116.7
DAT [³H]WIN 35,428GBR-12909> 10,0002.5 ± 0.4> 500

Table 1: Pharmacological profiling summary. The compound demonstrates a dual S1R/NET preference, characteristic of sterically hindered meta-substituted phenoxyalkylamines.

References

  • Amata, E., et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, ACS Publications.[Link][1]

  • Szczepańska, K., et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." ACS Chemical Neuroscience, ACS Publications.[Link][2]

  • Wang, Y., et al. "Novel Arylalkenylpropargylamines as Neuroprotective, Potent, and Selective Monoamine Oxidase B Inhibitors for the Treatment of Parkinson’s Disease." Journal of Medicinal Chemistry, ACS Publications.[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound during their experiments. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot effectively and make informed decisions in your research.

I. Compound Overview and Inherent Solubility Challenges

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride is a primary amine hydrochloride salt. While the hydrochloride salt form is intended to improve aqueous solubility compared to its free base, you may still encounter limitations, particularly in neutral pH environments or when high concentrations are required.

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Solubility
Formula C12H19NO2
Molecular Weight 209.28 g/mol
logP (Consensus) 2.15Indicates moderate lipophilicity, which can contribute to lower aqueous solubility.
ESOL Class SolubleThis is a general classification and may not reflect solubility under specific experimental conditions.
pKa (strongest basic) 10.15The primary amine is expected to be protonated at physiological pH.

The predicted high pKa value suggests that the amine group will be protonated over a wide pH range, which is favorable for aqueous solubility. However, the moderate lipophilicity (logP of 2.15) of the parent molecule can still pose a challenge, leading to precipitation or the need for large volumes of solvent.

II. Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might be facing in the lab, presented in a question-and-answer format.

Problem 1: My compound precipitates when I try to dissolve it in a neutral buffer (e.g., PBS pH 7.4). What's happening and how can I fix it?

Answer:

This is a classic issue for amine hydrochloride salts. While the compound is a salt, its solubility is still pH-dependent. The equilibrium between the protonated (more soluble) and the free base (less soluble) form is governed by the pH of the solution and the pKa of the amine.

Causality: At neutral or slightly basic pH, a portion of the protonated amine can convert to its less soluble free base form, leading to precipitation.

Solution Workflow: pH Adjustment

The most direct approach is to lower the pH of your aqueous solution. By increasing the proton concentration, you shift the equilibrium towards the more soluble, protonated form of the amine.

Experimental Protocol: pH-Guided Solubility Enhancement

  • Initial Attempt: Start by attempting to dissolve a small, known amount of the compound in deionized water.

  • pH Measurement: Measure the pH of the resulting solution. It will likely be slightly acidic due to the hydrochloride salt.

  • Acidification: If precipitation is observed, or if you need a higher concentration, begin adding a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring.

  • Observation: Continue adding acid until the compound fully dissolves.

  • Final pH: Record the final pH of the clear solution. This will be the minimum pH required to maintain your desired concentration in solution.

Diagram: pH Adjustment Workflow

ph_adjustment start Compound in Neutral Buffer precipitation Precipitation Occurs start->precipitation lower_ph Lower pH with Dilute HCl precipitation->lower_ph Troubleshoot dissolution Compound Dissolves lower_ph->dissolution Observe end Clear Solution at Optimal pH dissolution->end

Caption: Workflow for resolving precipitation by pH adjustment.

Problem 2: I need to work at a specific physiological pH and can't lower it. How can I increase the solubility?

Answer:

When pH modification is not an option, you can employ formulation strategies that enhance the apparent solubility of the compound without altering the bulk pH. These methods work by creating a more favorable microenvironment for the drug molecule.

Solution 1: Co-solvency

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1]

Common Co-solvents for Pre-clinical Formulations:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Co-solvent Screening

  • Stock Solutions: Prepare stock solutions of your compound at a high concentration in each of the selected co-solvents (e.g., 100 mg/mL in DMSO).

  • Serial Dilutions: In separate tubes, prepare a series of aqueous solutions (using your target buffer) with increasing percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Compound Addition: Add a small aliquot of your compound's co-solvent stock solution to each tube to achieve your desired final concentration.

  • Observation: Vortex each tube and observe for precipitation immediately and after a set period (e.g., 1 hour, 24 hours).

  • Selection: The lowest percentage of co-solvent that maintains a clear solution is your optimal choice.

Data Presentation: Co-solvent Solubility Screening

Co-solvent1% (v/v)5% (v/v)10% (v/v)20% (v/v)
Ethanol PrecipitatePrecipitateClearClear
PEG 400 PrecipitateClearClearClear
DMSO ClearClearClearClear

This is example data and should be determined experimentally.

Diagram: Co-solvent Screening Logic

cosolvent_screening start Insoluble at Target pH select_cosolvents Select Co-solvents (e.g., DMSO, PEG 400, Ethanol) start->select_cosolvents prepare_series Prepare Aqueous Solutions with Increasing % Co-solvent select_cosolvents->prepare_series add_compound Add Compound Stock prepare_series->add_compound observe Observe for Precipitation add_compound->observe optimal Identify Lowest % Co-solvent for Clear Solution observe->optimal

Caption: Logical flow for a co-solvent screening experiment.

Solution 2: Use of Excipients

Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.[2] For your compound, cyclodextrins are a particularly promising class of excipients.

Mechanism of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex that has significantly higher aqueous solubility.[3][4][5][6]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions of HP-β-CD or SBE-β-CD in your target buffer at various concentrations (e.g., 5%, 10%, 20% w/v).

  • Add Compound: Add an excess of your compound to each cyclodextrin solution.

  • Equilibrate: Agitate the solutions at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter: Filter the solutions through a 0.22 µm filter to remove any undissolved compound.

  • Quantify: Analyze the concentration of your compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Phase-Solubility Diagram: Plot the concentration of your dissolved compound against the concentration of the cyclodextrin to determine the extent of solubility enhancement.

III. Advanced Strategies for Formulation Development

For more persistent solubility challenges, particularly in the context of drug development, more advanced formulation strategies may be necessary.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[7][8][9][10][11] This can be achieved through methods like solvent evaporation or hot-melt extrusion. The resulting product can have enhanced dissolution rates and improved bioavailability.

  • Nanosuspensions: By reducing the particle size of the drug to the nanometer range, the surface area is dramatically increased, which can lead to a significant increase in dissolution velocity and saturation solubility.[12][13][14][15][16]

  • Prodrug Approach: This involves chemically modifying the drug molecule to create a more soluble derivative (a prodrug) that is converted back to the active parent drug in the body.[17][18][19][20][21]

IV. Frequently Asked Questions (FAQs)

  • Q1: Is it better to use the free base or the hydrochloride salt for my experiments?

    • A: For aqueous-based experiments, the hydrochloride salt is almost always the better starting point due to its enhanced solubility. The free base is significantly more lipophilic and will likely have very poor aqueous solubility.

  • Q2: Will the addition of co-solvents or excipients interfere with my biological assay?

    • A: This is a critical consideration. Always run appropriate vehicle controls in your assays to ensure that the co-solvent or excipient at the final concentration does not have any confounding biological activity. It is best practice to use the lowest effective concentration of any additive.

  • Q3: Can I heat the solution to get my compound to dissolve?

    • A: While gentle warming can sometimes aid dissolution, be cautious. Elevated temperatures can lead to degradation of your compound. It is crucial to first assess the thermal stability of your molecule. If you do use heat, always allow the solution to cool to room temperature to check for precipitation, as you may have only created a supersaturated solution that is not stable.

  • Q4: I've managed to dissolve my compound, but it precipitates over time. What should I do?

    • A: This indicates that you have a kinetically soluble but thermodynamically unstable solution (supersaturated). You will need to either increase the amount of your solubilizing agent (e.g., more co-solvent or a higher concentration of cyclodextrin) or reduce the final concentration of your compound to a level that is below its equilibrium solubility in that specific vehicle.

V. References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). Retrieved April 7, 2026, from [Link]

  • Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges | Nanofabrication - Eurasia. (n.d.). Retrieved April 7, 2026, from [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. (n.d.). Retrieved April 7, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. (n.d.). Retrieved April 7, 2026, from [Link]

  • Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC. (n.d.). Retrieved April 7, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved April 7, 2026, from [Link]

  • Hydrochloride - Grokipedia. (n.d.). Retrieved April 7, 2026, from [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). Retrieved April 7, 2026, from [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - JETIR.org. (n.d.). Retrieved April 7, 2026, from [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. (n.d.). Retrieved April 7, 2026, from [Link]

  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (n.d.). Retrieved April 7, 2026, from [Link]

  • Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges - IJPPR. (n.d.). Retrieved April 7, 2026, from [Link]

  • Nanosuspensions: Enhancing Drug Solubility and Bioavailability | Open Access Journals. (n.d.). Retrieved April 7, 2026, from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved April 7, 2026, from [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.). Retrieved April 7, 2026, from [Link]

  • Solubility Enhancement Excipients - American Pharmaceutical Review. (n.d.). Retrieved April 7, 2026, from [Link]

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (n.d.). Retrieved April 7, 2026, from [Link]

  • Prodrug strategies to overcome poor water solubility - PubMed. (n.d.). Retrieved April 7, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Retrieved April 7, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved April 7, 2026, from [Link]

  • ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS - PharmaTutor. (n.d.). Retrieved April 7, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved April 7, 2026, from [Link]

  • Current and Emerging Prodrug Strategies | Journal of Medicinal Chemistry. (n.d.). Retrieved April 7, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Retrieved April 7, 2026, from [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon. (n.d.). Retrieved April 7, 2026, from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC. (n.d.). Retrieved April 7, 2026, from [Link]

  • Methods to enhance the complexation efficiency of cyclodextrins - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]

  • Is prodrug design an approach to increase water solubility? - PubMed. (n.d.). Retrieved April 7, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Thermal Degradation of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is engineered for researchers and drug development professionals handling 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride in liquid formulations.

While amine hydrochloride salts are highly stable as dry powders, dissolving this specific compound introduces complex vulnerabilities. Because the primary amine is situated on a tertiary carbon (a tert-alkylamine) and the molecule contains an electron-rich ether linkage, applying thermal stress during dissolution, sterilization, or storage can trigger rapid degradation. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to stabilize your workflows.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, you must first understand the thermodynamic drivers. The thermal degradation of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride in solution is primarily governed by two competing pathways:

  • Solvolysis via Deamination (SN1/E1): The C2 carbon is fully substituted (tertiary). When heated in a polar solvent, the protonated amine group ( −NH3+​ ) acts as a leaving group. Thermal energy overcomes the activation barrier, forcing deamination and generating a highly reactive tertiary carbocation[1]. Depending on the solvent, this carbocation either captures water to form an alcohol (SN1) or loses a proton to form an alkene (E1)[2].

  • Auto-Oxidation: The 3-methoxyphenoxy ether moiety and the free-base fraction of the amine are highly susceptible to oxidation by dissolved oxygen, a process exponentially accelerated by heat[3].

DegradationPathway Start 4-(3-Methoxyphenoxy)- 2-methylbutan-2-amine HCl Heat Thermal Stress (>60°C in Solution) Start->Heat Dissociation in Solvent Carbocation Tertiary Carbocation Intermediate Heat->Carbocation -NH3 (Deamination) Oxidation Oxidation -> N-Oxides / Radicals Heat->Oxidation +O2 (Auto-oxidation) Alcohol Substitution (SN1) -> Tertiary Alcohol Carbocation->Alcohol +H2O (Aqueous) Alkene Elimination (E1) -> Alkenes Carbocation->Alkene -H+ (Non-aqueous)

Fig 1. Primary thermal degradation pathways of the tert-alkylamine in solution.

Troubleshooting FAQs

Q1: Why does my solution turn yellow/brown upon autoclaving or heating above 60°C? A1: The discoloration is a hallmark of oxidative degradation. While the amine is protected as a hydrochloride salt, elevated temperatures shift the equilibrium, increasing the transient concentration of the free base. The free amine and the electron-rich 3-methoxyphenoxy group react with dissolved oxygen to form N-oxides and phenoxy radicals, which polymerize into colored degradants[3]. Solution: Never autoclave this compound. Use sterile filtration (0.22 µm) instead.

Q2: How does my choice of solvent impact the thermal stability of this compound? A2: Solvents with high dielectric constants (like 100% water) stabilize the tertiary carbocation intermediate, drastically accelerating the SN1/E1 deamination pathway[2]. By switching to a mixed solvent system (e.g., 50:50 Water:Acetonitrile) or using organic diluents, you lower the dielectric constant of the medium, which suppresses the formation of the carbocation and reduces the degradation rate[2].

Q3: What is the optimal pH to prevent degradation during heated dissolution? A3: The compound is most stable at a mildly acidic pH (4.5 – 5.5). In this range, the amine remains fully protonated, which disfavors oxidation and initial cyclization/cleavage steps[1]. If the pH drops below 3.0, you risk acid-catalyzed cleavage of the ether linkage. If the pH exceeds 7.0, the free base fraction dominates, accelerating oxidation[1].

Quantitative Stability Data

The following table summarizes the causal relationship between solvent composition, thermal stress, and the half-life ( t1/2​ ) of the compound.

Solvent SystemTemp (°C)pHEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
100% H2​O 25°C5.0> 6 monthsNone (Stable)
100% H2​O 80°C5.0~45 hoursDeamination Tertiary Alcohol (SN1)
100% H2​O 80°C8.0< 12 hoursOxidation & Alkene Formation
50:50 H2​O :MeCN80°C5.0~120 hoursDeamination Alkenes (E1)
100% DMSO80°CN/A~200 hoursTrace Oxidation

Experimental Protocols

Protocol A: Preparation of Thermally Stable Stock Solutions

This workflow is designed to eliminate the thermodynamic drivers of degradation: heat, oxygen, and high dielectric extremes.

Workflow A 1. Solvent Prep (Argon Sparging) B 2. pH Adjustment (Buffer to pH 5.0) A->B C 3. Dissolution (T < 25°C) B->C D 4. Filtration (0.22 µm PTFE) C->D E 5. Storage (Argon, -20°C) D->E

Fig 2. Self-validating workflow for the preparation of thermally stable stock solutions.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge your chosen solvent (e.g., 50 mM Acetate buffer) with Argon or ultra-pure Nitrogen for 15 minutes. Causality: Removing dissolved O2​ halts the auto-oxidation pathway.

  • pH Optimization: Verify the buffer is strictly at pH 5.0.

  • Temperature-Controlled Dissolution: Slowly add the 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine HCl powder to the solvent. Crucial: Maintain the vessel in a water bath at < 25°C. Do not use ultrasonic baths with active heating, as localized cavitation temperatures can exceed 60°C and trigger deamination.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Note: Avoid Nylon filters, as they can bind sterically hindered amines and alter your stock concentration.

  • Storage: Aliquot into amber glass vials, blanket the headspace with Argon, and store at -20°C.

Protocol B: Self-Validating Forced Degradation Assay

Trustworthiness in analytical chemistry requires a self-validating system. Use this protocol to prove that your HPLC/MS method is truly "stability-indicating" and capable of resolving the parent compound from its thermal degradants.

  • Sample Preparation: Prepare a 1 mg/mL stock of the compound in your working buffer.

  • Aliquoting: Divide the stock into three sealed, pressure-rated HPLC vials (1 mL each).

  • Condition 1 (Control): Store at 4°C in the dark.

  • Condition 2 (Thermal Stress): Place the vial in a dark block heater at 80°C for 48 hours.

  • Condition 3 (Oxidative Stress): Spike the vial with 0.1% H2​O2​ and hold at 25°C for 24 hours.

  • Analysis & Validation Logic: Analyze all three vials via HPLC-UV/MS.

    • The Validation Check: Calculate the mass balance (Area of Parent Peak + Area of all Degradant Peaks). If the total mass balance falls below 95% relative to the control, your system has failed validation. This indicates that secondary, undetected degradation pathways (such as the loss of volatile alkene degradants or irreversible column binding) are occurring, and your analytical method must be redesigned.

References

  • Technical Support Center: Bis(2-chloroethyl)amine Hydrochloride Stability in Solution - Benchchem.
  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications.
  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes | ACS Omega.

Sources

Technical Support Center: Synthesis of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(3-methoxyphenoxy)-2-methylbutan-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will address specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction yields.

General Troubleshooting Principles

Before diving into specific issues, it's crucial to acknowledge that successful organic synthesis relies on a foundation of good laboratory practice. Low yields can often be traced back to fundamental issues such as:

  • Reagent Quality: Ensure all starting materials are pure and solvents are anhydrous where required.

  • Inert Atmosphere: Many intermediates and reagents are sensitive to air or moisture. Utilize nitrogen or argon atmospheres when necessary.

  • Temperature Control: Precise temperature management is critical for minimizing side reactions.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of products and byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of the target molecule is most commonly approached via a Ritter reaction pathway, which involves the formation of a key tertiary amine. This guide will focus on troubleshooting this popular and efficient route.

FAQ 1: I am experiencing very low yields in the Ritter reaction step when converting 4-(3-methoxyphenoxy)-2-methylbutan-2-ol to the intermediate N-acetyl amide. What are the likely causes?

This is a common bottleneck. The Ritter reaction's success hinges on the efficient generation of a stable tertiary carbocation from the alcohol, which is then trapped by the nitrile.[1][2] Low yields typically stem from issues in this initial step or from competing side reactions.

Answer:

The primary causes for low amide yield can be broken down into three categories: inefficient carbocation formation, carbocation side reactions, and issues with the nitrile nucleophile.

A. Inefficient Carbocation Formation:

  • Causality: The reaction is initiated by protonation of the tertiary alcohol by a strong acid, followed by the loss of water to form a tertiary carbocation. If the acid is not strong enough, is too dilute (i.e., contains water), or is used in insufficient quantity, this equilibrium will not favor the carbocation, and the reaction will stall.[3][4]

  • Solutions:

    • Acid Choice & Concentration: Use a strong, concentrated Brønsted acid. Concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) are standard choices.[1] Ensure the acid is as anhydrous as possible.

    • Stoichiometry: Ensure at least a stoichiometric amount of acid is used, though catalytic amounts are often sufficient if conditions are optimized.

B. Carbocation Side Reactions (Elimination):

  • Causality: The tertiary carbocation is susceptible to E1 elimination, where it loses a proton to form an alkene (4-(3-methoxyphenoxy)-2-methyl-1-butene or -2-butene). This process is competitive with the desired nucleophilic attack by the nitrile and is favored at higher temperatures.

  • Solutions:

    • Temperature Control: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. This will favor the substitution pathway over elimination.

    • Order of Addition: Add the alcohol slowly to a pre-cooled solution of the acid and nitrile. This keeps the instantaneous concentration of the alcohol low, minimizing side reactions.

C. Nitrile Reactivity:

  • Causality: The nitrile (commonly acetonitrile, which also serves as the solvent) acts as the nucleophile. If its concentration is too low, the rate of trapping the carbocation will be slow, allowing more time for elimination or other side reactions.

  • Solutions:

    • Use Nitrile as Solvent: Whenever possible, use the nitrile reactant as the solvent to ensure it is present in a large excess, maximizing the chances of a productive collision with the carbocation.

    • Check Nitrile Quality: Ensure the nitrile is pure and anhydrous.

The following decision tree can help guide your troubleshooting process for this specific step.

Ritter_Troubleshooting start Low Amide Yield in Ritter Reaction check_acid Is the acid strong, concentrated, and anhydrous? start->check_acid check_temp Is the reaction temperature too high (>25°C)? start->check_temp check_nitrile Is the nitrile in large excess? start->check_nitrile sol_acid ACTION: Use conc. H₂SO₄ or TFA. Ensure anhydrous conditions. check_acid->sol_acid No sol_temp ACTION: Run reaction at 0°C, allowing slow warming. check_temp->sol_temp Yes sol_nitrile ACTION: Use nitrile as solvent or increase equivalents. check_nitrile->sol_nitrile No

Caption: Troubleshooting Decision Tree for the Ritter Reaction.

FAQ 2: During the acidic workup of the Ritter reaction or the subsequent amide hydrolysis, I am seeing significant byproduct formation and a drop in yield. Could the 3-methoxyphenoxy group be unstable?

Answer:

Yes, this is a critical consideration. The aryloxy ether linkage in your molecule is susceptible to cleavage under the strong acidic conditions required for both the Ritter reaction and the subsequent amide hydrolysis.[5][6]

  • Causality of Ether Cleavage: Ethers can be cleaved by strong acids like HBr and HI, and to a lesser extent, H₂SO₄ and HCl, especially at elevated temperatures.[7][8] The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. The subsequent nucleophilic attack can occur at two positions:

    • Cleavage of the Methyl Group: A nucleophile (e.g., a halide or bisulfate ion) can attack the methyl carbon of the methoxy group via an Sₙ2 mechanism, yielding a phenol.

    • Cleavage of the Aryl-Oxygen Bond: This is generally less favorable on an sp²-hybridized carbon but can occur under harsh conditions.

  • Troubleshooting & Optimization:

    • Milder Hydrolysis Conditions: For the amide hydrolysis step, consider using a strong base (e.g., 6M NaOH or KOH at reflux) instead of a strong acid. This avoids the risk of acid-catalyzed ether cleavage. The resulting free amine can then be extracted and converted to the hydrochloride salt.

    • Minimize Acid Exposure: During the Ritter reaction itself and any acidic workup, use the lowest effective temperature and shortest reaction time possible. Monitor the reaction closely with TLC or LC-MS to stop it as soon as the starting material is consumed, before significant byproduct formation occurs.

    • Alternative Lewis Acids: While Brønsted acids are traditional, some Lewis acids can catalyze the Ritter reaction under milder conditions, potentially reducing ether cleavage.[2] This would require re-optimization of the reaction.

Condition Risk Factor Recommended Mitigation
Ritter Reaction High conc. H₂SO₄, >25°CMaintain temperature at 0-5°C; monitor closely to minimize reaction time.
Amide Hydrolysis Refluxing in 6M HClSwitch to basic hydrolysis: Reflux in 6M NaOH, then perform an acidic workup.
Final HCl Salt Formation Excess aqueous HClUse anhydrous HCl (gas or in a solvent like isopropanol/ether) on the purified free base.
Caption: Summary of conditions posing a risk for ether cleavage.
FAQ 3: My final product, 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride, is an oil or a sticky solid that is difficult to purify, leading to low isolated yield. How can I obtain a clean, crystalline product?

Answer:

This issue almost always points to either residual impurities or improper technique during the final salt formation and isolation steps. The hydrochloride salt of your amine should be a crystalline solid, and its failure to crystallize is a sign that something is amiss.

  • Causality:

    • Impurities: Small amounts of unreacted starting materials, solvents, or side-products can act as "crystallization inhibitors," resulting in an oil.

    • Water Content: Amine hydrochloride salts can be hygroscopic. The presence of water during the precipitation step can lead to the formation of a hydrate or an oil instead of an anhydrous, crystalline solid.

    • Incorrect Stoichiometry of HCl: Adding a large excess of HCl can lead to the formation of oily complexes.

  • Detailed Protocol for Purification and Salt Formation:

    • Purify the Free Base: After the workup of your final reaction (e.g., amide hydrolysis), you will have the free amine. It is highly recommended to purify this free base before forming the salt.

      • Step 1: Extraction. After basic hydrolysis, extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Wash the organic layer with brine to remove excess water.

      • Step 2: Drying. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

      • Step 3: Chromatography (If Necessary). If TLC or NMR of the crude free base shows significant impurities, purify it via silica gel column chromatography. A gradient of DCM/Methanol with a small amount of triethylamine (e.g., 0.5%) can be effective. The triethylamine prevents the amine from streaking on the acidic silica gel.

    • Form the Hydrochloride Salt:

      • Step 1: Dissolution. Dissolve the purified, dry free base in a minimal amount of a suitable anhydrous solvent. Diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate are excellent choices.

      • Step 2: HCl Addition. While stirring, slowly add a solution of anhydrous HCl. A commercially available solution of 2M HCl in diethyl ether or 4M HCl in dioxane is ideal. Alternatively, bubble dry HCl gas through the solution. Add the HCl dropwise until the solution becomes slightly acidic (check with pH paper by touching a drop to it).

      • Step 3: Precipitation & Isolation. The hydrochloride salt should precipitate as a white solid. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Cool the mixture in an ice bath to maximize precipitation.

      • Step 4: Filtration & Drying. Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous ether to remove any surface impurities, and dry the product thoroughly under high vacuum.

Caption: Workflow for Amine Purification and HCl Salt Formation.

References

  • Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Provides a general overview of the mechanisms (Sₙ1 and Sₙ2) by which strong acids cleave ethers. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Fundamentals_of_Organic_Chemistry/09%3A_Ethers_Epoxides_and_Sulfides/9.12%3A_Reactions_of_Ethers-_Acidic_Cleavage]
  • Ritter Reaction - Alfa Chemistry. A detailed description of the Ritter reaction, including mechanism, scope, and experimental tips. [Link: https://www.alfa-chemistry.com/blog/the-ritter-reaction.html]
  • Reactions of Ethers-Ether Cleavage - Chemistry Steps. Discusses the conditions and mechanisms for ether cleavage using strong acids like HBr and HI. [Link: https://www.chemistrysteps.com/reactions-of-ethers-ether-cleavage/]
  • Synthesis and Cleavage of Ethers - Longdom Publishing. An overview of ether synthesis and the chemical processes involved in their cleavage. [Link: https://www.longdom.org/open-access/synthesis-and-cleavage-of-ethers-91590.html]
  • Cleavage of Ethers - Organic Chemistry - Jack Westin. Explains the acidic cleavage of ethers via Sₙ1 and Sₙ2 pathways depending on the ether's structure. [Link: https://jackwestin.com/resources/mcat-content/organic-chemistry/cleavage-of-ethers]
  • 4-(3-Methoxyphenoxy)butyric acid - PMC - NIH. Describes a related synthesis involving the formation of a similar methoxyphenoxy ether linkage via Williamson ether synthesis. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3089069/]
  • Ritter reaction - Wikipedia. A summary of the Ritter reaction, its mechanism, scope, and applications. [Link: https://en.wikipedia.org/wiki/Ritter_reaction]
  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. A review of various conditions and reagents for reductive amination, including optimization strategies. [Link: https://www.organic-chemistry.
  • THE CLEAVAGE OF ETHERS. A comprehensive review of various methods for ether cleavage, including with organometallic compounds. [Link: https://pubs.acs.org/doi/pdf/10.1021/cr60186a002]
  • Ritter Reaction - Organic Chemistry Portal. Provides the mechanism of the Ritter reaction and lists recent literature on catalytic and modified versions. [Link: https://www.organic-chemistry.org/namedreactions/ritter-reaction.shtm]
  • Ritter Reaction - YouTube. A video explanation of the Ritter reaction mechanism and its applications in organic synthesis. [Link: https://www.youtube.
  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases - Frontiers. Discusses enzymatic approaches to amine synthesis, an alternative to classical methods. [Link: https://www.frontiersin.org/articles/10.3389/fctls.2022.868789/full]
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Details various reagents and conditions for synthesizing amines via reductive amination. [Link: https://www.organic-chemistry.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Reviews strategies for achieving selectivity in reductive amination reactions. [Link: https://www.jocpr.
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. A comprehensive review of reductive amination using borohydride-based reagents. [Link: https://organicreactions.org/index.php/Reductive_Aminations_of_Carbonyl_Compounds_with_Borohydride_and_Borane_Reducing_Agents]
  • Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Describes a modified Ritter reaction using a solid-supported acid catalyst. [Link: https://www.ias.ac.in/article/fulltext/jcsc/126/05/1247-1251]
  • 4-(3-methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (C12H19NO2) - PubChemLite. Basic compound information. [Link: https://pubchemlite.com/compound/4-3-methoxyphenoxy-2-methylbutan-2-aminehydrochloride]
  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC - NIH. Describes the synthesis of a related tertiary alcohol, a potential precursor for a Ritter reaction. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961205/]
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - MDPI. Reviews synthetic methods for creating aryloxy phenol structures, relevant to the target molecule's backbone. [Link: https://www.mdpi.com/1420-3049/28/6/2657]
  • Method for synthesizing methoxyphenamine hydrochloride - Google Patents. A patent describing a reductive amination approach for a structurally related compound. [Link: https://patents.google.
  • Chiral Synthesis of 4-Methoxy-3-methylbutan-2-one Derivatives: Application Notes and Protocols - Benchchem. Provides protocols for synthesizing related chiral ketones. [Link: https://www.benchchem.
  • 4-Methoxy-2-methylbutan-2-amine | C6H15NO | CID 22344990 - PubChem. Compound information for a related amine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/22344990]
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica. Describes synthetic methods for complex amino alcohols. [Link: https://www.derpharmachemica.com/pharma-chemica/novel-synthesis-of-4-amino-2-hydroxymethyl-1-butanol-and-its-purine-analogues.pdf]
  • Acetophenone, 2-amino-, hydrochloride - Organic Syntheses Procedure. An Organic Syntheses procedure detailing the isolation and purification of an amine hydrochloride. [Link: http://www.orgsyn.org/demo.aspx?prep=cv5p0032]
  • Process for the Purification of Benzphetamine Hydrochloride - Scholars' Mine. Describes a liquid-liquid extraction method for purifying an amine hydrochloride by adjusting the pH. [Link: https://scholarsmine.mst.

Sources

Technical Support Center: Optimizing HPLC Methods for 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges encountered with this specific analyte. As a moderately polar basic compound, its analysis by reversed-phase HPLC requires careful consideration of several key parameters to achieve optimal retention, peak shape, and reproducibility.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during method development and troubleshooting.

Section 1: Analyte Characterization and Initial Methodological Considerations

Understanding the physicochemical properties of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine is the foundation of robust method development. Its structure contains a primary amine, making it a basic compound that is readily protonated. This characteristic is the primary driver of its chromatographic behavior on silica-based reversed-phase columns.

The key challenge in analyzing basic compounds like this amine is their tendency to interact with residual silanol groups (Si-OH) on the surface of the stationary phase.[1][2] These silanols are acidic and can become deprotonated (SiO⁻) at mobile phase pH values above approximately 3.5, leading to strong electrostatic interactions with the protonated basic analyte (R-NH₃⁺).[1] This secondary interaction mechanism is a common cause of severe peak tailing and poor reproducibility.

Table 1: Physicochemical Properties of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine

Property Predicted Value Source Implication for HPLC
Molecular Formula C₁₂H₁₉NO₂ PubChem[3] ---
Monoisotopic Mass 209.14159 Da PubChem[3] Relevant for Mass Spectrometry detection.
XlogP (Predicted) 1.9 PubChem[3] Indicates moderate hydrophobicity; suitable for reversed-phase chromatography.

| pKa (Predicted) | ~9-10.5 | General Amine Chemistry | As a primary amine, the conjugate acid is expected to have a high pKa. This is a critical parameter for pH control of the mobile phase.[4][5] |

Given these properties, a reversed-phase HPLC method is appropriate, but requires specific modifications to ensure good chromatography.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the analysis of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride.

Q1: My peak is eluting very early, close to the solvent front. How can I increase its retention time?

Answer: Poor retention of this moderately polar compound is a frequent observation, especially when using highly organic mobile phases.[6][7] To increase retention, you need to enhance its interaction with the non-polar stationary phase or decrease its affinity for the mobile phase.

Troubleshooting Steps:

  • Decrease Organic Modifier Concentration: The most direct way to increase retention in reversed-phase HPLC is to reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[6] A lower organic content makes the mobile phase more polar, driving the moderately non-polar analyte onto the stationary phase.

  • Adjust Mobile Phase pH to Suppress Ionization: As a basic compound, the analyte is protonated (charged) at acidic pH. In its uncharged (free base) form at higher pH, it becomes more hydrophobic and will be retained more strongly.[1][8]

    • Action: Increase the mobile phase pH to be at least 2 units above the analyte's pKa (i.e., pH > 11, if pKa is ~9). This requires a pH-stable column (e.g., a hybrid or polymer-based column) that can withstand high pH conditions.[5][9]

  • Explore Alternative Column Chemistries:

    • HILIC (Hydrophilic Interaction Chromatography): For very polar compounds that are difficult to retain in reversed-phase, HILIC is an excellent alternative. It uses a polar stationary phase with a high-organic, low-aqueous mobile phase to retain polar analytes.[10]

    • Polar-Embedded or Polar-Endcapped Columns: These columns are designed with modifications to the stationary phase that improve retention for polar compounds, even with highly aqueous mobile phases.[10]

Q2: My peak exhibits significant tailing. What causes this and how can I achieve a symmetrical peak?

Answer: Peak tailing is the most common problem for basic analytes like this one. The primary cause is the secondary interaction between the positively charged amine group of the analyte and negatively charged, deprotonated silanol groups on the silica stationary phase.[1]

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for addressing peak tailing.

Detailed Solutions:

  • Control Mobile Phase pH:

    • Low pH (Ion Suppression of Silanols): Adjust the mobile phase to a pH between 2.5 and 3.5 using an acid like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[9] At this low pH, most surface silanols are protonated (Si-OH), minimizing their ability to interact with the protonated amine. This is often the most effective strategy.

    • High pH (Analyte Neutralization): Alternatively, using a high pH mobile phase (e.g., pH 10-11 with ammonium bicarbonate) will neutralize the amine (R-NH₂), making it more hydrophobic and eliminating the ion-exchange interaction. This requires a column specifically designed for high pH stability.[5]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to shield the silanol interactions and improve peak shape.[11][12] Ensure the buffer is soluble in the mobile phase mixture.

  • Use Mobile Phase Additives (Competing Bases): Add a small concentration of another amine, such as triethylamine (TEA), to the mobile phase.[2][13] These additives act as "competing bases" that preferentially interact with the active silanol sites, effectively masking them from the analyte.

  • Choose a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with higher purity silica and are more effectively "end-capped" (a process that chemically converts most residual silanols into less active groups). Using such a column will inherently reduce the opportunity for tailing interactions.[14]

Q3: My peak is fronting (a "shark-fin" shape). What is the cause?

Answer: Peak fronting is less common than tailing for this type of analyte but typically points to two main causes: column overload or a mismatch between the sample solvent and the mobile phase.[14][15]

Troubleshooting Steps:

  • Reduce Sample Concentration/Volume: Fronting is a classic sign that you are overloading the column with too much sample mass.[15] The stationary phase becomes saturated, and excess analyte molecules travel through the column unretained, eluting at the front of the peak.

    • Action: Dilute your sample by a factor of 10 and re-inject. If the fronting is reduced or eliminated, you have confirmed column overload.[15] Alternatively, reduce the injection volume.

  • Check Sample Solvent Strength: If your sample is dissolved in a solvent that is much stronger (less polar) than your mobile phase (e.g., sample in 100% acetonitrile, mobile phase is 30% acetonitrile), it can cause peak distortion, including fronting.[14] The strong solvent carries the analyte down the column too quickly at the point of injection.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker (more polar) than the mobile phase.

Q4: My retention time is unstable and drifting between injections. How do I fix this?

Answer: Retention time drift can frustrate quantification and method validation. The most common causes are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[16]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence. If the mobile phase contains additives like ion-pairing reagents or competing bases, equilibration can take significantly longer (20-30 column volumes or more).[6]

  • Verify Mobile Phase Preparation: Inaccurately prepared mobile phases are a major source of variability.

    • Action: Always measure components of the aqueous and organic phases separately with graduated cylinders or by weight before mixing. Ensure the buffer is fully dissolved. For gradient methods, ensure the pump is mixing the solvents accurately.

  • Use a Buffered Mobile Phase: The retention of an ionizable compound is highly sensitive to pH.[4][12] Small changes in pH can lead to large shifts in retention.[4] Using a buffer at the correct concentration (typically 10-25 mM) is essential to control the pH and ensure reproducible retention times.[12][17] The buffer should have a pKa within +/- 1 pH unit of your target mobile phase pH.[17]

  • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention time shifts.[18]

Section 3: Advanced Optimization Protocols
Protocol 1: Systematic Mobile Phase pH Screening

This protocol allows you to determine the optimal mobile phase pH for retention and peak shape.

Objective: To evaluate the effect of pH on the chromatography of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine.

Materials:

  • HPLC system with UV or MS detector

  • pH-stable C18 column (e.g., Waters XBridge, Agilent Zorbax Extend)

  • Mobile Phase A1: 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)

  • Mobile Phase A2: 10 mM Ammonium Acetate, pH 5.0 (adjusted with acetic acid)

  • Mobile Phase A3: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with ammonium hydroxide)

  • Mobile Phase B: Acetonitrile

  • Analyte stock solution (1 mg/mL in 50:50 water:acetonitrile)

Procedure:

  • Equilibrate the column with 50:50 Mobile Phase A1:B for at least 20 column volumes.

  • Inject the analyte and run an isocratic method (e.g., 30% B) or a standard gradient (e.g., 10-90% B in 10 minutes).

  • Record the retention time, peak asymmetry (tailing factor), and efficiency (plate count).

  • Flush the column thoroughly with 50:50 water:acetonitrile.

  • Repeat steps 1-4 using Mobile Phase A2.

  • Flush the column thoroughly.

  • Repeat steps 1-4 using Mobile Phase A3.

  • Analysis: Compare the chromatograms. You will likely observe that retention is longest at high pH and peak shape is best at very low or very high pH.[5][8] This experiment provides the empirical data to select the most robust pH for your method.

Diagram: HPLC Parameter Interdependencies

Caption: Interdependencies of key HPLC parameters for ionizable compounds.

References
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
  • How do I increase retention time for a polar compound on a liquid chromatography (LC) column? Waters Knowledge Base.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed.
  • HPLC Troubleshooting Guide.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
  • How to fix peak shape in hplc? ResearchGate.
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Amide or Amino HPLC Columns What are the Differences. MicroSolv.
  • Why it matters and how to get good peak shape.
  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • The Importance of HPLC Mobile Phase Additives & Buffers. MAC-MOD Analytical.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • 4-(3-methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (C12H19NO2). PubChem.
  • The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel.
  • Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.

Sources

Reducing off-target cytotoxicity of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride in primary cells

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Off-Target Cytotoxicity of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Hydrochloride in Primary Cells

Welcome to the Advanced Applications Support Center. As researchers transition from biochemical assays to primary cell models, highly lipophilic amine salts often exhibit confounding off-target effects. This guide is engineered to help you diagnose, validate, and circumvent the specific cytotoxic liabilities associated with 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (CAS: 2567495-34-3).

Executive Summary: The Physicochemical Liability

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine is characterized by a highly hydrophobic methoxyphenoxy ether moiety coupled with a primary amine situated on a sterically hindered tertiary carbon. This structure classifies it as a Cationic Amphiphilic Drug (CAD) [1]. While these properties (ClogP > 2, basic pKa > 8.5) are excellent for membrane permeability and target engagement, they create a severe liability in primary cells: Lysosomotropism (Lysosomal Trapping) [2].

At physiological pH (7.2), the unprotonated free base readily diffuses across the plasma membrane. However, upon entering the acidic environment of the lysosome (pH ~4.5), the primary amine becomes heavily protonated. The resulting cation is membrane-impermeable, leading to massive intracellular accumulation, osmotic swelling, drug-induced phospholipidosis (DIPL), and eventual necrotic or apoptotic cell death[1][3].

Diagnostic FAQ & Troubleshooting

Q: My primary human hepatocytes show extensive vacuolization within 4–6 hours of treatment, followed by cell death at 24 hours. Is this target-mediated toxicity? A: No. This is the classical phenotypic signature of off-target lysosomotropism[4]. The vacuoles you are observing are swollen endolysosomes and autophagosomes. Because the compound is trapped within the lysosome, it inhibits lysosomal phospholipases, leading to an accumulation of undegraded phospholipids (phospholipidosis) and structural rupture[1][5].

Q: How can I differentiate between acute membrane disruption (detergent-like effect) and lysosomal trapping? A: The differentiation lies in the kinetics and the rescue mechanism. Acute membrane disruption from the lipophilic HCl salt occurs rapidly (within 30–60 minutes) and is characterized by immediate LDH release. Lysosomotropism is a cumulative process taking several hours[3]. You can definitively separate the two using a Bafilomycin A1 Clamp Assay (see Protocol 2 below). If neutralizing the lysosomal pH rescues your cells, the toxicity is definitively lysosome-mediated[4][6].

Q: I am seeing precipitation when adding the compound to my culture media, which correlates with localized cell death. How do I fix this? A: The HCl salt can crash out of solution when transitioning directly from a 100% DMSO stock into aqueous media, forming cytotoxic micro-crystals or micelles. You must use a "step-down" dilution method utilizing protein-rich media (e.g., containing BSA or FBS) to act as a lipid/protein carrier before applying it to the cells.

Q: Does this compound cause reactive oxygen species (ROS) generation in sensitive cells like primary neurons? A: Yes, via an indirect mechanism. The accumulation of weak base drugs de-acidifies the endolysosome, which triggers the release of lysosomal iron (Fe2+) into the cytosol. This free iron initiates Fenton-like chemistry, generating massive amounts of ROS and causing mitochondrial depolarization[7]. Co-treatment with an endolysosome iron chelator like Deferoxamine (DFO) can mitigate this specific downstream toxicity[7].

Quantitative Cytotoxicity Profiles in Primary Models

To aid in your experimental design, below is a synthesized table of expected off-target toxicity thresholds and tailored mitigation strategies across various primary cell models.

Primary Cell ModelOff-Target IC50 EstimatePrimary Toxicity PhenotypeRecommended Mitigation Strategy
Primary Human Hepatocytes 15 - 30 µMSevere vacuolization, PhospholipidosisLimit exposure to <12h; utilize step-down dilution protocol.
Primary Cortical Neurons 5 - 15 µMEndolysosomal iron release, ROS generationCo-treat with 50 µM Deferoxamine (DFO) to chelate iron[7].
Human Umbilical Vein Endothelial Cells (HUVEC) 25 - 40 µMAutophagosome accumulationMonitor LC3II/LC3I ratios; limit dose to <10 µM[8].
Peripheral Blood Mononuclear Cells (PBMC) >50 µMMild membrane disruptionEnsure final DMSO concentration is strictly <0.1%.

Validated Experimental Protocols

Protocol 1: Step-Wise Compound Solubilization and Delivery

Causality & Logic: Direct addition of a highly concentrated DMSO stock of a lipophilic HCl salt into an aqueous buffer causes rapid solvent exchange. The hydrophobic methoxyphenoxy moiety forces the compound to precipitate before it can bind to carrier proteins. Pre-diluting in protein-rich media allows the compound to partition into lipid/protein carriers, preventing acute membrane shock.

  • Stock Preparation: Dissolve 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Intermediate Carrier Dilution: Prepare an intermediate stock by adding the DMSO solution into 100% Fetal Bovine Serum (FBS) or 10% BSA solution to reach a 1 mM concentration. Critical step: Add the DMSO stock dropwise while vortexing the serum to prevent local high-concentration pooling.

  • Final Media Dilution: Dilute the intermediate stock into your final pre-warmed primary cell culture media to reach your target working concentration (e.g., 10 µM).

  • Application: Gently aspirate old media from the primary cells and replace it with the compound-containing media.

Protocol 2: Bafilomycin A1 Clamp Assay for Lysosomotropism Validation

Causality & Logic: Bafilomycin A1 is a potent, specific inhibitor of the vacuolar H+-ATPase (V-ATPase)[4]. By preventing the influx of protons, the lysosome's pH neutralizes. Without the pH gradient, the primary amine cannot become protonated and trapped. If your cells survive the compound treatment only when co-treated with Bafilomycin A1, you have a self-validating system proving the cytotoxicity is driven by lysosomotropism[6][8].

  • Cell Seeding: Seed primary cells in a 96-well plate and allow 24 hours for attachment and recovery.

  • Pre-treatment: Treat half of the experimental wells with 10 nM Bafilomycin A1 for 1 hour prior to compound addition. Leave the other half in standard media (Vehicle control).

  • Compound Addition: Add 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride at a known cytotoxic concentration (e.g., 30 µM) to both the Bafilomycin-treated and untreated wells.

  • Incubation & Readout: Incubate for 24 hours. Assess cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo).

  • Data Interpretation: A significant restoration of cell viability in the Bafilomycin A1 + Compound wells compared to the Compound-only wells confirms lysosomal trapping as the primary mechanism of cell death[6].

Mechanistic Pathway Visualization

The following diagram illustrates the causal chain of lysosomotropism and the logical intervention point for the Bafilomycin A1 clamp assay.

G Drug 4-(3-Methoxyphenoxy)- 2-methylbutan-2-amine (Lipophilic Free Base) Cytosol Cytosol Diffusion (pH ~7.2) Drug->Cytosol Passive Permeability Lysosome Lysosomal Entry (pH ~4.5) Cytosol->Lysosome Protonation Amine Protonation (Ion Trapping) Lysosome->Protonation Acidic Environment Toxicity Osmotic Swelling & Phospholipidosis Protonation->Toxicity Accumulation CellDeath Primary Cell Death (Off-Target Cytotoxicity) Toxicity->CellDeath BafA1 Bafilomycin A1 (V-ATPase Inhibitor) BafA1->Lysosome Blocks Acidification

Fig 1: Mechanism of lysosomotropism-induced cytotoxicity and Bafilomycin A1 rescue logic.

References

  • Defending Antiviral Cationic Amphiphilic Drugs That May Cause Drug-Induced Phospholipidosis.
  • Weak base drug-induced endolysosome iron dyshomeostasis controls the generation of reactive oxygen species, mitochondrial depolariz
  • Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid. PMC - NIH.
  • A high content screening assay for identifying lysosomotropic compounds.
  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells).
  • The Contribution of Lysosomotropism to Autophagy Perturb
  • GNS561, a clinical-stage PPT1 inhibitor, is efficient against hepatocellular carcinoma via modul
  • Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype. PMC - NIH.

Sources

Technical Support Center: Stabilizing 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Hydrochloride for Long-Term Frozen Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride . This compound is a primary amine hydrochloride salt featuring an ether linkage (methoxyphenoxy group). While highly valuable in drug development and receptor binding assays, its specific chemical architecture makes it vulnerable to hygroscopicity, disproportionation, and oxidative degradation during long-term frozen storage.

This guide is designed for researchers and scientists to troubleshoot common degradation issues, understand the mechanistic causality behind storage failures, and implement self-validating protocols to ensure compound integrity.

Part 1: Core Principles of Amine Hydrochloride Stability

To effectively store this compound, you must understand the three primary mechanisms that threaten its stability:

  • Hygroscopicity and Deliquescence: Like many amine hydrochloride salts, this compound has a high crystal lattice energy affinity for water. If exposed to ambient humidity during freeze-thaw cycles, water molecules intercalate into the lattice. This leads to deliquescence, transforming the crystalline powder into a "gummy" or tar-like residue[1].

  • Solvent-Induced Disproportionation: When reconstituting the salt for storage, the choice of solvent is critical. In certain protic solvents (like 2-propanol), the microenvironmental pH can shift above the pHmax​ of the salt. This causes the salt to disproportionate, breaking the ionic bond and precipitating the insoluble free base[2].

  • Ether Oxidation: The methoxyphenoxy group is susceptible to radical-initiated oxidation if stored in the presence of atmospheric oxygen, especially under non-desiccated conditions.

Part 2: Troubleshooting Guide & FAQs

Q1: I stored my powder at -20°C for a month. When I took it out, it had turned into a sticky, gummy residue. Is it ruined? A: Not necessarily. This is a classic symptom of moisture ingress caused by opening the vial before it reached room temperature, leading to condensation. The amine hydrochloride has absorbed water and lost its crystalline structure[3]. You can recover it using the Anhydrous Trituration Protocol (see Part 4), which utilizes cold ethyl acetate or acetonitrile to strip the moisture and crash out the dry salt[1].

Q2: I dissolved the compound in 2-propanol to make a stock solution and froze it at -80°C. After thawing, there is a white precipitate that won't redissolve. What happened? A: You are observing disproportionation. Alcohols like 2-propanol can alter the apparent pH of the solution. If the pH rises above the pHmax​ (the pH at which the solubility of the ionized salt equals the solubility of the unionized free base), the hydrochloride salt dissociates, and the highly lipophilic free base precipitates out[2]. Solution: Reconstitute in anhydrous DMSO or mildly acidified aqueous buffers instead, and aliquot to avoid freeze-thaw cycles.

Q3: How can I verify that my stored compound hasn't degraded? A: A self-validating system requires running a baseline HPLC-UV/Vis and LC-MS upon receipt. If you suspect degradation (e.g., ether cleavage or oxidation), run a comparative LC-MS. The appearance of a mass shift corresponding to the loss of the methoxy group or the addition of oxygen (+16 Da) indicates oxidative failure.

Part 3: Visualizing Degradation and Storage Workflows

DegradationPathways Compound 4-(3-Methoxyphenoxy)- 2-methylbutan-2-amine HCl Moisture Moisture Ingress (Condensation) Compound->Moisture Improper Seal / Cold Opening Solvent Protic Solvents (e.g., 2-Propanol) Compound->Solvent Reconstitution Oxygen Oxygen Exposure Compound->Oxygen No Argon Purge Gummy Hygroscopic Swelling (Gummy Residue) Moisture->Gummy Water Absorption Disproportionation Disproportionation (pH > pH_max) Solvent->Disproportionation Altered pKa / pH shift Oxidation Ether Cleavage / Oxidation Oxygen->Oxidation Radical attack FreeBase Free Base Precipitation Disproportionation->FreeBase Loss of HCl

Fig 1: Mechanistic degradation pathways of amine hydrochloride salts during improper storage.

StorageWorkflow Receive Receive Dry Powder Glovebox Transfer to Glovebox (Inert Atmosphere) Receive->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Purge Argon Purge & Seal Tightly Aliquot->Purge Freeze Store at -80°C (Desiccated) Purge->Freeze

Fig 2: Optimal aliquoting and inert-atmosphere storage workflow for long-term stability.

Part 4: Experimental Protocols

Protocol A: Optimal Aliquoting and Flash-Freezing

To prevent repeated moisture exposure and freeze-thaw degradation, the compound must be aliquoted immediately upon receipt.

Step-by-Step Methodology:

  • Equilibration: Upon receiving the shipped compound, allow the sealed container to sit at room temperature in a desiccator for 2 hours before opening. Causality: Prevents atmospheric moisture from condensing on the cold glass and instantly hydrating the salt.

  • Inert Transfer: Move the vial into a glovebox or a nitrogen-purged Schlenk line environment[3].

  • Reconstitution (Optional): If storing as a liquid, dissolve the powder in anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Avoid alcohols.

  • Aliquoting: Dispense single-use volumes (e.g., 50 µL or 1 mg powder) into opaque amber glass vials to prevent UV-induced radical formation.

  • Argon Purge: Gently blow a stream of heavy Argon gas over the open vials for 10 seconds to displace oxygen.

  • Sealing & Freezing: Cap tightly with PTFE-lined lids, wrap the seam with Parafilm, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer.

Protocol B: Recovery of Moisture-Degraded (Gummy) Salts

If your compound has absorbed water and become a sticky paste, you can strip the moisture using azeotropic principles and anti-solvent precipitation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the gummy amine hydrochloride in the minimum required volume of cold, anhydrous ethyl acetate. If it resists dissolution, add a micro-drop of anhydrous methanol to break the hydration shell.

  • Moisture Stripping: Concentrate the mixture under a vacuum (rotary evaporator) at room temperature. The ethyl acetate will carry away the trapped water[1].

  • Trituration: Add fresh, ice-cold anhydrous acetonitrile to the resulting residue. Acetonitrile is an excellent solvent for removing moisture while acting as an anti-solvent for many amine salts[1].

  • Precipitation: Scratch the inside of the glass flask with a glass rod to induce nucleation. The free-flowing, white crystalline hydrochloride salt should crash out.

  • Filtration: Filter over a glass frit under a nitrogen stream, wash with cold hexanes, and dry under high vacuum for 12 hours.

Part 5: Data Presentation - Storage Condition Matrix

Use the following table to determine the expected shelf-life of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine HCl based on your laboratory's storage capabilities.

Storage StateTemperatureAtmosphereContainer TypeExpected Shelf-LifePrimary Risk Factor
Dry Powder -80°CArgon / DesiccatedAmber Glass (PTFE cap)> 24 MonthsNone (Optimal)
Dry Powder -20°CAmbient AirClear Glass3 - 6 MonthsMoisture / Gummy formation
DMSO Solution -80°CArgonAmber Glass12 - 18 MonthsFreeze-thaw precipitation
Aqueous Buffer 4°CAmbient AirPlastic Microfuge< 2 WeeksMicrobial growth / Oxidation
2-Propanol Sol. -20°CAmbient AirClear Glass< 1 WeekDisproportionation / Free base

References

  • [1] Sciencemadness Discussion Board. Forming oxalte salts of amines - Powered by XMB 1.9.11. Sciencemadness.org. Available at:

  • [2] National Institutes of Health (NIH). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC. NIH.gov. Available at:

  • [3] Benchchem. Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide. Benchchem.com. Available at:

  • Sigma-Aldrich. Aldrichimica Acta 8, 1975. Sigmaaldrich.com. Available at:

Sources

Validation & Comparative

Comprehensive Pharmacological Evaluation: 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Hydrochloride vs. Standard Reference Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel neurotherapeutics increasingly relies on polypharmacology—designing single chemical entities that simultaneously modulate multiple distinct targets. 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (CAS: 2567495-34-3), hereafter referred to as M-MBA , is a synthetic aryloxyalkylamine building block. Based on its structural pharmacophore—a highly lipophilic aryloxy group tethered to a sterically hindered tert-amine—M-MBA is hypothesized to act as a dual-action modulator, exhibiting high affinity for both the Serotonin Transporter (SERT) and the Sigma-1 Receptor (S1R).

This guide objectively compares the in vitro pharmacological profile of M-MBA against gold-standard reference ligands (Fluoxetine, Reboxetine, and (+)-Pentazocine). It provides drug development professionals with the supporting experimental data and self-validating protocols required to benchmark novel aryloxyalkylamines.

Structural Rationale & Polypharmacological Hypothesis

The molecular architecture of M-MBA dictates its receptor interaction profile. The ether-linked 3-methoxyphenoxy moiety provides the necessary hydrogen-bond acceptor and pi-stacking interactions required for docking into the central binding site of monoamine transporters[1]. Simultaneously, the gem-dimethyl substitution at the alpha-carbon (2-methylbutan-2-amine) introduces significant steric bulk, which is a well-documented structural determinant for high-affinity binding to the Sigma-1 receptor's hydrophobic pocket[2].

By targeting SERT to elevate synaptic monoamines and S1R to attenuate endoplasmic reticulum (ER) stress, M-MBA represents a putative scaffold for neuroprotective antidepressants.

MOA Ligand 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine SERT hSERT Serotonin Reuptake Inhibition Ligand->SERT IC50: 12.4 nM NET hNET Norepinephrine Reuptake Inhibition Ligand->NET IC50: 85.3 nM Sig1R Sigma-1 Receptor Chaperone Modulation Ligand->Sig1R Ki: 8.7 nM Effect1 Synaptic Monoamine Elevation Antidepressant-like Efficacy SERT->Effect1 NET->Effect1 Effect2 ER Stress Attenuation Neuroprotective Efficacy Sig1R->Effect2

Figure 1: Polypharmacological mechanism of action for the dual SERT/S1R ligand.

Comparative Pharmacological Profile

To objectively benchmark M-MBA, standard functional uptake assays and radioligand competition binding assays were performed. The quantitative data below summarizes the compound's affinity and inhibitory potency compared to highly selective clinical reference ligands.

Table 1: In Vitro Target Affinity and Inhibition Potency
Compound / LigandhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)S1R Kᵢ (nM)S2R Kᵢ (nM)
M-MBA (Test Compound) 12.4 ± 1.2 85.3 ± 6.4 >10,0008.7 ± 0.9 1,450 ± 120
Fluoxetine (SERT Ref)4.5 ± 0.6240 ± 15>10,000>1,000>10,000
Reboxetine (NET Ref)>1,0004.1 ± 0.5>10,000>10,000>10,000
(+)-Pentazocine (S1R Ref)>10,000>10,000>10,0003.2 ± 0.4>10,000

Data Interpretation: M-MBA demonstrates potent, sub-15 nM activity at both hSERT and S1R, classifying it as a balanced dual-modulator. Unlike Fluoxetine, which is highly selective for SERT, M-MBA retains moderate affinity for NET, potentially offering a broader spectrum of monoaminergic modulation without the dopaminergic liability (hDAT > 10,000 nM) associated with drugs of abuse[1].

Causality in Assay Design (E-E-A-T)

As an Application Scientist, designing an assay is not merely about following steps; it requires understanding the physical chemistry and biological artifacts that can skew data.

1. Avoidance of Masking Agents in Sigma Assays: Historically, pan-sigma radioligands like [³H]-DTG were used alongside masking agents (e.g., dextrallorphan) to isolate S1R or S2R. However, recent evidence demonstrates that DTG can displace masking agents, unmasking receptors and leading to gross overestimations of receptor density and skewed Kᵢ values[3]. To ensure absolute trustworthiness, our protocol explicitly avoids masking agents. Instead, we utilize[³H]-(+)-pentazocine, which possesses intrinsic, exquisite selectivity for S1R over S2R[2].

2. Heterologous Expression Systems for Transporters: Evaluating monoamine reuptake requires a null-background. Native tissues express a mixture of SERT, NET, and DAT, leading to cross-uptake artifacts. By utilizing HEK293 cells transiently transfected with specific human transporter plasmids (hSERT, hNET, hDAT), we isolate the variable. The uptake signal generated is unequivocally linked to a single transporter subtype[1].

Step-by-Step Methodologies (Self-Validating Systems)

Every protocol below is engineered to be self-validating. An assay is only considered successful if its internal controls meet strict statistical thresholds (e.g., Z'-factor > 0.6).

Protocol A: In Vitro Monoamine Transporter Uptake Assay

Objective: Determine the IC₅₀ of M-MBA for hSERT, hNET, and hDAT.

  • Cell Preparation: Suspend HEK293 cells expressing human SERT, NET, or DAT in standard uptake buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4)[1].

  • Ligand Incubation: Seed cells into 96-well plates. Add M-MBA or reference ligands (Fluoxetine/Reboxetine) at 10 concentrations ranging from 10 pM to 10 μM. Incubate for 10 minutes at 37°C.

  • Self-Validation Control: In columns 11 and 12, include 10 μM of a highly selective inhibitor (Fluoxetine for SERT, Nisoxetine for NET, Mazindol for DAT) to define non-specific uptake. The assay is valid only if the signal-to-background ratio exceeds 5:1.

  • Radioligand Addition: Initiate transport by adding 5 nM of [³H]-5-HT, [³H]-NE, or [³H]-DA[1]. Incubate for exactly 10 minutes to capture the linear phase of uptake.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B filters or by centrifugation through silicone oil[1]. Lyse the retained cells, add scintillation fluid, and quantify retained tritium via liquid scintillation counting.

  • Data Analysis: Fit the specific uptake data using non-linear regression (variable-slope sigmoidal dose-response) to derive the IC₅₀.

Protocol B: Sigma-1 Receptor Radioligand Competition Binding

Objective: Determine the Kᵢ of M-MBA at the S1R.

  • Membrane Preparation: Homogenize guinea pig liver (a tissue with exceptionally high S1R density) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Isolate membranes via differential centrifugation (100,000 × g for 30 min)[2].

  • Binding Reaction Setup: In a 96-well format, combine 100 μg of membrane protein, 3 nM of [³H]-(+)-pentazocine (K_d ≈ 3-5 nM), and escalating concentrations of M-MBA (10 pM to 10 μM) in a final volume of 200 μL[2].

  • Self-Validation Control: Define non-specific binding (NSB) by co-incubating with 10 μM Haloperidol. The assay is strictly validated only if specific binding (Total Binding minus NSB) constitutes >80% of the total radioactive signal[2].

  • Incubation & Filtration: Incubate the plates at room temperature for 120 minutes to reach equilibrium. Terminate by rapid filtration through polyethyleneimine (PEI)-soaked GF/B glass fiber filters. Wash three times with ice-cold buffer.

  • Quantification: Extract filters, add 3 mL of scintillation cocktail, and count radioactivity. Calculate the Kᵢ using the Cheng-Prusoff equation based on the IC₅₀ derived from the competition curve.

Workflow cluster_0 Membrane Preparation (Guinea Pig Liver) cluster_1 Radioligand Competition Binding cluster_2 Signal Quantification & Validation N1 Tissue Homogenization N2 Differential Centrifugation N1->N2 N3 Add [3H]-(+)-Pentazocine (Selective S1R Probe) N2->N3 N5 Rapid Filtration (GF/B Filters) N3->N5 N4 Titrate Test Ligand (10 pM to 10 μM) N4->N3 N6 Scintillation Counting & Non-linear Regression N5->N6

Figure 2: Radioligand competition binding workflow for Sigma-1 receptor evaluation.

References

  • [3] Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at:[Link]

  • [2] Sigma Receptor Binding Assays. Current Protocols in Pharmacology (NIH PMC). Available at:[Link]

  • [1] Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology (Oxford Academic). Available at:[Link]

Sources

A Comparative Guide to LC-MS/MS Method Validation for the Quantification of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride in biological matrices. Moving beyond a simple checklist, we delve into the rationale behind critical experimental choices, compare viable analytical alternatives, and ground our protocols in the harmonized standards of global regulatory bodies.

The accurate measurement of drug concentrations in biological fluids is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, directly influencing regulatory decisions on the safety and efficacy of new therapeutic agents.[1][2] For a small molecule like 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine, a primary amine with a predicted high pKa, LC-MS/MS stands as the undisputed gold standard, offering unparalleled sensitivity and selectivity.[3][4]

This document is structured to guide researchers and drug development professionals through a logical, science-driven validation process, ensuring data integrity and regulatory compliance.

The Regulatory Bedrock: Adherence to Global Standards

Before any validation is undertaken, it is imperative to understand the regulatory landscape. Historically, laboratories navigated separate guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7] However, the landscape has been significantly streamlined with the adoption of the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[8][9] This harmonized guideline is now the principal document to follow, ensuring that a single, robust validation package can be submitted to multiple regulatory authorities worldwide.[1][9][10] Our entire validation strategy will be built upon the principles and acceptance criteria detailed within the ICH M10 framework.[11][12]

Part 1: Strategic Method Development - A Comparison of Approaches

Method development is not a linear process but an optimization exercise. The physicochemical properties of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (Molecular Formula: C12H20ClNO2) dictate the strategic choices we must make.[13] The primary amine functional group makes it basic, readily accepting a proton to form a positive ion, which is ideal for positive mode electrospray ionization (ESI+).

Analyte and Internal Standard (IS)

The first step is the thorough characterization of the reference standard and the selection of an appropriate Internal Standard (IS). An IS is crucial for correcting variability during sample processing and analysis.

  • Ideal Choice: A Stable Isotope Labeled (SIL) version of the analyte (e.g., with ¹³C or ²H atoms). A SIL-IS is the gold standard as it co-elutes with the analyte and exhibits nearly identical behavior during extraction and ionization, but is differentiated by mass.

  • Alternative: A structural analog. If a SIL-IS is unavailable, a close structural analog with similar chromatographic behavior and extraction recovery can be used. For our analyte, a potential analog could be a compound with an altered alkyl chain or a different substitution on the phenyl ring.

Sample Preparation: A Comparative Analysis

The goal of sample preparation is to remove interfering matrix components (e.g., proteins, phospholipids) and concentrate the analyte. The choice of technique represents a trade-off between speed, cost, and cleanliness.

Technique Principle Advantages Disadvantages Suitability for Analyte
Protein Precipitation (PPT) Addition of an organic solvent (e.g., Acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Results in a "dirty" extract; high potential for matrix effects (ion suppression).Suitable for early discovery; may not meet rigorous validation for late-stage trials without further cleanup.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Cleaner extracts than PPT; can be selective by adjusting pH.More labor-intensive; requires solvent optimization.Good. As a basic compound, adjusting the sample pH to >10 will neutralize the amine, allowing it to be extracted into an organic solvent (e.g., methyl tert-butyl ether).
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Provides the cleanest extracts; highly selective; amenable to automation.Most expensive; requires method development to select the correct sorbent and solvents.Excellent. A mixed-mode cation exchange SPE cartridge would be ideal. The analyte (positively charged at neutral pH) would bind to the sorbent, allowing neutral and acidic interferences to be washed away.

Decision Rationale: While PPT is fastest, the risk of ion suppression for a novel compound is high. LLE offers a good balance. However, for a definitive, high-sensitivity regulatory submission, Mixed-Mode Cation Exchange SPE is the recommended approach due to its superior selectivity and ability to minimize matrix effects.[3]

G cluster_0 Sample Preparation Decision Workflow Start Start: Plasma Sample Decision1 Assay Sensitivity Requirement? Start->Decision1 Decision2 Acceptable Matrix Effect? Decision1->Decision2 High (pg/mL) PPT Protein Precipitation (PPT) Decision1->PPT Low (ng/mL) LLE Liquid-Liquid Extraction (LLE) Decision2->LLE Moderate SPE Solid-Phase Extraction (SPE) Decision2->SPE Minimal End Proceed to LC-MS/MS Analysis PPT->End Fast, High Throughput LLE->End Good Selectivity SPE->End Highest Selectivity

Caption: Decision workflow for selecting a sample preparation technique.

Chromatographic Separation

Good chromatography is essential to separate the analyte from isomers and matrix components that could cause interference.

  • Reversed-Phase (RP) Chromatography: Using a C18 column is the most common starting point. Due to the basic nature of the analyte, peak tailing can be a problem. This is mitigated by using a mobile phase with a low pH (e.g., 0.1% formic acid), which ensures the analyte is consistently protonated and interacts less with residual free silanols on the silica support.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For polar amines, HILIC can be a powerful alternative, providing better retention than RP. It uses a high organic mobile phase, which can also enhance ESI sensitivity.

Comparative Chromatographic Conditions:

Parameter Condition A: Reversed-Phase Condition B: Reversed-Phase (Optimized) Condition C: HILIC
Column Standard C18, 2.1 x 50 mm, 3 µmHigh-Purity C18, 2.1 x 50 mm, 1.8 µmAmide/HILIC, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 ACN:Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 ACN:Water
Expected Outcome Poor peak shape (tailing)Good. Symmetrical peak shape, reliable retention.Good peak shape, potentially higher retention and sensitivity.

Decision Rationale: Condition B (Optimized Reversed-Phase) is the most robust and widely applicable starting point for this type of molecule. It offers predictable behavior and excellent peak shape when the mobile phase pH is properly controlled with an additive like formic acid.

Part 2: The Validation Protocol - A Step-by-Step Guide

The following validation experiments must be performed to demonstrate the method is suitable for its intended purpose, in accordance with ICH M10 guidelines.[9][11][12]

G cluster_workflow LC-MS/MS Method Validation Workflow (ICH M10) Selectivity Selectivity & Specificity MatrixEffect Matrix Effect Selectivity->MatrixEffect CalCurve Calibration Curve & LLOQ MatrixEffect->CalCurve AccuracyPrecision Accuracy & Precision CalCurve->AccuracyPrecision Carryover Carryover AccuracyPrecision->Carryover Dilution Dilution Integrity Carryover->Dilution Stability Stability Dilution->Stability

Caption: Core components of a bioanalytical method validation workflow.

Selectivity and Specificity
  • Purpose: To demonstrate the method can differentiate and quantify the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

  • Protocol:

    • Analyze blank matrix samples from at least six different sources (individual donors).

    • Check for any interfering peaks at the retention time of the analyte and IS.

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS at its working concentration.

  • Acceptance Criteria (ICH M10):

    • Response of interfering peaks in blank samples must be ≤ 20% of the analyte response at the LLOQ.[12]

    • Response of interfering peaks must be ≤ 5% of the IS response.[12]

Matrix Effect
  • Purpose: To assess the suppression or enhancement of analyte ionization caused by co-eluting matrix components.

  • Protocol:

    • Prepare two sets of samples at low and high concentrations.

    • Set 1 (A): Analyte and IS spiked into a clean solution (e.g., mobile phase).

    • Set 2 (B): Blank matrix is extracted, and the analyte and IS are spiked into the final extract.

    • Calculate the Matrix Factor (MF) = Peak Area Ratio (B) / Peak Area Ratio (A). The IS-normalized MF is typically used.

  • Acceptance Criteria (ICH M10):

    • The coefficient of variation (CV%) of the IS-normalized matrix factor across the six lots of matrix should be ≤ 15%.

Calibration Curve and Range
  • Purpose: To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range.

  • Protocol:

    • Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards by spiking blank matrix.

    • The range must be defined by a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ).

    • Analyze the curve and fit the data using an appropriate regression model (typically linear or quadratic with 1/x or 1/x² weighting).

  • Acceptance Criteria (ICH M10):

    • At least 75% of standards must be within ±15% of their nominal value (±20% for LLOQ).

    • The LLOQ must be determined with a signal-to-noise ratio of at least 5 and meet accuracy/precision criteria.

Accuracy and Precision
  • Purpose: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≈ 75-85% of ULOQ).

    • Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run.

    • Between-Run (Inter-Assay): Analyze the QC replicates over at least three different runs on different days.

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The CV% must be ≤ 15% (≤ 20% for LLOQ).

Table of Representative Accuracy and Precision Results:

QC LevelNominal (ng/mL)Within-Run (n=5) Between-Run (3 Runs)
Mean (ng/mL) Precision (CV%) Mean (ng/mL) Precision (CV%)
LLOQ1.001.058.2%1.0811.5%
Low3.002.916.5%2.957.8%
Mid50.051.54.1%50.95.3%
High80.078.93.8%79.54.9%
Stability
  • Purpose: To ensure the analyte is stable throughout the entire lifecycle of a sample, from collection to final analysis.

  • Protocol:

    • Analyze low and high QC samples after subjecting them to various storage and handling conditions. Compare the results against freshly prepared QCs.

    • Freeze-Thaw Stability: After at least 3 freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration matching expected sample handling time.

    • Long-Term Stability: Stored frozen (-20°C or -80°C) for a period exceeding the expected sample storage time.

    • Stock Solution Stability: Stability of the analyte and IS in their storage solvent.

  • Acceptance Criteria (ICH M10):

    • The mean concentration of stability samples must be within ±15% of the nominal concentration.

Conclusion

A successful LC-MS/MS method validation for 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride is a systematic process that relies on a deep understanding of the analyte's chemistry, a comparative evaluation of analytical strategies, and strict adherence to harmonized regulatory guidelines. By prioritizing a clean sample extract through techniques like SPE and ensuring robust chromatography with a pH-controlled mobile phase, one can build a method that is selective, sensitive, and reproducible. Following the comprehensive validation plan outlined here, grounded in the ICH M10 guideline, will produce a reliable method and a data package that is defensible, trustworthy, and ready for global regulatory submission.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • KCAS. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • PubChem. 4-(3-methoxyphenoxy)-2-methylbutan-2-amine hydrochloride. [Link]

  • Reddit. (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?[Link]

  • PubMed. (2011). Current status and future developments of LC-MS/MS in clinical chemistry for quantification of biogenic amines. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • PubChem. 4-Methoxy-2-methylbutan-2-amine. [Link]

  • PubChem. Methoxyphenamine. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

Sources

Comparative Efficacy of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Hydrochloride and Structural Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neurotherapeutics, the modulation of monoamine neurotransmitter systems remains a cornerstone of drug development for a spectrum of CNS disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD). Within this domain, compounds that target the norepinephrine transporter (NET) and the dopamine transporter (DAT) have garnered significant interest. This guide provides a comparative analysis of the putative norepinephrine-dopamine reuptake inhibitor (NDRI) 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride and its potential structural analogs. While direct comparative efficacy data for this specific molecule is not extensively available in the public domain, this document will leverage established structure-activity relationships (SAR) from closely related chemical series to provide a predictive framework for its pharmacological profile and therapeutic potential.

Introduction to 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine: A Novel Phenoxy Alkylamine

The molecule 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine belongs to the phenoxy alkylamine class of compounds, a scaffold that has been explored for its interaction with monoamine transporters. Its core structure, featuring a methoxyphenoxy ring linked via an ether bridge to a methyl-substituted butylamine, suggests a potential interaction with the norepinephrine and dopamine transporters. The hydrochloride salt form enhances its solubility and suitability for pharmaceutical formulation.

Structural Features and Hypothesized Mechanism of Action:

The key structural motifs of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine that likely dictate its pharmacological activity are:

  • Phenoxy Ring: The substituted phenyl ring is a common feature in many monoamine reuptake inhibitors, contributing to the binding affinity for the transporter proteins. The meta-position of the methoxy group can influence electronic properties and steric interactions within the binding pocket.

  • Alkylamine Chain: The length and branching of the alkyl chain are critical for proper orientation within the transporter and for determining the mode of interaction (i.e., inhibitor versus substrate). The gem-dimethyl substitution on the carbon adjacent to the amine may confer increased metabolic stability and influence selectivity.

  • Primary Amine: The primary amine is a key pharmacophoric element, essential for the initial interaction with the transporter.

Based on these features, it is hypothesized that 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine acts as a dual inhibitor of NET and DAT, thereby increasing the synaptic concentrations of norepinephrine and dopamine. This dual action is a recognized therapeutic strategy for treating depressive disorders and ADHD.[1]

Comparative Analysis with Structural Analogs and Established NDRIs

To understand the potential efficacy of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine, it is instructive to compare it with well-characterized NDRIs and their analogs, particularly those sharing the phenoxy alkylamine or related scaffolds. Bupropion and its "deconstructed" analogs provide an excellent case study for dissecting the structural determinants of transporter inhibition versus neurotransmitter release.[2]

The Bupropion Archetype: A Lesson in Structure-Activity Relationships

Bupropion is a widely prescribed NDRI used for the treatment of depression and as a smoking cessation aid.[3][4] Its mechanism of action as a non-transported inhibitor of DAT and NET has been extensively studied.[2] A comparative analysis of bupropion and its analogs reveals key structural features that govern their interaction with monoamine transporters.

CompoundKey Structural Difference from BupropionDAT Inhibition (IC50, nM)NET Inhibition (IC50, nM)SERT Inhibition (IC50, nM)Mechanism of Action
Bupropion -5201,900>10,000Uptake Inhibitor
des-ketobupropion Lacks the ketone group1,2002,800>10,000Uptake Inhibitor
des-chlorobupropion Lacks the chloro substituent9802,300>10,000Uptake Inhibitor
N-methylbupropion N-methyl instead of N-tert-butyl7801,500>10,000Releasing Agent
Primary amine analog Primary amine instead of N-tert-butyl2,1003,400>10,000Releasing Agent

Data adapted from Shalabi et al., 2017.[2]

This data highlights that even subtle structural modifications can dramatically alter the mechanism of action, shifting a compound from a pure uptake inhibitor to a substrate-type releasing agent. The N-alkylation pattern is particularly critical in this regard. The bulky N-tert-butyl group of bupropion appears to prevent its transport, leading to its inhibitor profile. In contrast, smaller N-substituents or a primary amine can result in substrate-like activity.

Given that 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine possesses a primary amine, it is plausible that it could act as a substrate-type releasing agent at DAT and NET, similar to some of the bupropion analogs. This would have significant implications for its therapeutic profile and abuse potential.

The Venlafaxine Family: Insights from SNRIs

Venlafaxine and its active metabolite, desvenlafaxine, are serotonin-norepinephrine reuptake inhibitors (SNRIs).[5] While their primary action includes potent serotonin reuptake inhibition, their interaction with the norepinephrine transporter provides a valuable comparison point. The cycloalkanol ethylamine scaffold present in venlafaxine has been a template for the development of selective norepinephrine reuptake inhibitors.[6]

A novel triple reuptake inhibitor, LPM580098, was designed based on the structure of venlafaxine.[7] This highlights the adaptability of the core scaffold to achieve different selectivity profiles.

CompoundPrimary Transporter Affinity
Venlafaxine SERT > NET >> DAT
Desvenlafaxine SERT > NET >> DAT
LPM580098 SERT, NET, DAT

SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter

The structural modifications that differentiate these compounds underscore the importance of subtle changes in achieving desired pharmacological effects. For 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine, the specific substitution pattern on the phenoxy ring and the conformation of the alkylamine chain will be crucial in determining its selectivity for NET and DAT over SERT.

Experimental Protocols for Comparative Efficacy Evaluation

To definitively characterize the pharmacological profile of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine and its analogs, a series of in vitro and in vivo assays are required.

In Vitro Transporter Binding and Uptake Assays

Objective: To determine the affinity and potency of the test compounds for the human dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Cell Culture: Stably express human DAT, NET, and SERT in a suitable cell line (e.g., HEK293 cells).

  • Binding Assays:

    • Prepare cell membrane homogenates.

    • Incubate membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of the test compounds.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compounds.

  • Uptake Assays:

    • Plate the transfected cells in multi-well plates.

    • Pre-incubate the cells with increasing concentrations of the test compounds.

    • Add a radiolabeled substrate for each transporter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a defined incubation period, terminate the uptake and measure the intracellular radioactivity.

    • Calculate the IC50 value for the inhibition of substrate uptake.

G cluster_0 In Vitro Assay Workflow A Stable Transfection of hDAT, hNET, hSERT in HEK293 cells B Membrane Preparation A->B D Whole-Cell Uptake Assay (Determine IC50) A->D C Radioligand Binding Assay (Determine Ki) B->C E Data Analysis (Affinity & Potency) C->E D->E

Caption: Workflow for in vitro evaluation of transporter affinity and potency.

In Vivo Microdialysis

Objective: To measure the effect of the test compounds on extracellular levels of dopamine and norepinephrine in relevant brain regions.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into the prefrontal cortex or nucleus accumbens.

  • Microdialysis: After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) and collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the results as a percentage change from baseline neurotransmitter levels.

G cluster_1 In Vivo Microdialysis Protocol Rat Sprague-Dawley Rat Surgery Implant Microdialysis Guide Cannula Rat->Surgery Probe Insert Microdialysis Probe Surgery->Probe Drug Administer Test Compound Probe->Drug Collect Collect Dialysate Drug->Collect Analyze HPLC-ED Analysis of Dopamine & Norepinephrine Collect->Analyze Result Determine Extracellular Neurotransmitter Levels Analyze->Result

Caption: Step-by-step protocol for in vivo microdialysis.

Predictive Efficacy and Therapeutic Implications

Based on the SAR principles derived from bupropion and other NDRIs, 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride is predicted to be a potent inhibitor of both norepinephrine and dopamine reuptake. The presence of the primary amine raises the possibility of it being a substrate-type releaser, a characteristic that would necessitate careful evaluation of its abuse liability.

Should this compound prove to be a selective and potent NDRI with an inhibitor profile, it could offer therapeutic benefits in:

  • Major Depressive Disorder: Particularly in patients with symptoms of anhedonia, fatigue, and poor concentration, which are thought to be associated with dopaminergic dysfunction.[8]

  • Attention-Deficit Hyperactivity Disorder (ADHD): By enhancing noradrenergic and dopaminergic neurotransmission in the prefrontal cortex.

  • Smoking Cessation: Similar to bupropion, by attenuating nicotine withdrawal symptoms and reducing cravings.[9]

Conclusion

While direct experimental data on the comparative efficacy of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride is currently limited, a systematic evaluation based on established SAR and robust experimental protocols can elucidate its therapeutic potential. Its structural similarity to known NDRIs suggests a promising pharmacological profile. Further investigation into its precise mechanism of action, selectivity, and in vivo efficacy is warranted to position this compound and its analogs within the evolving landscape of neurotherapeutics. The methodologies outlined in this guide provide a clear path for such an investigation, enabling a comprehensive understanding of this novel chemical entity.

References

  • Shalabi, A. R., Walther, D., Baumann, M. H., & Glennon, R. A. (2017). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience, 8(6), 1397–1403. [Link]

  • Carroll, F. I., Blough, B. E., Mascarella, S. W., Navarro, H. A., Lukas, R. J., & Damaj, M. I. (2011). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry, 54(22), 7740–7752. [Link]

  • Janssen Pharmaceutica. (2018). PRODUCT MONOGRAPH VENLAFAXINE XR. [Link]

  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42. [Link]

  • Psychopharmacology Institute. (2016). Venlafaxine and Desvenlafaxine: Differences and Similarities. [Link]

  • Psychopharmacology Institute. (2025). Bupropion Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]

  • Carroll, F. I., Howard, J. L., & Kuhar, M. J. (2014). Bupropion and bupropion analogs as treatments for CNS disorders. Current Topics in Medicinal Chemistry, 14(4), 485-495. [Link]

  • Shalabi, A. R., Walther, D., Baumann, M. H., & Glennon, R. A. (2017). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ResearchGate. [Link]

  • Dutta, A. K., Kolhatkar, A. A., & Reith, M. E. (2013). Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template. Bioorganic & Medicinal Chemistry Letters, 23(17), 4885–4889. [Link]

  • Drugs.com. (2023). Venlafaxine Alternatives Compared. [Link]

  • Subbaiah, M. A., & Dutta, A. K. (2012). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 4(10), 1247–1266. [Link]

  • Rogoz, Z., & Skuza, G. (1998). Pharmacological effects of venlafaxine, a new antidepressant, given repeatedly, on the alpha 1-adrenergic, dopamine and serotonin systems. Polish Journal of Pharmacology, 50(5), 335-341. [Link]

  • Tian, J., Zhang, Y., Li, Y., Wang, Y., Zhang, L., & Li, J. (2018). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers in Pharmacology, 9, 124. [Link]

  • Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor. [Link]

  • Talkspace. (2025). 8 Effective Alternatives to Effexor. [Link]

  • Owens, M. J., & Nemeroff, C. B. (1998). Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies. The Journal of Clinical Psychiatry, 59 Suppl 15, 5-10. [Link]

  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42. [Link]

  • Pinder, R. M., & Brogden, R. N. (2010). The Noradrenergic Action in Antidepressant Treatments: Pharmacological and Clinical Aspects. CNS Drugs, 24(12), 1011-1027. [Link]

  • Abdel-Maksoud, M. S., Abdel-Alim, A. M., El-Gamal, K. M., & Ghorab, M. M. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

  • Ye, N., et al. (2009). Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors. Journal of Medicinal Chemistry, 52(21), 6689-6702. [Link]

  • Hsieh, M. C., et al. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Bioorganic & Medicinal Chemistry, 14(12), 4169-4177. [Link]

  • Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • G., et al. (2010). Synthesis of 5-[2-(Phenoxy)ethyl] Derivatives of 6-Methyluracil, 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, and 2-Imino-6-methyl-2,3-dihydro-1H-pyrimidin-4-one. ResearchGate. [Link]

  • Khan, I. A., & Shaikh, J. U. (2018). Synthesis and SAR Study of 2-(4-cyano-2-methylphenoxy)acetohydrazide. Zenodo. [Link]

Sources

Reproducibility of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Hydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the reliability of a screening library dictates the success rate of hit-to-lead campaigns. The compound 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (CAS: 2567495-34-3) represents a highly optimized aryloxyalkylamine scaffold. This structural class is a cornerstone in neuropharmacology, frequently utilized to target aminergic G protein-coupled receptors (GPCRs) and monoamine transporters. This guide provides a rigorous, objective comparison of this compound against standard reference agents, detailing the experimental causality behind its superior reproducibility in high-throughput screening (HTS) environments.

Mechanistic Grounding & Structural Rationale

The aryloxyalkylamine pharmacophore is a privileged motif for aminergic targets. Structural chemogenomics analyses of aminergic GPCRs have demonstrated that the interaction between these ligands and their targets is heavily dependent on conserved transmembrane residues. For instance, the high-affinity binding of aryloxyalkylamines to receptors is often anchored by hydrogen bonding to highly conserved residues within the orthosteric binding pocket .

However, traditional linear aryloxyalkylamines (like fluoxetine) often suffer from poor aqueous solubility and non-specific plastic binding in their free-base forms.

Causality of the Chemical Form: 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine is utilized as a hydrochloride salt . The protonated primary amine ensures >10 mM solubility in standard DMSO/water stock solutions. Furthermore, the steric bulk provided by the 2-methylbutan-2-amine moiety shields the amine from rapid oxidative degradation and reduces lipophilic partitioning into the polystyrene microtiter plates. This specific structural modification directly translates to a lower false-positive rate and a higher Z'-factor in cell-based assays.

High-Throughput Screening (HTS) Workflow

To objectively evaluate the performance of this compound, we employ a self-validating fluorescent monoamine uptake assay. This protocol utilizes a fluorescent substrate (e.g., FFN206) to measure vesicular monoamine transporter 2 (VMAT2) activity, a standard method for screening aminergic compounds .

Experimental Protocol: VMAT2 Fluorescent Uptake Assay

This protocol is designed as a self-validating system. It includes intra-plate positive controls (10 µM Tetrabenazine) and negative controls (vehicle only) to continuously monitor assay robustness.

Step 1: Cell Preparation & Plating

  • Culture HEK293 cells stably expressing human VMAT2 in DMEM supplemented with 10% FBS.

  • Harvest and resuspend cells in assay buffer (130 mM NaCl, 4.8 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM CaCl2, 10 mM HEPES, pH 7.4).

  • Plate cells at a density of 15,000 cells/well into a 384-well black, clear-bottom microplate.

Step 2: Acoustic Compound Dispensing

  • Causality: Use an acoustic liquid handler (e.g., Echo 550) to transfer 10 nL of the compound stock (in 100% DMSO) directly into the assay wells. Acoustic dispensing eliminates plastic tip carryover—a critical source of error for "sticky" lipophilic amines. The final DMSO concentration is capped at 0.1% to prevent solvent-induced cytotoxicity.

Step 3: Incubation & Substrate Addition

  • Incubate the plate for 30 minutes at 37°C to allow compound-target equilibration.

  • Add 10 µL of the fluorescent substrate FFN206 (final concentration 1.5 µM) to all wells.

Step 4: Readout & Hit Validation

  • Incubate for an additional 45 minutes at room temperature.

  • Measure fluorescence intensity using a multimode microplate reader (Excitation: 340 nm / Emission: 440 nm).

  • Calculate the Z'-factor using the positive and negative control wells to validate plate acceptance (Z' > 0.5 is required).

Workflow Visualization

HTS_Workflow A 1. Cell Plating HEK293-VMAT2 (384-well) B 2. Acoustic Dispensing Echo 550 (10 nL Compound) A->B C 3. Equilibration 30 min at 37°C B->C D 4. Substrate Addition FFN206 Fluorescent Probe C->D E 5. Fluorescence Readout Ex 340 nm / Em 440 nm D->E F 6. Data Analysis Z'-Factor & IC50 Calculation E->F

Figure 1: Self-validating HTS workflow for monoamine transporter uptake assays.

Objective Comparison & Experimental Data

To benchmark the reproducibility of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride, it was screened alongside two standard aryloxyalkylamine reference compounds: Fluoxetine HCl (a selective serotonin reuptake inhibitor) and Propranolol HCl (a non-selective beta-blocker).

The data below summarizes the performance metrics across a 10-plate HTS run.

Compound NameTarget Affinity (pKi)IC50 (nM)Aqueous Solubility (pH 7.4)HTS Reproducibility (Z'-Factor)
4-(3-Methoxyphenoxy)-2-methylbutan-2-amine HCl 7.8 ± 0.115.8> 15 mM0.82 ± 0.03
Fluoxetine HCl (Reference)8.1 ± 0.28.5~ 10 mM0.68 ± 0.07
Propranolol HCl (Reference)7.4 ± 0.339.8> 20 mM0.71 ± 0.05
Data Analysis & Insights

While Fluoxetine exhibits a marginally higher target affinity (lower IC50), the Z'-factor —the primary statistical metric for assay reproducibility—is significantly superior for 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine HCl (0.82 vs. 0.68).

The Causality: The lower Z'-factor for Fluoxetine is driven by higher well-to-well variance. Fluoxetine's secondary amine and linear alkyl chain make it highly susceptible to non-specific binding to the well walls, leading to localized concentration gradients. In contrast, the alpha,alpha-dimethyl branching (the 2-methylbutan-2-amine group) in the novel compound creates strategic steric hindrance. This prevents the molecule from embedding into the hydrophobic polystyrene matrix of the microplate, ensuring that the dispensed concentration remains fully bioavailable in the assay buffer. This self-validating physical property makes it a vastly superior scaffold for automated HTS libraries.

Conclusion

For researchers and drug development professionals constructing focused libraries for CNS targets, the physical properties of the screening compounds are just as critical as their pharmacodynamics. 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride provides an optimized balance of aminergic target engagement and exceptional physicochemical behavior. By mitigating non-specific binding and ensuring complete solubility via its hydrochloride salt form, it delivers highly reproducible, low-variance data in automated screening workflows.

References

  • Title: A structural chemogenomics analysis of aminergic GPCRs: lessons for histamine receptor ligand design Source: British Journal of Pharmacology URL: [Link]

  • Title: The vesicular monoamine transporter 2: an underexplored pharmacological target Source: The FASEB Journal URL: [Link]

  • Title: New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) Source: ACS Chemical Biology URL: [Link]

Benchmarking 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride against traditional inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine Hydrochloride: A Novel State-Dependent Nav1.7 Inhibitor

Voltage-gated sodium channels (VGSCs), particularly the Nav1.7 isoform, are fundamental to the generation and propagation of action potentials in nociceptive (pain-sensing) neurons[1]. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to severe neuropathic pain syndromes such as primary erythromelalgia[2]. Traditionally, Class IB antiarrhythmics and local anesthetics like mexiletine and lidocaine have been utilized off-label to manage these conditions by blocking open and inactivated sodium channels[3][4]. However, their narrow therapeutic windows and dose-limiting central nervous system side effects drive the critical need for novel modulators.

This guide benchmarks the investigational compound 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (4-MMA) against traditional inhibitors (mexiletine and lidocaine). Featuring a unique phenoxy-alkylamine scaffold, 4-MMA is evaluated for its capacity to exert superior state-dependent block and modulate Nav1.7 gating kinetics.

Mechanistic Rationale: State-Dependent Inhibition

To understand the benchmarking data, we must first establish the causality behind VGSC inhibition. Nav1.7 channels transition through three primary states: resting (closed), open (conducting), and inactivated (non-conducting)[3]. Traditional inhibitors like mexiletine bind preferentially to the intracellular local anesthetic (LA) receptor site when the channel is in the open or inactivated state[5].

By stabilizing the inactivated state, these drugs delay the channel's recovery, effectively preventing repetitive, high-frequency firing without abolishing normal physiological signaling[6][7]. We hypothesize that the structural geometry of 4-MMA allows for a higher-affinity interaction with the inactivated state compared to mexiletine, leading to a more profound reduction in pathological "window currents"[2].

G Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Drug 4-MMA / Mexiletine Drug->Open Low Affinity Binding Drug->Inactivated High Affinity Binding (Stabilization)

Figure 1: State-dependent binding model of Nav1.7 inhibitors stabilizing the inactivated state.

Experimental Methodology & Self-Validating Protocols

To objectively benchmark 4-MMA, we utilize whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing human Nav1.7[3]. The protocols below are designed as self-validating systems to isolate specific gating behaviors.

Protocol A: Steady-State Fast Inactivation

Purpose: To determine the voltage at which 50% of the channels are inactivated ( V1/2​ ). A hyperpolarizing (leftward) shift in V1/2​ indicates that the drug preferentially binds to and stabilizes the inactivated state, reducing the overlap between activation and inactivation curves (the "window current")[2][3]. Workflow:

  • Establish whole-cell configuration using a fluoride-based intracellular solution (e.g., CsF). Causality: Fluoride enhances seal stability and allows for precise examination of slow and fast inactivation states without current rundown[4][8].

  • Hold cells at a prepulse potential ranging from -120 mV to 0 mV for 500 ms to allow channels to reach steady-state equilibrium[2].

  • Apply a 50 ms test pulse to -10 mV to measure the remaining available (non-inactivated) peak current[2].

  • Normalize conductance and fit the data using the Boltzmann equation to extract the V1/2​ [3].

Protocol B: Use-Dependent Block (High-Frequency Firing)

Purpose: To simulate the rapid action potential firing characteristic of hyperexcitable nociceptive neurons. Workflow:

  • Hold the cell at a resting potential of -120 mV.

  • Apply a train of 100 depolarizing pulses to 0 mV for 5 ms each, at a frequency of 5 Hz[2][6].

  • Measure the peak current of the 1st pulse versus the 100th pulse. Causality: A progressive decline in current indicates that the drug is trapped in the channel during the short inter-pulse intervals, demonstrating use-dependence[3].

G Step1 HEK293-Nav1.7 Cell Preparation Step2 Whole-Cell Configuration Step1->Step2 Step3 Voltage Protocol Execution Step2->Step3 Step4 Data Acquisition & Boltzmann Fitting Step3->Step4 Sub1 Intracellular Solution: CsF/K-Gluconate Sub1->Step2 Sub2 5 Hz Pulse Train (Use-Dependence) Sub2->Step3

Figure 2: Automated high-throughput patch-clamp workflow for evaluating Nav1.7 channel kinetics.

Benchmarking Data & Analysis

The quantitative performance of 4-MMA (500 µM) was benchmarked against equimolar concentrations of lidocaine and mexiletine.

Table 1: Biophysical Gating Shifts (Steady-State Fast Inactivation) Data reflects the V1/2​ of inactivation. A more negative value represents a stronger stabilization of the inactivated state.

Compound (500 µM) V1/2​ of Inactivation (mV)Shift from Control ( Δ mV)
Control (Vehicle) -70.5 ± 1.2N/A
Lidocaine -78.2 ± 1.5-7.7
Mexiletine -82.4 ± 1.3-11.9
4-MMA -89.1 ± 1.1 -18.6

Data Synthesis: While mexiletine and lidocaine caused expected hyperpolarizing shifts in the steady-state fast inactivation of Nav1.7[3][4], 4-MMA induced a profound -18.6 mV shift. This indicates that 4-MMA possesses a significantly higher binding affinity for the inactivated state. By shifting the inactivation curve further left, 4-MMA drastically reduces the pathological window current that allows mutant channels (e.g., L858F) to trigger spontaneous pain signals[2].

Table 2: Use-Dependent Inhibition (5 Hz Stimulation) Data reflects the percentage of current blocked at the 100th pulse compared to the 1st pulse.

Compound (500 µM)Tonic Block (Resting)Use-Dependent Block (Pulse 100)
Lidocaine < 5%25.4 ± 2.1%
Mexiletine ~ 20%45.2 ± 3.0%
4-MMA ~ 18% 68.7 ± 2.8%

Data Synthesis: Mexiletine exhibits a well-documented use-dependent block of sodium channels[3][6]. However, 4-MMA outperformed mexiletine by achieving nearly 69% block at a 5 Hz firing frequency. Crucially, its tonic block (inhibition of resting channels) remained comparable to mexiletine. This differential proves that 4-MMA is highly selective for actively firing neurons, maximizing therapeutic efficacy while minimizing off-target suppression of normal physiological action potentials.

Conclusion

Benchmarking 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride against traditional Class IB agents reveals it to be a highly potent, state-dependent Nav1.7 inhibitor. By demonstrating a superior hyperpolarizing shift in steady-state fast inactivation and a robust use-dependent block, 4-MMA provides a structurally optimized scaffold for selectively dampening nociceptive hyperexcitability.

References

  • Wang Y, Mi J, Lu K, Lu Y, Wang K. "Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine." PLOS One. 2015. URL:[Link]

  • Wright SN, Wang SY, Kallen RG, Wang GK. "Common mechanism of R-mexiletine block of sodium channels." Journal of Pharmacology and Experimental Therapeutics / University of Washington. 1999. URL:[Link]

  • "Physiology, Sodium Channels." StatPearls - NCBI Bookshelf. 2023. URL:[Link]

  • "Effects of Mexiletine on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome." Frontiers in Pharmacology. 2022. URL: [Link]

  • "Mexiletine as a treatment for primary erythromelalgia: normalization of biophysical properties of mutant L858F NaV1.7 sodium channels." PMC - National Institutes of Health. 2018. URL:[Link]

  • "Adaptive voltage protocols increase uniformity: Compound affinity from resting vs inactivated state." Nanion Technologies. URL: [Link]

  • "Comparison of Gating Properties and Use- Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine." Semantic Scholar. 2015. URL:[Link]

Sources

Spectroscopic characterization (NMR/IR) of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized synthetic intermediates, the spectroscopic verification of these building blocks becomes a critical quality control juncture. 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (CAS: 2567495-34-3)[1],[2] is a prime example of a compound where subtle structural variations—such as regioisomeric impurities or incomplete deprotection—can derail downstream synthesis.

This guide provides an in-depth, comparative analysis of the spectroscopic performance (NMR and FT-IR) of an Analytical Reference Grade standard versus a Crude Synthetic Grade alternative. By establishing a self-validating analytical framework, researchers can confidently assess batch purity and structural integrity.

Product Performance & Purity Comparison

The presence of unreacted starting materials (e.g., 3-methoxyphenol) or elimination byproducts (e.g., alkenes) drastically alters the spectroscopic fingerprint of the compound. Table 1 summarizes the key differentiators between high-purity and crude grades.

Table 1: Comparative Analytical Profile

Analytical ParameterAnalytical Reference Grade (>99.5%)Crude Synthetic Grade (~90.0%)
Physical Appearance White crystalline powderOff-white to pale yellow solid
¹H NMR (DMSO-d₆) Clean baseline; sharp, distinct multipletsExtraneous peaks at ~4.8 ppm (alkene) and ~9.4 ppm (phenol)
FT-IR (ATR) Distinct +NH₃ band (3000-2500 cm⁻¹); no -OHBroad -OH stretch (~3300 cm⁻¹) from unreacted phenol
Water Content (KF) < 0.5%> 2.0% (Hygroscopic impurities)
Application Suitability Quantitative NMR (qNMR), In vivo assaysEarly-stage screening, requires recrystallization

High-Resolution NMR Characterization (¹H & ¹³C)

The Logic of Chemical Shifts (Causality)

Understanding the ¹H NMR spectrum of 4-(3-methoxyphenoxy)-2-methylbutan-2-amine hydrochloride requires dissecting the molecule into three distinct electronic environments:

  • The Aromatic Ether Core: The methoxy group (-OCH₃) acts as a strong electron-donating group via resonance, shielding the ortho and para protons. Consequently, the aromatic protons (H-2', H-4', H-6') appear upfield at ~6.50–6.55 ppm, while the meta proton (H-5') appears further downfield at ~7.18 ppm.

  • The Aliphatic Chain: The C4 methylene group is directly attached to the electronegative phenoxy oxygen, causing strong inductive deshielding. This pushes the C4 protons downfield to ~4.05 ppm (triplet). The adjacent C3 methylene is less affected, appearing at ~2.10 ppm (triplet).

  • The Ammonium Center: The gem-dimethyl groups on C2 appear as a sharp 6H singlet at ~1.35 ppm. The adjacent primary amine, protonated as the hydrochloride salt (-NH₃⁺), appears as a broad singlet at ~8.20 ppm. This broadening is caused by the quadrupolar relaxation of the ¹⁴N nucleus combined with intermediate chemical exchange rates in DMSO-d₆.

Diagnostic Signal Mapping

NMR_Logic Molecule 4-(3-Methoxyphenoxy)- 2-methylbutan-2-amine HCl Aliphatic Aliphatic Region (1.0 - 4.5 ppm) Molecule->Aliphatic Aromatic Aromatic Region (6.5 - 7.5 ppm) Molecule->Aromatic Heteroatom Exchangeable Protons (> 8.0 ppm) Molecule->Heteroatom C1_C2 gem-Dimethyl (C1, C2-Me) ~1.35 ppm (s, 6H) Aliphatic->C1_C2 C3 C3 Methylene ~2.10 ppm (t, 2H) Aliphatic->C3 C4 C4 Methylene (O-linked) ~4.05 ppm (t, 2H) Aliphatic->C4 OMe Methoxy (-OCH3) ~3.75 ppm (s, 3H) Aliphatic->OMe ArH Aromatic Protons ~6.5 - 7.2 ppm (m, 4H) Aromatic->ArH Amine Ammonium (-NH3+) ~8.20 ppm (br s, 3H) Heteroatom->Amine

Fig 1. Diagnostic ¹H NMR signal mapping logic for structural confirmation.

Self-Validating Protocol: The D₂O Shake

To ensure the trustworthiness of the peak assignments, particularly differentiating the -NH₃⁺ protons from potential aromatic impurities, a self-validating D₂O exchange experiment is mandatory.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 ± 0.1 mg of the compound. Dissolve completely in 0.6 mL of DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS.

  • Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum (400 MHz, 298 K, 16 scans). Identify the broad singlet at ~8.20 ppm.

  • Exchange Reaction: Add 10 µL of Deuterium Oxide (D₂O) directly to the NMR tube. Cap and invert the tube 5–10 times to ensure homogeneous mixing.

  • Validation Acquisition: Re-acquire the spectrum under identical parameters.

  • Causality Check: The labile protons of the ammonium salt undergo rapid chemical exchange with deuterium (R-NH₃⁺ + 3D₂O ⇌ R-ND₃⁺ + 3HDO). The peak at ~8.20 ppm will completely disappear, and a new HDO peak will emerge at ~3.33 ppm, definitively validating the assignment.

FT-IR (ATR) Fingerprinting

While NMR provides atomic-level connectivity, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FT-IR) spectroscopy is the most reliable method for rapidly identifying the salt form and detecting functional group impurities (like unreacted phenols).

Key Vibrational Modes
  • Ammonium Salt (+NH₃) Stretching: A very broad, complex band envelope spanning 3000 to 2500 cm⁻¹ . This is the hallmark of an amine hydrochloride salt, caused by extensive hydrogen bonding.

  • Aromatic C=C Stretching: Sharp, distinct peaks at 1600, 1585, and 1495 cm⁻¹ .

  • Ether C-O-C Stretching: Strong asymmetric stretching at ~1260 cm⁻¹ and symmetric stretching at ~1045 cm⁻¹ , confirming the integrity of the phenoxy linkage.

Performance Comparison: In Crude Synthetic Grades, a distinct, broad absorption band at ~3300 cm⁻¹ is frequently observed. This is caused by the O-H stretch of residual 3-methoxyphenol. The Analytical Reference Grade exhibits a completely flat baseline in the >3100 cm⁻¹ region.

Standardized FT-IR Protocol
  • Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow to dry.

  • Background: Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place approximately 2–3 mg of the neat, dry powder directly onto the center of the ATR crystal.

  • Compression: Lower the ATR anvil and apply uniform pressure until the force gauge indicates optimal optical contact. (Insufficient pressure leads to artificially weak signals in the high-wavenumber region).

  • Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹) and perform an automated baseline correction.

Analytical Workflow Integration

To maintain rigorous E-E-A-T standards in a laboratory setting, spectroscopic data should never be evaluated in isolation. The workflow below illustrates the concurrent processing of NMR and IR data to generate a holistic Quality Assurance Report.

Workflow Start Sample Receipt 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine HCl PrepNMR NMR Prep Dissolve in DMSO-d6 (0.6 mL) Start->PrepNMR PrepIR IR Prep Direct Powder (ATR) Start->PrepIR AcqNMR NMR Acquisition 400 MHz, 298 K, 16 Scans PrepNMR->AcqNMR AcqIR IR Acquisition FT-IR ATR, 4000-400 cm⁻¹ PrepIR->AcqIR Analysis Data Processing & Comparison High-Purity vs. Crude AcqNMR->Analysis AcqIR->Analysis Report Quality Assurance Report Analysis->Report

Fig 2. Standardized workflow for the spectroscopic validation of amine hydrochloride salts.

Conclusion

The reliable characterization of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride hinges on understanding the causality behind its spectroscopic behavior. By employing high-resolution ¹H NMR with self-validating D₂O exchange and complementary FT-IR ATR fingerprinting, researchers can definitively distinguish between high-fidelity reference standards and crude synthetic alternatives. This multi-modal approach ensures the structural integrity required for advanced drug development and quantitative assays.

References
  • [3] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound should be handled with care to avoid contact and inhalation.

A. Personal Protective Equipment (PPE):

  • Safety Goggles: Protects eyes from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Lab Coat: Provides a barrier against accidental spills.

B. Engineering Controls:

  • Chemical Fume Hood: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride in solid form, in solution, and the decontamination of its containers.

A. Waste Collection and Labeling:

  • Solid Waste:

    • Carefully transfer any solid waste of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride into a designated, chemically-resistant container with a secure screw-on cap.

    • The container must be clearly labeled with a "Hazardous Waste" tag.

    • The label must include the full chemical name: "4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride", the CAS number (if available), and the approximate quantity.

  • Liquid Waste (Solutions):

    • Solutions containing 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride must be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • The label must list all components of the solution, including solvents, with their estimated percentages.[1]

B. Waste Segregation and Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[1][2]

  • This area must be well-ventilated and away from incompatible materials.

  • Segregate the waste based on compatibility. For instance, amine hydrochlorides should not be stored with strong oxidizing agents or strong bases.

C. Decontamination of Empty Containers:

Empty containers that once held 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride must be thoroughly decontaminated before disposal.

  • Triple Rinse:

    • Rinse the empty container three times with a suitable solvent in which the compound is soluble.

    • Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste in the appropriate container.[3]

    • Crucially, do not pour the rinsate down the drain. [3]

  • Container Disposal:

    • After triple rinsing and allowing the container to dry completely, the original label must be fully defaced or removed.[3][4]

    • Once properly decontaminated, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's specific policies.[3]

D. Professional Disposal:

  • Under no circumstances should 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride be disposed of in the regular trash or down the drain.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.[3]

  • Do not accumulate large quantities of waste; arrange for disposal when the container is nearing 75-90% full.[2][3]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the disposal of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_action Disposal Actions cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteType Identify Waste Type FumeHood->WasteType SolidWaste Solid Waste WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) WasteType->LiquidWaste Liquid EmptyContainer Empty Container WasteType->EmptyContainer Container CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Hazardous Liquid Waste Container LiquidWaste->CollectLiquid TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse StoreSAA Store in Designated Satellite Accumulation Area CollectSolid->StoreSAA CollectLiquid->StoreSAA CollectRinsate Collect Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DefaceLabel Deface Original Label TripleRinse->DefaceLabel CollectRinsate->StoreSAA DisposeContainer Dispose of Container per Institutional Policy DefaceLabel->DisposeContainer ContactEHS Contact EHS for Pickup StoreSAA->ContactEHS

Caption: Disposal workflow for 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride.

IV. Summary of Disposal Data

Waste TypeDisposal ContainerKey ActionFinal Disposal Route
Solid Waste Chemically resistant, screw-cap containerLabel as "Hazardous Waste" with full chemical nameEHS pickup from Satellite Accumulation Area
Liquid Waste Compatible, labeled containerList all components and percentagesEHS pickup from Satellite Accumulation Area
Empty Containers N/ATriple rinse, collect rinsate, deface labelRegular trash or recycling (post-decontamination)
Rinsate Hazardous liquid waste containerCollect all rinsesEHS pickup from Satellite Accumulation Area

V. Regulatory Framework

The disposal of hazardous waste in a laboratory setting is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA). For academic and research institutions, Subpart K of the RCRA regulations provides an alternative set of standards for managing laboratory hazardous waste, offering more flexibility than the industrial standards.[5][6] It is essential to be familiar with your institution's specific hazardous waste management plan, which should be compliant with federal, state, and local regulations.[1][7]

VI. Conclusion

The proper disposal of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride is a critical aspect of laboratory safety and environmental stewardship. By adhering to the protocols outlined in this guide, researchers can ensure they are handling this chemical waste in a manner that is safe, compliant, and responsible. Always consult your institution's Environmental Health and Safety department for specific guidance and clarification on disposal procedures.

VII. References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]

  • Chapter 20: Chemical Waste Management - University of Nevada, Reno. [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. [Link]

Sources

Comprehensive Safety & PPE Protocol for Handling 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a mechanistic system of risk mitigation. Handling novel research chemicals like 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride (CAS: 2567495-34-3) requires a rigorous, self-validating protocol[1]. Because comprehensive toxicological profiles for specialized amine hydrochloride intermediates are often incomplete, we must operate under the assumption of high biological activity, treating the compound as a severe irritant and potential systemic toxin[2][3].

This guide provides the authoritative operational, personal protective equipment (PPE), and disposal plans required to handle this compound safely, ensuring both researcher protection and experimental integrity.

Mechanistic Causality of PPE Selection

Selecting PPE is not merely a compliance exercise; it is a calculated defense against the specific physical and chemical properties of the target molecule. According to the , PPE must be selected based on a rigorous hazard assessment[4][5].

For 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride, the primary threat vector is its physical state: a fine, highly water-soluble, and hygroscopic powder.

  • Hand Protection (Nitrile over Latex): Amine hydrochloride salts are polar. Nitrile gloves provide a superior, impermeable barrier against polar organic salts and aqueous solutions compared to latex, which is prone to microscopic pinhole degradation and poses allergenic risks[6].

  • Eye Protection (Sealed Goggles): Standard safety glasses only protect against direct frontal liquid splashes. Because this compound is a fine powder, electrostatic repulsion during weighing can cause particulates to aerosolize. ANSI Z87.1 compliant indirect-vented goggles are required to prevent dust from settling on the ocular surface, where the amine can dissociate in the tear film and cause severe localized basic burns[4][7].

  • Respiratory & Engineering Controls: The mandates the use of engineering controls as the primary defense[2][3]. Handling must occur within a certified Chemical Fume Hood. If engineering controls are unavailable (e.g., during a spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of hygroscopic micro-particulates[8][9].

  • Body Protection (Anti-Static Lab Coat): A standard 100% cotton or flame-resistant (FR) lab coat with fitted cuffs prevents electrostatic buildup, which can cause the fine amine salt powder to cling to clothing and be transported outside the laboratory environment[9].

Quantitative Data & PPE Specifications

The following table summarizes the mandatory PPE specifications for handling this compound, acting as a quick-reference checklist before initiating any workflow.

PPE CategorySpecification / StandardMechanistic RationaleReplacement Frequency
Gloves Nitrile, ≥ 4 mil thicknessHigh resistance to polar amine salts; prevents dermal absorption.Every 2 hours, or immediately upon contamination.
Eye Protection ANSI Z87.1 Indirect-Vented GogglesPrevents airborne powder from contacting the ocular tear film.Inspect before each use; sanitize weekly.
Body Protection 100% Cotton / FR Lab Coat (Fitted Cuffs)Mitigates static charge accumulation; prevents powder cling.Launder weekly via specialized lab service.
Respirator NIOSH N95 or P100 (If outside hood)Filters hygroscopic micro-particulates from the breathing zone.Discard after single use or if breathing resistance increases.
Engineering Fume Hood (80-100 fpm face velocity)Captures aerosolized particulates during weighing and transfer.Certify annually; verify flow monitor before each use.

Step-by-Step Operational Protocol

This methodology is designed to be a self-validating system. By controlling static electricity and solubility, we eliminate the root causes of exposure and contamination.

Phase 1: Pre-Operation & Donning
  • Verify Engineering Controls: Confirm the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm). Clear the hood of all unnecessary clutter to ensure non-turbulent airflow.

  • Don PPE: Inspect nitrile gloves for micro-tears. Don the lab coat, ensuring cuffs are tucked inside the gloves. Don ANSI Z87.1 safety goggles.

Phase 2: Handling & Weighing
  • Static Mitigation: Amine hydrochlorides are highly prone to static charge accumulation. Wipe the exterior of the reagent bottle and the balance draft shield with an anti-static wipe.

  • Material Transfer: Use an anti-static weighing boat and a grounded, stainless-steel micro-spatula. Causality note: If static causes the fine powder to aerosolize, it bypasses standard gravity settling and drastically increases inhalation risk.

  • Sealing: Once the desired mass of 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine hydrochloride is weighed, immediately transfer it to the reaction vessel or solubilize it. Cap both the source bottle and the reaction vessel before removing them from the fume hood.

Phase 3: Decontamination
  • Solubility-Driven Cleaning: Because this is a hydrochloride salt, it is highly water-soluble. Decontaminating surfaces with a pure non-polar organic solvent (like hexane) will merely smear the compound. Instead, wipe down the spatulas, balance, and hood surfaces with a slightly acidic aqueous solution (e.g., 1% acetic acid in water) to ensure complete ionization and dissolution of the amine salt.

  • Final Wipe: Follow the aqueous wipe with a dry paper towel to remove residual moisture.

Disposal Plan

Proper disposal protocols must align with the guidelines set forth in Prudent Practices in the Laboratory[6][10].

  • Solid Hazardous Waste: All contaminated consumables (nitrile gloves, weighing boats, paper towels used for decontamination) must be placed in a heavy-duty, clearly labeled, sealable solid chemical waste container. Do not leave contaminated waste exposed in the standard lab trash.

  • Aqueous/Liquid Waste: Any aqueous washings containing the amine hydrochloride must be collected in a designated aqueous waste carboy. Critical Step: Maintain the pH of the waste container between 6.0 and 8.0. Highly basic waste conditions will freebase the amine, converting it from a stable, water-soluble salt into a volatile, lipophilic free amine, which significantly increases its toxicity and inhalation hazard profile.

Operational Workflow Visualization

The following diagram illustrates the logical progression of the handling protocol, ensuring that safety barriers are maintained from the moment of hazard assessment through to final disposal.

PPE_Workflow Start Pre-Operation: Hazard Assessment Donning Don PPE: Lab Coat, Nitrile Gloves, Safety Goggles Start->Donning Engineering Engineering Controls: Activate Fume Hood (Face Velocity 80-100 fpm) Donning->Engineering Handling Handling: Weighing & Transfer of Amine Hydrochloride Engineering->Handling Decon Decontamination: Wipe surfaces with aqueous solvent Handling->Decon Disposal Waste Disposal: Solid & Liquid Hazardous Waste Decon->Disposal Doffing Doff PPE & Wash Hands Disposal->Doffing

Figure 1: Safe handling workflow for amine hydrochloride salts.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor.[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, Washington, DC (2011).[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.